Product packaging for Biotin-PEG2-C4-Alkyne(Cat. No.:)

Biotin-PEG2-C4-Alkyne

Numéro de catalogue: B606128
Poids moléculaire: 468.6 g/mol
Clé InChI: BMIRHLAYBWVOOC-WFXMLNOXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Alkynyl-biotin is a form of biotin with a terminal alkyne group separated by two polyethylene glycol moieties. It is used to add biotin to other molecules bearing an azide group using a copper Cu(I)-catalyzed azide-alkyne cycloaddition reaction. Alkynyl-biotin has been used to add a biotin tag to a range of biochemicals, amino acids, proteins, and nucleotides that have been modified by the addition of an azide group. Alkynyl-biotin can also be used to capture sulfenic acid-modified proteins that have been tagged with the cell-permeable probe DAz-2.4>Biotin-PEG2-C4-alkyne is a PEG derivative containing a biotin group and an alkyne group. The alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N4O5S B606128 Biotin-PEG2-C4-Alkyne

Propriétés

IUPAC Name

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRHLAYBWVOOC-WFXMLNOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotin-PEG2-C4-Alkyne: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG2-C4-Alkyne is a versatile chemical probe that plays a crucial role in modern biological research, particularly in the fields of proteomics, drug discovery, and chemical biology. This bifunctional molecule features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation via "click chemistry," and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides an in-depth overview of its chemical properties, mechanisms of action, and key applications, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction

This compound is a key reagent for the biotinylation of azide-modified biomolecules. The core utility of this compound lies in its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne on the biotin probe and an azide (B81097) group on a target molecule. The presence of the biotin tag then allows for the efficient detection, purification, and quantification of the labeled biomolecules using streptavidin-based affinity methods. The PEG2 spacer enhances the water solubility of the molecule and extends the distance between biotin and the target, which can reduce steric hindrance and improve binding to streptavidin.[1][2] A primary application for this reagent is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used as a linker.[3][4][5][6]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Chemical Formula C₂₂H₃₆N₄O₅S
Molecular Weight 468.61 g/mol [7]
CAS Number 1011268-28-2[3][8][9]
Appearance Crystalline solid[8]
Purity Typically ≥95% or ≥98% (supplier dependent)[7]
Solubility Soluble in DMSO and DMF[8][9][10]
Storage Conditions Store at -20°C for long-term stability.[9][10] Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[11]
Predicted Boiling Point 799.8±60.0 °C[8]
Predicted Density 1.158±0.06 g/cm³[8]

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound stems from its participation in the CuAAC reaction. This click chemistry reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with native biological processes. The reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring through the coupling of the terminal alkyne of this compound and an azide-modified target molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4][12]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Biotin_Alkyne This compound Product Biotinylated Biomolecule (Stable Triazole Linkage) Biotin_Alkyne->Product Click Reaction Azide_Molecule Azide-Modified Biomolecule (R-N3) Azide_Molecule->Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate (B8700270) Sodium Ascorbate Ascorbate->Cu_I Cu_I->Product Catalyzes

Figure 1. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.

Experimental Protocols

General Protocol for Biotinylation of Azide-Modified Proteins in Solution

This protocol outlines the general steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • Degassed, deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the purified azide-modified protein to a final concentration of 10-100 µM in the reaction buffer.

    • Add the this compound stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein is a good starting point).

    • Prepare a premixed solution of CuSO₄ and THPTA. For a final reaction volume of 500 µL, you can pre-mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[12] Add this to the reaction mixture. The final concentration of copper will be 0.25 mM and the ligand will be 1.25 mM.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or at 4°C. Protect the reaction from light if using a fluorescently tagged molecule.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and the copper catalyst using methods such as dialysis, buffer exchange, or size-exclusion chromatography.

  • Verification of Biotinylation:

    • Western Blot: Separate the labeled protein by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP or a fluorescently labeled streptavidin.

    • Mass Spectrometry: Analyze the mass of the protein to confirm the addition of the biotin-alkyne moiety.

Protein_Biotinylation_Workflow Start Start: Azide-Modified Protein Prepare_Reagents Prepare Stock Solutions (Biotin-Alkyne, CuSO4, THPTA, Ascorbate) Start->Prepare_Reagents Reaction_Mix Combine Protein, Biotin-Alkyne, CuSO4/THPTA Prepare_Reagents->Reaction_Mix Initiate_Reaction Add Sodium Ascorbate to Initiate Click Reaction Reaction_Mix->Initiate_Reaction Incubation Incubate at RT or 4°C (1-4 hours) Initiate_Reaction->Incubation Purification Purify Labeled Protein (Dialysis, SEC, etc.) Incubation->Purification Verification Verify Biotinylation (Western Blot, Mass Spec) Purification->Verification

Figure 2. Experimental workflow for the biotinylation of an azide-modified protein.

Protocol for Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate, using streptavidin-agarose beads.

Materials:

  • Cell lysate containing biotinylated protein

  • Streptavidin-agarose beads (50% slurry)

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M urea (B33335) in 250 mM ammonium (B1175870) bicarbonate)

  • Wash Buffer 3 (e.g., 1 M NaCl in PBS)

  • Elution Buffer (e.g., 2% SDS in PBS with heating, or a buffer containing free biotin)

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Binding:

    • To the cell lysate, add the streptavidin-agarose bead slurry. The amount of beads will depend on the binding capacity of the resin and the expected amount of biotinylated protein.

    • Incubate the mixture for 1-2 hours at 4°C with end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes).

    • Remove the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash by resuspending the beads in the buffer, incubating for 5-10 minutes, and then pelleting the beads.

  • Elution:

    • After the final wash, resuspend the beads in Elution Buffer.

    • To elute the bound proteins, either incubate with a high concentration of free biotin or heat the sample in a denaturing buffer (e.g., 2% SDS at 95°C for 5-10 minutes).

    • Pellet the beads and collect the supernatant containing the enriched biotinylated proteins.

  • Downstream Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Affinity_Purification_Workflow Start Start: Lysate with Biotinylated Protein Binding Incubate with Streptavidin-Agarose Beads Start->Binding Wash1 Wash with High Detergent Buffer Binding->Wash1 Wash2 Wash with Chaotropic Agent Buffer Wash1->Wash2 Wash3 Wash with High Salt Buffer Wash2->Wash3 Elution Elute Bound Proteins (e.g., with SDS and heat) Wash3->Elution Analysis Downstream Analysis (SDS-PAGE, Mass Spec) Elution->Analysis

Figure 3. Workflow for the affinity purification of biotinylated proteins.

Applications in Research and Drug Development

This compound is a powerful tool with a wide range of applications:

  • Proteomics: It is used for the identification and quantification of newly synthesized proteins through techniques like BONCAT (Bio-orthogonal Non-canonical Amino Acid Tagging).[13] In this method, cells are cultured with an azide-modified amino acid analog, which is incorporated into newly synthesized proteins. These proteins are then labeled with this compound for enrichment and subsequent identification by mass spectrometry.

  • PROTACs: This reagent can serve as a linker in the synthesis of PROTACs.[3][14] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

  • Glycan and Lipid Profiling: Azide-modified sugars or fatty acids can be metabolically incorporated into cellular glycans and lipids, which are then tagged with this compound for analysis.

  • Enzyme Activity Profiling: Activity-based protein profiling (ABPP) can utilize azide-modified inhibitors that covalently bind to the active site of an enzyme. Subsequent labeling with this compound allows for the identification of active enzymes in a complex proteome.

Conclusion

This compound is an indispensable reagent for researchers in life sciences. Its ability to efficiently and specifically biotinylate azide-modified biomolecules via the robust CuAAC click chemistry reaction has enabled significant advancements in our understanding of complex biological systems. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile chemical tool in a variety of research and drug development endeavors.

References

An In-depth Technical Guide to Biotin-PEG2-C4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-C4-Alkyne is a versatile bifunctional molecule integral to modern bioconjugation and chemical biology. It incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation via click chemistry. This combination of features makes it an invaluable tool for a range of applications, including the labeling and detection of biomolecules, affinity purification, and the construction of more complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for the discerning researcher.

Structure and Physicochemical Properties

This compound is structurally composed of three key functional units: a biotin headgroup, a diethylene glycol (PEG2) linker, and a C4-alkyne tail. The systematic name for this compound is (3aS,4S,6aR)-hexahydro-2-oxo-N-[2-[2-[2-[(1-oxo-5-hexyn-1-yl)amino]ethoxy]ethoxy]ethyl]-1H-thieno[3,4-d]imidazole-4-pentanamide.[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₂H₃₆N₄O₅S[4][5]
Molecular Weight 468.61 g/mol [5][6]
CAS Number 1011268-28-2[4][5]
Appearance White to off-white crystalline solid[7]
Purity ≥95% (typically analyzed by HPLC)[6]
Solubility Soluble in DMSO (≥20 mg/mL), DMF (≥20 mg/mL), and DMSO:PBS (pH 7.2) (1:1) (0.5 mg/mL)[4]
Predicted Boiling Point 799.8 ± 60.0 °C[8]
Predicted Density 1.158 ± 0.06 g/cm³[8]
Predicted pKa 13.90 ± 0.40[8]
Storage Conditions Store at -20°C, desiccated and protected from light.[5]
Stability Stable for at least 2 years when stored as directed.[7]

Synthesis and Characterization

Postulated Synthesis Workflow

Synthesis_Workflow Biotin_PEG2_Amine Biotin-PEG2-Amine Product This compound Biotin_PEG2_Amine->Product Amide Coupling Hexynoic_Acid 5-Hexynoic Acid Hexynoic_Acid->Product Coupling_Reagents Coupling Reagents (e.g., EDC, NHS) Coupling_Reagents->Product Solvent Anhydrous Solvent (e.g., DMF) Solvent->Product Purification Purification (e.g., HPLC) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Postulated synthesis workflow for this compound.

General Experimental Protocol for Synthesis
  • Activation of 5-Hexynoic Acid: In an anhydrous solvent such as dimethylformamide (DMF), 5-hexynoic acid is activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This reaction is typically carried out at room temperature for several hours.

  • Coupling Reaction: Biotin-PEG2-Amine, dissolved in anhydrous DMF, is added to the activated 5-hexynoic acid solution. The reaction mixture is stirred at room temperature, typically overnight, to allow for the formation of the amide bond.

  • Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may involve quenching the reaction, extraction, and washing. The crude product is purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry (MS) to verify the molecular weight, and analytical HPLC to determine the purity.

Applications and Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction enables the efficient and specific biotinylation of azide-modified biomolecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.

CuAAC_Reaction Biotin_Alkyne This compound Biotinylated_Product Biotinylated Biomolecule Biotin_Alkyne->Biotinylated_Product Click Reaction Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Biotinylated_Product Copper_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Na-Ascorbate) Copper_Catalyst->Biotinylated_Product Ligand Stabilizing Ligand (e.g., TBTA, THPTA) Ligand->Biotinylated_Product Solvent Aqueous Buffer/Solvent Solvent->Biotinylated_Product PROTAC_Logic cluster_PROTAC PROTAC Molecule Warhead Warhead Ligand (binds to target protein) Linker This compound (as linker component) Warhead->Linker Ternary_Complex Ternary Complex (Target-PROTAC-E3) Warhead->Ternary_Complex E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligand->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

An In-Depth Technical Guide to the Mechanism and Application of Biotin-PEG2-C4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Biotin-PEG2-C4-Alkyne Functionality

This compound is a heterobifunctional chemical probe that serves as a powerful tool in chemical biology and drug discovery. Its mechanism of action is rooted in the distinct functionalities of its three core components: a biotin (B1667282) moiety for affinity-based purification, a terminal alkyne group for covalent modification via "click chemistry," and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance.

The primary application of this reagent is in the labeling and subsequent isolation of azide-modified biomolecules. The terminal alkyne participates in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage with an azide-containing target. This bioorthogonal reaction ensures that the labeling occurs only with the intended target, without cross-reactivity with other cellular components.

Once labeled, the biotin tag allows for the selective enrichment of the target biomolecule from complex mixtures, such as cell lysates, using streptavidin- or avidin-coated affinity resins. This "pull-down" is a crucial step in various proteomics and molecular biology workflows, including activity-based protein profiling (ABPP) and the identification of post-translational modifications.

Furthermore, this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest through the ubiquitin-proteasome system.

Data Presentation

Chemical and Physical Properties
PropertyValue
Molecular Formula C21H35N3O5S
Molecular Weight 457.59 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and Methanol
Storage Conditions -20°C, desiccated
Click Chemistry Reaction Parameters
ParameterRecommended Condition
Copper Source Copper(II) sulfate (B86663) (CuSO4)
Reducing Agent Sodium ascorbate (B8700270)
Copper Ligand Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Solvent Aqueous buffers (e.g., PBS, TBS), DMSO, DMF
Reaction Temperature Room temperature
Reaction Time 1-4 hours

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Proteins in a Cell Lysate via CuAAC
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of TBTA or THPTA in DMSO.

  • Labeling Reaction:

    • To 1 mg of azide-modified protein in 1 mL of PBS, add the following reagents in order, vortexing gently after each addition:

      • 1 µL of 10 mM this compound (final concentration: 10 µM).

      • 2 µL of 50 mM CuSO4 (final concentration: 100 µM).

      • 2 µL of 50 mM TBTA/THPTA (final concentration: 100 µM).

      • 4 µL of 500 mM sodium ascorbate (final concentration: 2 mM).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Removal of Excess Reagents:

    • Precipitate the labeled protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant and wash the protein pellet with ice-cold methanol.

    • Air-dry the pellet and resuspend in a suitable buffer for downstream applications.

Protocol 2: Pull-Down of Biotinylated Proteins using Streptavidin-Agarose Beads
  • Bead Preparation:

    • Resuspend the streptavidin-agarose bead slurry and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads three times with 1 mL of lysis buffer (e.g., RIPA buffer) by gentle inversion, followed by centrifugation at 1,000 x g for 1 minute and removal of the supernatant.

  • Binding of Biotinylated Protein:

    • Add the cell lysate containing the biotinylated protein to the washed streptavidin-agarose beads.

    • Incubate for 1-2 hours at 4°C with end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute and discard the supernatant.

    • Wash the beads three to five times with 1 mL of lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • To elute the bound proteins, resuspend the beads in 2X SDS-PAGE loading buffer containing 5 mM biotin and heat at 95°C for 5-10 minutes.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and western blotting or mass spectrometry.

Mandatory Visualizations

Mechanism_of_Action cluster_0 This compound cluster_1 Target Molecule cluster_2 Click Chemistry (CuAAC) cluster_3 Labeled Product Biotin Biotin PEG2 PEG2 Spacer Biotin->PEG2 Alkyne Terminal Alkyne PEG2->Alkyne Reaction Cu(I) Catalyst Alkyne->Reaction Azide Azide Group Azide->Reaction Triazole Stable Triazole Linkage Reaction->Triazole

Caption: Covalent labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Azide-Modified Biomolecule click Click Chemistry with This compound start->click biotinylated Biotinylated Biomolecule click->biotinylated pulldown Streptavidin Affinity Purification (Pull-Down) biotinylated->pulldown analysis Downstream Analysis (SDS-PAGE, MS, etc.) pulldown->analysis

Caption: Workflow for labeling and enrichment of target biomolecules.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule POI_ligand Target Protein Ligand Linker This compound (as linker component) POI_ligand->Linker POI Protein of Interest (POI) POI_ligand->POI binds E3_ligand E3 Ligase Ligand Linker->E3_ligand E3 E3 Ubiquitin Ligase E3_ligand->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: Role of the linker in the PROTAC-mediated protein degradation pathway.

The Pivotal Role of the PEG2 Linker in Biotin-Alkyne Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and chemical biology, the precise and efficient labeling of biomolecules is paramount. Biotin-alkyne reagents have emerged as powerful tools for these applications, enabling the robust attachment of a biotin (B1667282) affinity handle to a wide array of biological targets through the versatile click chemistry platform. A key, yet often overlooked, component of these reagents is the linker that separates the biotin and the alkyne moieties. This technical guide provides an in-depth exploration of the function of a short polyethylene (B3416737) glycol (PEG) linker, specifically a two-unit PEG (PEG2), in biotin-alkyne reagents. We will delve into the physicochemical properties conferred by the PEG2 linker, provide detailed experimental protocols for its use, and present quantitative data to illustrate its impact on reagent performance.

Core Concepts: The Tripartite Functionality of Biotin-PEG2-Alkyne

The utility of a Biotin-PEG2-Alkyne reagent is derived from its three key components:

  • Biotin: A small vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins (Ka = 1015 M-1). This near-covalent interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[1]

  • Alkyne: A terminal alkyne functional group that serves as a handle for "click chemistry." Specifically, it undergoes a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified target molecule, forming a stable triazole linkage.[2][3][4]

  • PEG2 Linker: A short, hydrophilic spacer composed of two ethylene (B1197577) glycol units. This linker is not merely a passive connector; it plays a crucial role in modulating the overall properties and performance of the reagent.

The Functional Significance of the PEG2 Linker

The inclusion of a PEG2 linker in biotin-alkyne reagents offers several distinct advantages that enhance their utility in various research and drug development applications.

Enhanced Hydrophilicity and Solubility
Reduced Steric Hindrance

The biotin-binding pocket of streptavidin is located deep within the protein structure. A spacer arm between the biotin and its conjugation site is crucial to overcome steric hindrance and ensure efficient binding.[6] The PEG2 linker provides sufficient length and flexibility to extend the biotin moiety away from the surface of the labeled biomolecule, facilitating its access to the streptavidin-binding pocket. This is particularly important when biotinylating large or complex macromolecules.

Minimal Impact on Biological Activity

Due to its small size and biocompatibility, the PEG2 linker is less likely to interfere with the biological activity of the labeled molecule compared to longer, more bulky linkers.[7] This is a critical consideration in drug development and functional studies where preserving the native conformation and function of the target protein or biomolecule is essential.

Quantitative Data on the Impact of PEG Linkers

While specific data for the PEG2 linker is limited, studies on the effects of PEGylation in similar contexts provide valuable insights into its functional advantages.

Table 1: Effect of PEGylation on Hydrophilicity of Indocyanine Green (ICG)

CompoundLogP ValueInterpretation
ICG1.81 ± 0.06More Lipophilic (Less Hydrophilic)
PEG4-ICG0.64 ± 0.06Increased Hydrophilicity
PEG8-ICG-0.03 ± 0.02Further Increased Hydrophilicity

Data synthesized from a study on ICG derivatives, demonstrating that even short PEG linkers significantly reduce lipophilicity (increase hydrophilicity).[8]

Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~4.50.53
PEG8~3.00.35
PEG12~2.00.24

Data from a study on antibody-drug conjugates, illustrating that increasing PEG linker length can decrease the clearance rate, thereby increasing the in vivo half-life.[9] While this data is for longer PEG chains, it highlights the general pharmacokinetic benefits of PEGylation.

Experimental Protocols

The following are detailed protocols for key applications of Biotin-PEG2-Alkyne reagents.

Protocol for Protein Biotinylation via Click Chemistry (BONCAT)

This protocol describes the labeling of newly synthesized proteins in cultured cells using Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), followed by biotinylation with Biotin-PEG2-Alkyne.

Materials:

  • Azide-modified amino acid (e.g., L-Azidohomoalanine, AHA)

  • Biotin-PEG2-Alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with methionine-free medium for a period of time to deplete endogenous methionine.

    • Add the azide-modified amino acid (e.g., AHA) to the medium at a final concentration of 25-50 µM and incubate for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 100 µg of cell lysate

      • Biotin-PEG2-Alkyne (from a 10 mM stock in DMSO) to a final concentration of 100 µM.

      • TCEP or Sodium Ascorbate (from a freshly prepared 50 mM stock in water) to a final concentration of 1 mM.

      • TBTA or other ligand (from a 1.7 mM stock in DMSO) to a final concentration of 100 µM.

      • Copper(II) sulfate (from a 50 mM stock in water) to a final concentration of 1 mM.

    • Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation and Purification:

    • Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully remove the supernatant and wash the pellet with ice-cold methanol.

    • Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for Western blot analysis, or a denaturing buffer for affinity purification).

Protocol for Pull-Down Assay of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins from a cell lysate using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein sample (from Protocol 4.1)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer containing a high concentration of free biotin)

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer the desired amount of beads to a clean microcentrifuge tube.

    • Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.

    • Wash the beads three times with wash buffer, each time capturing the beads on the magnetic rack and removing the supernatant.

  • Binding of Biotinylated Proteins:

    • Resuspend the washed beads in a buffer containing the biotinylated protein sample.

    • Incubate the mixture for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Place the tube on the magnetic rack to capture the beads and remove the supernatant (this contains unbound proteins).

    • Wash the beads five times with wash buffer to remove non-specifically bound proteins. For each wash, resuspend the beads in the wash buffer, incubate for 5 minutes, capture the beads, and discard the supernatant.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add elution buffer to the beads and resuspend by vortexing.

    • Incubate at 95-100°C for 5-10 minutes if using SDS-PAGE sample buffer for elution. If using a competitive elution with free biotin, incubate at room temperature for 30-60 minutes with gentle rotation.

    • Place the tube on the magnetic rack and carefully transfer the supernatant (containing the eluted biotinylated proteins) to a new tube.

  • Analysis:

    • The eluted proteins can now be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows with Biotin-PEG2-Alkyne

The versatility of Biotin-PEG2-Alkyne reagents allows for their integration into complex experimental workflows for identifying protein-protein interactions and drug targets.

Experimental_Workflow_PPI cluster_0 Metabolic Labeling & Lysis cluster_1 Biotinylation via Click Chemistry cluster_2 Affinity Purification cluster_3 Analysis A Cells of Interest B Incubate with Azide-Amino Acid A->B C Cell Lysis B->C D Cell Lysate (Azide-labeled proteins) C->D E Add Biotin-PEG2-Alkyne & Click Reagents D->E F Biotinylated Protein Complexes E->F G Incubate with Streptavidin Beads F->G H Wash to Remove Non-specific Binders G->H I Elute Bound Proteins H->I J Mass Spectrometry (LC-MS/MS) I->J K Identify Interacting Proteins J->K

Caption: Workflow for identifying protein-protein interactions.

Experimental_Workflow_Drug_Target cluster_0 Probe Synthesis & Cell Treatment cluster_1 Biotinylation & Purification cluster_2 Target Identification A Synthesize Azide-modified Bioactive Small Molecule B Treat Cells with Azide-Probe A->B C Cell Lysis B->C D Click Reaction with Biotin-PEG2-Alkyne C->D E Affinity Purification with Streptavidin Beads D->E F Elution of Probe-Target Complexes E->F G Mass Spectrometry Analysis F->G H Identification of Potential Drug Targets G->H

Caption: Workflow for drug target identification.

Conclusion

The PEG2 linker in biotin-alkyne reagents is a critical component that significantly enhances their performance in bioconjugation applications. Its ability to improve aqueous solubility, reduce steric hindrance, and maintain the biological activity of labeled molecules makes it an invaluable feature for researchers in academia and industry. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective implementation of Biotin-PEG2-Alkyne reagents in a variety of experimental contexts, from fundamental protein research to the discovery and development of novel therapeutics.

References

An In-depth Technical Guide to Biotin-Alkyne Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-Alkyne Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and specific, making them ideal for a wide range of applications in chemical biology and drug development.[1][2] At the forefront of these reactions is the azide-alkyne cycloaddition, which forms a stable triazole linkage. Biotin-alkyne reagents are specifically designed to leverage this powerful chemistry, enabling the selective introduction of a biotin (B1667282) moiety onto a target molecule containing an azide (B81097) group.[3] This bioconjugation strategy is invaluable due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin, which can be exploited for detection, purification, and targeted delivery.[4]

This technical guide provides a comprehensive overview of biotin-alkyne click chemistry reagents, detailing the core principles of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition. It includes quantitative data for reaction optimization, detailed experimental protocols for key applications, and visual workflows to aid in experimental design.

Core Principles: CuAAC vs. SPAAC

The choice between the two main types of azide-alkyne click chemistry, CuAAC and SPAAC, depends on the specific experimental context, particularly the tolerance of the system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to efficiently and regiospecifically ligate terminal alkynes and azides, forming a 1,4-disubstituted 1,2,3-triazole.[5] The reaction is known for its high yields and fast kinetics.[6] However, the cytotoxicity of copper can be a limitation for in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. This "copper-free" click chemistry employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO or DIBO), which reacts spontaneously with an azide.[7] The relief of ring strain drives the reaction forward, eliminating the need for a metal catalyst. While generally slower than CuAAC, SPAAC is highly biocompatible and ideal for live-cell imaging and in vivo studies.[7][8]

Data Presentation: Quantitative Comparison of Click Chemistry Reactions

The following tables summarize key quantitative parameters for CuAAC and SPAAC to aid in the selection of the appropriate method and in the design of experiments.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Typical Alkyne Reagent Biotin-Alkyne, Biotin-PEG-AlkyneBiotin-DIBO, Biotin-DBCO[9]
Reaction Rate Very Fast (Second-order rate constants typically 10² - 10³ M⁻¹s⁻¹)Fast (Second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹)[10][11]
Biocompatibility Limited in vivo due to copper cytotoxicityHigh, suitable for live cells and in vivo applications[8]
Reaction Conditions Aqueous buffers, wide pH range (4-12)Physiological conditions (aqueous buffers, 37°C)
Typical Yields >90% (often near-quantitative)High, often >90%[5]
ReagentTypical Concentration RangeNotesReferences
Protein-Alkyne 10 - 100 µMLower concentrations may require longer reaction times.[5]
Biotin-Azide 100 - 500 µM (10-50 fold excess)Excess ensures complete labeling of the protein.[5]
Copper(II) Sulfate (B86663) (CuSO₄) 50 - 250 µMThe source of the catalytic Cu(I) after reduction.[5]
Reducing Agent (e.g., Sodium Ascorbate) 5 - 50 equivalents (to azide) or ~5 mMEssential for reducing Cu(II) to the active Cu(I) state.[5]
Cu(I)-Stabilizing Ligand (e.g., THPTA, TBTA) 250 µM - 5 mM (Ligand:Copper ratio of 5:1 recommended)Protects Cu(I) from oxidation and can accelerate the reaction.[5]
Reaction Time 1 - 4 hoursCan be optimized based on reactants and concentrations.[5]
Reaction Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability.[5]
ReagentTypical Concentration RangeNotesReferences
Azide-labeled Biomolecule Varies depending on the system (e.g., 25-50 µM for metabolic labeling)[12]
Cyclooctyne-Biotin (e.g., DIBO-biotin) 10 - 50 µM[12]
Reaction Time 30 minutes - 2 hoursGenerally longer than CuAAC.
Reaction Temperature Room Temperature to 37°CCompatible with live cell experiments.[12]

Experimental Protocols

Protocol 1: General Protein Biotinylation using CuAAC

This protocol describes the biotinylation of a purified protein containing an alkyne handle with a biotin-azide reagent.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • Biotin-azide (e.g., Biotin-PEG4-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate (B8700270)

  • Degassed, deionized water

  • DMSO (for dissolving biotin-azide if necessary)

Procedure:

  • Prepare Stock Solutions:

    • Biotin-azide: 10 mM in DMSO or water.

    • CuSO₄: 20 mM in deionized water.

    • THPTA/TBTA: 100 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Purified alkyne-protein to a final concentration of 10-100 µM in your reaction buffer.

    • Biotin-azide to a final concentration of 100-500 µM.

    • THPTA/TBTA to a final concentration of 500 µM.

    • CuSO₄ to a final concentration of 100 µM.

  • Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or 4°C.

  • Purification: Remove excess reagents and purify the biotinylated protein using size-exclusion chromatography or dialysis.

Protocol 2: Live Cell Labeling using SPAAC

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar followed by detection with a cyclooctyne-biotin conjugate.

Materials:

  • Cells in culture

  • Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • Cyclooctyne-biotin conjugate (e.g., DIBO-biotin)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

    • Incubate the cells in the Ac₄ManNAz-containing medium for 48 hours under standard culture conditions.[12]

  • SPAAC Reaction:

    • Prepare a stock solution of the DIBO-biotin in DMSO.

    • Dilute the DIBO-biotin in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the DIBO-biotin containing medium for 1 hour at 37°C.[12]

  • Analysis:

    • Wash the cells three times with PBS.

    • The biotin-labeled cells can now be lysed for downstream applications such as enrichment with streptavidin beads or visualized using fluorescently labeled streptavidin.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins from a cell lysate using streptavidin-functionalized beads.

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with lysis buffer according to the manufacturer's instructions.

  • Binding: Add the cell lysate to the prepared streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to release the bound proteins. Alternatively, for applications requiring non-denaturing conditions, competitive elution with excess free biotin can be performed. For cleavable biotin linkers, elution is achieved under specific conditions (e.g., acid for DADPS linkers).

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R1-C≡CH Cu(I) Cu(I) Alkyne->Cu(I) Azide R2-N3 Azide->Cu(I) Cu(II) Cu(II)SO4 Cu(II)->Cu(I) ReducingAgent Sodium Ascorbate ReducingAgent->Cu(II) Reduction Product 1,4-Disubstituted 1,2,3-Triazole Cu(I)->Product Ligand Ligand (e.g., THPTA) Ligand->Cu(I) Stabilization

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

SPAAC_Mechanism cluster_reactants Reactants StrainedAlkyne Strained Cyclooctyne (e.g., DIBO) TransitionState [3+2] Cycloaddition Transition State StrainedAlkyne->TransitionState Azide R-N3 Azide->TransitionState Product Stable Triazole Product TransitionState->Product Ring Strain Release ABPP_Workflow Start Complex Proteome (Cell Lysate, Tissue, etc.) ProbeIncubation Incubation with Alkyne-functionalized Activity-Based Probe (ABP) Start->ProbeIncubation ClickReaction Click Chemistry with Biotin-Azide ProbeIncubation->ClickReaction Enrichment Enrichment of Biotinylated Proteins on Streptavidin Beads ClickReaction->Enrichment Wash Wash to Remove Non-specifically Bound Proteins Enrichment->Wash Elution Elution of Captured Proteins Wash->Elution Analysis Downstream Analysis (SDS-PAGE, Mass Spectrometry) Elution->Analysis

References

The Pivotal Role of C4 Alkynes in Copper-Catalyzed Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique electronic and structural properties of the C4 alkyne moiety have positioned it as a cornerstone in modern synthetic organic chemistry, particularly within the realm of copper-catalyzed transformations. This guide provides an in-depth analysis of the multifaceted roles of C4 alkynes in a variety of copper-catalyzed reactions, offering insights into reaction mechanisms, quantitative data from key studies, and detailed experimental protocols. The strategic incorporation of C4 alkynes has proven instrumental in the construction of complex molecular architectures, with significant implications for the development of novel therapeutic agents and functional materials.

Core Principles of C4 Alkyne Reactivity in Copper Catalysis

The reactivity of a C4 alkyne in the presence of a copper catalyst is fundamentally governed by the formation of a copper-alkyne complex. In the case of terminal alkynes, the acidity of the sp-hybridized C-H bond is significantly increased upon coordination to a copper(I) center, facilitating the formation of a copper acetylide intermediate.[1] This key intermediate is a potent nucleophile and serves as a linchpin in a multitude of subsequent transformations. Internal alkynes, while generally less reactive, can also participate in copper-catalyzed reactions through π-complexation with the copper center, which activates the alkyne for nucleophilic attack or other concerted processes.

Key Copper-Catalyzed Reactions Involving C4 Alkynes

The versatility of the C4 alkyne is showcased in a broad spectrum of copper-catalyzed reactions, each with its distinct mechanistic pathway and synthetic utility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is arguably the most prominent example of a copper-catalyzed reaction involving a C4 alkyne.[2] This reaction provides an exceptionally efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The catalytic cycle is believed to involve the formation of a dinuclear copper acetylide, which then reacts with an azide (B81097) to form a six-membered copper metallacycle.[1][2] Subsequent ring contraction and protonolysis yield the triazole product and regenerate the copper catalyst.[2]

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism CuI Cu(I) PiComplex π-Complex CuI->PiComplex Alkyne R-C≡CH Alkyne->PiComplex CuAcetylide Copper Acetylide [R-C≡C-Cu] PiComplex->CuAcetylide -H+ Metallacycle Six-membered Copper Metallacycle CuAcetylide->Metallacycle Azide R'-N3 Azide->Metallacycle TriazolylCu Triazolyl-Copper Intermediate Metallacycle->TriazolylCu TriazolylCu->CuI Regenerates Catalyst Product 1,4-Disubstituted 1,2,3-Triazole TriazolylCu->Product +H+ Protonolysis Protonolysis

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Carbocupration of Alkynes

Carbocupration involves the addition of an organocopper reagent across the carbon-carbon triple bond of an alkyne, leading to the formation of a new carbon-carbon bond and a vinylcopper species.[3][4] This reaction is highly stereospecific, typically proceeding via a syn-addition pathway.[3] The regioselectivity of the addition is influenced by the nature of the substituents on the alkyne. For instance, in heteroatom-substituted alkynes, the organic group from the organocopper reagent generally adds to the carbon atom bearing the heteroatom for second-row elements, while the opposite regioselectivity is observed for third-row elements.[3][4]

Experimental Workflow: Carbocupration of a Hetero-substituted Alkyne

Carbocupration_Workflow Start Start Reagents Prepare Organocopper Reagent (e.g., R-Cu) Start->Reagents Substrate Dissolve Hetero-substituted Alkyne (X-C≡C-R') in Solvent Start->Substrate Reaction Combine Reagents and Substrate at Low Temperature (e.g., -78 °C) Reagents->Reaction Substrate->Reaction Quench Quench Reaction (e.g., with H+ source) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification Product Characterize Alkenyl Product Purification->Product End End Product->End

Caption: A generalized experimental workflow for the carbocupration of a C4 alkyne.

Transformations via Copper Carbene Intermediates

Copper carbenes, often generated from diazo compounds, can react with terminal alkynes in several ways.[5][6][7] One common pathway is the cross-coupling reaction to form alkynoates or allenoates.[7] The reaction outcome can often be controlled by the reaction conditions, such as the presence or absence of a base.[5] Another pathway involves the addition of the copper carbene across the alkyne to form a cyclopropene, which can then undergo further transformations.[5]

Copper-Catalyzed Hydroamination of Alkynes

The copper-catalyzed hydroamination of alkynes provides a direct route to enamines and amines.[8] The regioselectivity of this reaction can be controlled to afford either the Markovnikov or anti-Markovnikov product, depending on the substituents on the alkyne. For aryl-substituted alkynes, Markovnikov addition is typically observed, while terminal aliphatic alkynes tend to undergo anti-Markovnikov addition.[8]

Quantitative Data from Selected Copper-Catalyzed Alkyne Reactions

The following tables summarize quantitative data from representative studies, highlighting the efficiency and selectivity of these transformations.

Table 1: Optimization of Copper-Catalyzed Reductive Hydroamination of Phenylacetylene [8]

EntryLigandAlcoholYield (%)e.e. (%)
1L1i-PrOH6089
2L2i-PrOH9289
3L3i-PrOH8389
4L4i-PrOH7899
5L4EtOH8399

Reaction Conditions: Phenylacetylene (0.2 mmol), amine (0.24 mmol), silane (B1218182) (0.8 mmol), alcohol (0.3 mmol), Cu(OAc)₂ (2.0 mol %), ligand (2.2 mol %), THF (1 M), 40 °C, 18 h.

Table 2: Substrate Scope of Copper-Catalyzed Direct Hydroamination of Aryl Alkynes [8]

Alkyne SubstrateAmine SubstrateProduct Yield (%)
PhenylacetyleneMorpholine91
4-MethylphenylacetyleneMorpholine85
4-MethoxyphenylacetyleneMorpholine88
4-ChlorophenylacetyleneMorpholine75
PhenylacetylenePiperidine89
PhenylacetyleneDibenzylamine82

Reaction Conditions: Alkyne (1.0 mmol), amine (1.2 mmol), silane (3.0 mmol), Cu(OAc)₂ (2.0 mol %), rac-L4 (2.2 mol %), THF (1 M), 45 °C, 18 h.

Table 3: Copper-Catalyzed Three-Component Difluoroalkylamidation of Alkynes [9]

EntryCopper CatalystBaseSolventYield (%)
1Cu(OAc)₂K₂CO₃Benzene45
2CuClK₂CO₃Benzene32
3Cu(acac)₂K₂CO₃Benzene78
4Cu(acac)₂Cs₂CO₃Benzene65
5Cu(acac)₂K₂CO₃Toluene71
6Cu(acac)₂K₂CO₃Dioxane58

Reaction Conditions: Alkyne (0.10 mmol), picolinamide (B142947) (0.20 mmol), difluoroalkyl halide (0.20 mmol), Cu catalyst (0.02 mmol), Base (0.20 mmol), Solvent (1.0 mL), N₂ atmosphere, 130 °C, 6 h.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Semi-Reduction of a Terminal Alkyne[10]

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add CuCl (2 mol %) and NaBH₄ (4 mol %).

  • Add methanol and stir the suspension at room temperature for 15 minutes.

  • Add the terminal alkyne (1.0 equiv) and isopropanol (2.0 equiv).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with hexanes.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using hexanes as the eluent to afford the corresponding alkene.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]

Materials:

  • Terminal alkyne

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • In a vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (10 mol %).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol %).

  • Add the sodium ascorbate solution to the alkyne and azide mixture, followed by the addition of the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the 1,4-disubstituted 1,2,3-triazole.

Conclusion

The C4 alkyne is a remarkably versatile functional group that plays a central role in a wide array of copper-catalyzed reactions. From the robust and widely applicable CuAAC reaction to the stereospecific carbocupration and the diverse transformations involving copper carbene intermediates, the C4 alkyne provides a powerful tool for the construction of complex molecules. The continued exploration of novel copper-catalyzed reactions involving alkynes holds immense promise for advancing the fields of organic synthesis, medicinal chemistry, and materials science. The data and protocols presented in this guide offer a solid foundation for researchers and professionals seeking to leverage the synthetic potential of C4 alkynes in their own research and development endeavors.

References

An In-depth Technical Guide to the Core Principles of Biotinylation for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotinylation

Biotinylation is a cornerstone biochemical technique involving the covalent attachment of biotin (B1667282), a small, water-soluble B-vitamin (Vitamin B7), to proteins and other macromolecules.[1][2] This process serves as a powerful tool in molecular biology, biochemistry, and proteomics, enabling the selective labeling, detection, purification, and manipulation of proteins for a myriad of research and drug development applications.[2][3] The remarkable utility of biotinylation stems from the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M), which is one of the strongest known biological interactions.[4][5][6] This robust binding is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents, making it a reliable and versatile system.[4][7]

Due to its relatively small size (244.31 g/mol ), biotin can typically be conjugated to a protein without significantly altering its natural biological function.[3][8] This allows for the study of proteins in their native-like states. The valeric acid side chain of biotin can be easily derivatized to incorporate various reactive groups, allowing for the targeted labeling of specific functional groups on a protein.[3]

Core Principles and Methodologies

The biotinylation of proteins can be broadly categorized into two main approaches: chemical biotinylation and enzymatic biotinylation.[1][2]

Chemical Biotinylation

Chemical biotinylation involves the use of biotinylating reagents that contain a reactive group designed to form a covalent bond with specific functional groups on amino acid residues of a protein.[8] This method is widely used due to its versatility and the availability of a large number of biotinylating reagents.[5] Common targets for chemical biotinylation include:

  • Primary Amines (-NH₂): These are the most frequently targeted functional groups and are found on the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptide chains.[2][8] N-hydroxysuccinimide (NHS) esters of biotin are the most common reagents for amine-reactive biotinylation.[2][9] The reaction is most efficient at a pH between 7.2 and 8.5.[9]

  • Sulfhydryls (-SH): These are present in the side chains of cysteine residues. Reagents such as maleimides and iodoacetyls are used to target sulfhydryls. This approach is often more specific than amine labeling due to the lower abundance of cysteine residues.[8]

  • Carboxyls (-COOH): Found at the C-terminus of proteins and in the side chains of aspartic and glutamic acid. Carbodiimide chemistry (e.g., using EDC) is employed to couple biotin hydrazides to carboxyl groups.[4][8]

  • Glycoproteins: The carbohydrate moieties of glycoproteins can be oxidized to create aldehydes, which can then be targeted by biotin hydrazide reagents.[8]

  • Nonspecific Labeling: Photoactivatable biotin reagents, containing groups like aryl azides, can be activated by UV light to react nonspecifically with C-H and N-H bonds, allowing for labeling when specific functional groups are not available.[8][]

Enzymatic Biotinylation

Enzymatic biotinylation offers a site-specific and highly controlled method of labeling.[2] This technique utilizes the bacterial enzyme biotin ligase (BirA) from E. coli.[11] BirA recognizes a specific 15-amino acid sequence, known as the AviTag or Acceptor Peptide (AP), and covalently attaches a single biotin molecule to a specific lysine residue within this tag.[8] This method is advantageous as it ensures a 1:1 stoichiometry of biotin to protein and preserves the protein's native function by labeling at a predetermined site away from active or binding sites.[12]

Proximity-Dependent Biotinylation (BioID and TurboID)

A powerful application of enzymatic biotinylation is proximity-dependent biotinylation, which is used to identify protein-protein interactions and map the proteome of specific cellular compartments.[11] In this approach, a promiscuous mutant of BirA (BioID) or a further engineered, more active version (TurboID) is fused to a protein of interest.[11][13] These enzymes release reactive biotinoyl-5'-AMP, which then covalently labels proximal proteins within a short radius (approximately 10 nm).[13] The biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.[14] TurboID offers the advantage of much faster labeling kinetics (minutes compared to hours for BioID), making it suitable for studying dynamic protein interactions.[13][14]

Key Biotinylation Reagents

A wide array of biotinylation reagents are commercially available, differing in their reactive group, spacer arm length, solubility, and cleavability.[4][5]

Reagent Type Target Functional Group Key Features Common Applications
NHS-Biotin Primary Amines (-NH₂)Water-insoluble, requires dissolution in an organic solvent.[8]General protein labeling.[9]
Sulfo-NHS-Biotin Primary Amines (-NH₂)Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane.[4][15]Labeling of cell surface proteins.[2]
NHS-LC-Biotin Primary Amines (-NH₂)Contains a long spacer arm to reduce steric hindrance.[1]Immunoassays, affinity purification.[9]
Maleimide-PEG-Biotin Sulfhydryls (-SH)Targets cysteine residues, often providing more specific labeling.[8]Site-specific labeling of proteins.
Biotin Hydrazide Aldehydes (from oxidized carbohydrates)Used for labeling glycoproteins.[4]Studying glycosylated proteins.
NHS-SS-Biotin Primary Amines (-NH₂)Contains a cleavable disulfide bond in the spacer arm.[16]Allows for the release of the biotinylated protein from streptavidin beads under reducing conditions.[16]
Photoreactive Biotin C-H and N-H bondsNonspecific labeling upon UV activation.[8][]Labeling molecules without readily available reactive groups.

Experimental Protocols

Protocol 1: General Protein Biotinylation using NHS Ester

This protocol describes a general method for biotinylating a protein using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[17]

  • NHS-Biotin reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[18]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)[9]

  • Desalting column or dialysis cassette for purification[18]

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[18] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the NHS ester.[15][17] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Biotin Reagent Preparation: Immediately before use, prepare a stock solution of the NHS-Biotin reagent (e.g., 20 mg/mL) in anhydrous DMF or DMSO.[18] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use a fresh solution.

  • Biotinylation Reaction: Add a calculated amount of the NHS-Biotin stock solution to the protein solution to achieve a desired molar excess of biotin to protein (typically a 10-20 fold molar excess).[18] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[18]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine to a final concentration of 10-100 mM).[9] Incubate for an additional 15-30 minutes at room temperature.[9]

  • Purification: Remove the excess, unreacted biotin and the quenching reagent by dialysis or by using a desalting column.[18] This step is critical to prevent interference in downstream applications.[9]

Protocol 2: Proximity-Dependent Biotinylation using TurboID

This protocol provides a general workflow for identifying protein-protein interactions using TurboID.

Materials:

  • Cells expressing the protein of interest fused to TurboID

  • Biotin solution (e.g., 50 mM in DMSO)

  • Cell lysis buffer

  • Streptavidin-conjugated magnetic beads

  • Wash buffers

  • Elution buffer

  • Reagents for mass spectrometry sample preparation (e.g., trypsin)

Procedure:

  • Cell Culture and Biotin Labeling: Culture the cells expressing the TurboID-fusion protein. To initiate biotinylation, add excess biotin to the culture medium and incubate for a short period (e.g., 10 minutes).[11][13]

  • Cell Lysis: After incubation, wash the cells to remove excess biotin and lyse the cells in a suitable lysis buffer to solubilize the proteins.

  • Affinity Purification: Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture the biotinylated proteins. This is typically done for several hours at 4°C.[19]

  • Washing: Thoroughly wash the beads with a series of stringent wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing a protease, such as trypsin, and incubate to digest the captured proteins into peptides. The biotinylated peptides will remain bound to the beads.[20]

  • Peptide Elution and Analysis: Elute the non-biotinylated peptides from the beads. Alternatively, an additional step can be performed to elute the biotinylated peptides.[20]

  • Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the proteins that were in proximity to the TurboID-fusion protein.[20]

Applications in Protein Studies and Drug Development

Biotinylation has a vast range of applications in both basic research and the development of therapeutics and diagnostics.

Application Area Description
Protein Detection and Quantification Used in various immunoassays such as ELISA, Western blotting, and immunohistochemistry for sensitive detection of target proteins.[1][12]
Affinity Purification Enables the isolation and enrichment of specific proteins or protein complexes from complex mixtures using streptavidin-coated matrices.[1][2]
Cell Surface Labeling Selective labeling of cell surface proteins using membrane-impermeable biotinylation reagents to study protein trafficking and receptor dynamics.[2]
Protein-Protein Interaction Studies Proximity-dependent biotinylation (BioID, TurboID) allows for the identification of interaction partners in a cellular context.[11][21]
Drug Discovery Biotinylated drug targets can be used in screening assays to identify interacting small molecules or biologic drugs.[1]
Flow Cytometry Biotinylated antibodies are used for cell sorting and analysis (FACS).[1][4]
Structural Biology Site-specific biotinylation can aid in protein crystallization and structural studies.[1]

Quantitative Analysis of Biotinylation

Determining the degree of biotinylation, or the molar ratio of biotin to protein, is crucial for ensuring the reproducibility and optimization of assays.[4][22]

Method Principle Advantages Disadvantages
HABA Assay 4'-hydroxyazobenzene-2-carboxylic acid (HABA) binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[4][23]Simple and widely used.Lower sensitivity, can be affected by interfering substances.
Fluorescence-Based Assays Involve the displacement of a fluorescently tagged molecule or a quencher from avidin by biotin, leading to a change in fluorescence.[23]Higher sensitivity than the HABA assay.May require a fluorometer.
Mass Spectrometry Direct detection of the mass shift caused by the addition of biotin to peptides after proteolytic digestion.[24]Highly accurate and can identify specific sites of biotinylation.Requires specialized equipment and expertise.
Streptavidin Gel-Shift Assay The binding of streptavidin to a biotinylated protein causes a shift in its migration on an SDS-PAGE gel, which can be used to estimate the extent of labeling.[8]Simple, qualitative assessment.Not quantitative.

Visualizing Biotinylation Workflows

General Biotinylation Workflow

G General Biotinylation Workflow Protein Protein of Interest Reaction Biotinylation Reaction Protein->Reaction Biotin_Reagent Biotinylation Reagent (e.g., NHS-Biotin) Biotin_Reagent->Reaction Quenching Quenching (e.g., with Tris or Glycine) Reaction->Quenching Purification Purification (Dialysis or Desalting) Quenching->Purification Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein

Caption: A diagram illustrating the general workflow for the chemical biotinylation of a protein.

Pull-Down Assay Workflow

G Pull-Down Assay Workflow Biotinylated_Bait Biotinylated Bait Protein Incubation Incubation Biotinylated_Bait->Incubation Cell_Lysate Cell Lysate (Containing Prey Proteins) Cell_Lysate->Incubation Capture Affinity Capture Incubation->Capture Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Capture Washing Washing Steps Capture->Washing Elution Elution Washing->Elution Analysis Analysis (e.g., Western Blot, Mass Spec) Elution->Analysis

Caption: A schematic of a pull-down assay using a biotinylated protein to identify interaction partners.

Proximity-Dependent Biotinylation (TurboID) Workflow

G Proximity-Dependent Biotinylation (TurboID) Workflow TurboID_Fusion TurboID-Fusion Protein (in living cells) Biotin_Addition Biotin Addition (10 min incubation) TurboID_Fusion->Biotin_Addition Proximity_Labeling Proximity Labeling of Proximal Proteins Biotin_Addition->Proximity_Labeling Cell_Lysis Cell Lysis Proximity_Labeling->Cell_Lysis Streptavidin_Capture Streptavidin Affinity Capture Cell_Lysis->Streptavidin_Capture MS_Analysis Mass Spectrometry Analysis Streptavidin_Capture->MS_Analysis

Caption: The experimental workflow for identifying proximal proteins using the TurboID method.

References

Biotin-PEG2-C4-Alkyne chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Biotin-PEG2-C4-Alkyne is a biotinylation reagent utilized in "click chemistry," a method known for its high efficiency and specificity. This compound contains a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group. The alkyne functional group allows for its covalent attachment to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.[1][2][3] The PEG spacer enhances solubility in aqueous solutions and provides a flexible arm to minimize steric hindrance between the biotin and its binding partners, such as streptavidin or avidin.[4]

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are essential for researchers in designing and executing experiments involving biotinylation and subsequent detection or purification steps.

PropertyValue
Chemical Formula C22H36N4O5S[5]
Molecular Weight 468.61 g/mol [1][6]
CAS Number 1011268-28-2[1][2][5]
Appearance Crystalline solid[5][6]
Purity ≥95%[5]
Solubility Soluble in DMSO and DMF[5][6]

Chemical Structure

The structure of this compound consists of three key components: the biotin headgroup, a hydrophilic PEG2 linker, and a C4-alkyne handle for conjugation.

Figure 1. Simplified block diagram of this compound.

Applications in Research

This compound is a versatile tool in chemical biology and drug development. Its primary application is the biotinylation of azide-modified biomolecules, including proteins, nucleic acids, and small molecules.[3][5] This labeling enables various downstream applications:

  • Affinity Purification: Biotin-labeled molecules can be selectively captured and purified from complex mixtures using streptavidin- or avidin-conjugated resins.

  • Detection and Imaging: The high affinity of the biotin-streptavidin interaction allows for sensitive detection in techniques such as Western blotting, ELISA, and fluorescence microscopy.

  • PROTAC Synthesis: This compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1][3]

Experimental Protocol: General Biotinylation via Click Chemistry

The following is a generalized protocol for the biotinylation of an azide-containing molecule using this compound. Note that specific conditions may need to be optimized for different molecules.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., phosphate-buffered saline).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Prepare stock solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule, this compound, and the reducing agent.

    • Initiate the reaction by adding the copper(I) source.

    • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification:

    • Remove excess reagents and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or precipitation.

  • Verification:

    • Confirm the successful biotinylation of the target molecule using techniques like mass spectrometry or a streptavidin-HRP blot.

Figure 2. General workflow for biotinylation using click chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG2-C4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Biotin-PEG2-C4-Alkyne, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these core physicochemical properties is critical for its effective handling, storage, and application in various experimental workflows.

Core Properties of this compound

This compound is a molecule that incorporates a biotin (B1667282) moiety for affinity-based applications, a terminal alkyne group for "click" chemistry reactions, and a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker not only provides spatial separation between the biotin and alkyne functionalities but also influences the molecule's solubility and stability.

Solubility Profile

The solubility of this compound is a key consideration for its use in biological and chemical assays. While specific quantitative solubility data for this compound is not extensively published, a combination of vendor-provided information and data from analogous compounds provides a strong qualitative and semi-quantitative understanding.

Qualitative Solubility:

The presence of the hydrophilic PEG2 linker generally enhances the aqueous solubility of the molecule. A similar compound, Biotin-PEG4-Alkyne, is reported to be soluble in water, dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] This suggests that this compound is likely to exhibit some degree of solubility in aqueous buffers, in addition to polar aprotic organic solvents.

Quantitative Solubility Data:

Quantitative data is limited, but the following table summarizes the available information. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

Solvent/SystemConcentrationNotes
Dimethyl Sulfoxide (DMSO)20 mg/mLData provided by some suppliers.
Dimethylformamide (DMF)20 mg/mLData provided by some suppliers.
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mLIndicates reduced solubility in aqueous buffer compared to pure DMSO.
WaterSoluble (qualitative)The PEG linker enhances aqueous solubility, though quantitative limits are not specified.[1]
MethanolSoluble (qualitative)A related compound, Biotin-PEG4-Alkyne, is soluble in Methanol.[3]

Stability Profile

The stability of this compound is crucial for its long-term storage and reliability in experimental settings.

Storage and Long-Term Stability:

For long-term storage, this compound should be stored as a solid at -20°C, protected from moisture. Under these conditions, the compound is reported to be stable for at least four years.

When in solution, it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. Stock solutions in DMSO may be stable for up to one year when stored at -80°C.

pH and Temperature Stability:

  • pH: The amide and ether linkages within the molecule are generally stable under neutral and mildly acidic or basic conditions. However, extreme pH conditions (strong acids or bases) should be avoided to prevent hydrolysis.

  • Temperature: As a solid, the compound is stable at ambient temperatures for short periods, such as during shipping. In solution, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation of the PEG linker and other functional groups. The thermal degradation of polyethylene glycol (PEG) in the presence of air can begin at temperatures as low as 80°C, leading to chain scission and the formation of smaller esters and alcohols.[4][5][6]

Potential Degradation Pathways:

The primary potential degradation pathways for this compound include:

  • Hydrolysis: The amide bonds could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The PEG chain can undergo oxidative degradation, particularly at elevated temperatures and in the presence of oxygen and metal ions.[4]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this specific molecule are not published. However, standardized methods for characterizing drug-like molecules and bioconjugation reagents can be adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method):

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.

  • Replicates: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.[8]

Protocol for Assessing Stability in Solution:

This protocol can be used to evaluate the stability of this compound under various conditions (e.g., different pH, temperature).

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in the desired buffers (e.g., pH 4, 7.4, and 9) or solvents.

  • Incubation: Incubate the solutions under the desired temperature conditions (e.g., 4°C, 25°C, 37°C) for a set period. Aliquots should be taken at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the aliquots by a stability-indicating analytical method, such as reverse-phase HPLC. The percentage of the parent compound remaining at each time point is calculated relative to the initial concentration (time 0).

  • Degradation Products: The appearance of new peaks in the chromatogram can indicate the formation of degradation products. These can be further characterized by mass spectrometry (LC-MS) to elucidate the degradation pathway.

Applications and Experimental Workflows

This compound is a versatile tool in life sciences research. Its bifunctional nature allows for a two-step ligation strategy.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry:

The terminal alkyne group of this compound readily participates in CuAAC reactions with azide-modified molecules (e.g., proteins, nucleic acids, small molecules) to form a stable triazole linkage.

G cluster_reactants Reactants cluster_catalyst Catalyst System Biotin_PEG_Alkyne This compound Product Biotinylated Molecule (Stable Triazole Linkage) Biotin_PEG_Alkyne->Product Azide_Molecule Azide-Modified Molecule (e.g., Protein) Azide_Molecule->Product Copper Cu(I) Source (e.g., CuSO4) Copper->Product Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Copper Generates Cu(I)

CuAAC "Click" Chemistry Workflow

PROTAC Assembly Workflow:

In the context of PROTACs, this compound can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The biotin moiety can also be used for affinity purification or detection of the final PROTAC construct.

G cluster_synthesis PROTAC Synthesis Ligand_POI Ligand for Protein of Interest (POI) (with Azide) PROTAC_Intermediate Biotin-Linker-Ligand(POI) Ligand_POI->PROTAC_Intermediate Click Chemistry Biotin_Linker This compound Biotin_Linker->PROTAC_Intermediate Ligand_E3 Ligand for E3 Ligase (with Azide) Final_PROTAC Biotinylated PROTAC (POI Ligand - Linker - E3 Ligand) Ligand_E3->Final_PROTAC Click Chemistry PROTAC_Intermediate->Final_PROTAC Further Conjugation (if applicable) Purification Affinity Purification (e.g., Streptavidin beads) Final_PROTAC->Purification

Logical Workflow for PROTAC Assembly

Conclusion

This compound is a valuable chemical tool with favorable solubility in common organic solvents and likely some aqueous solubility conferred by its PEG linker. It exhibits good long-term stability when stored appropriately as a solid at low temperatures. While detailed quantitative data on its solubility and stability under various experimental conditions are not extensively documented, the information provided in this guide, along with the outlined experimental protocols, offers a solid foundation for its successful application in research and development. For critical applications, it is recommended that researchers perform in-house validation of its solubility and stability under their specific experimental conditions.

References

An In-Depth Technical Guide to Biotin-PEG2-C4-Alkyne for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-C4-Alkyne is a versatile biotinylation reagent that plays a crucial role in modern bioconjugation techniques. Its unique structure, incorporating a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group, makes it an invaluable tool for researchers in proteomics, drug discovery, and diagnostics. This guide provides a comprehensive overview of this compound, its properties, applications, and detailed protocols for its use.

The core functionality of this compound lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing for the precise attachment of biotin to a wide range of azide-modified biomolecules under mild, aqueous conditions.[1][2] The integrated PEG linker enhances the water solubility of the molecule and provides a flexible spacer, minimizing steric hindrance during the binding of the biotin tag to avidin (B1170675) or streptavidin.[2]

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

PropertyValueReference
Molecular Formula C22H36N4O5S[3]
Molecular Weight 468.61 g/mol [4]
CAS Number 1011268-28-2[3]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO, DMF[1]
Storage Conditions -20°C, desiccated, protected from light[5]

Key Applications in Bioconjugation

The unique trifunctional structure of this compound lends itself to a variety of applications in life science research and drug development.

Protein Labeling and Detection

This compound is widely used to label and detect proteins that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group. The subsequent high-affinity interaction between biotin and streptavidin (or avidin) allows for the sensitive detection and purification of these labeled proteins. This is particularly valuable in proteomics for identifying and quantifying subsets of proteins within complex biological samples.

PROTAC Synthesis for Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, this compound serves as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] The alkyne group of this compound can be "clicked" to an azide-modified ligand for the target protein, while the biotin end can be used for purification or as a point of attachment for another molecular entity. The use of click chemistry in PROTAC development allows for rapid and efficient synthesis, which is critical for optimizing the linker length and composition to achieve potent and selective protein degradation.[6][7]

Experimental Protocols

The following are detailed protocols for the application of this compound in key bioconjugation experiments.

Protocol 1: General Protein Biotinylation via CuAAC

This protocol outlines the steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving this compound

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Add this compound to the protein solution to a final concentration of 100-500 µM. A 10- to 50-fold molar excess over the protein is a good starting point.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is recommended.[8]

    • Add the copper/ligand mixture to the protein-alkyne solution to a final CuSO₄ concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove excess unreacted reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Analysis:

    • The biotinylated protein can be analyzed by SDS-PAGE followed by Western blotting with streptavidin-HRP or by mass spectrometry.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol provides a general workflow for the synthesis of a PROTAC molecule using a click chemistry approach.

Materials:

  • Azide-functionalized ligand for the protein of interest (POI)

  • This compound

  • E3 ligase ligand with a reactive handle for conjugation

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Appropriate organic solvents (e.g., DMSO, DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Click Reaction:

    • Dissolve the azide-functionalized POI ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound in a suitable solvent like DMSO.

    • Prepare the Cu(I) catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the catalyst to the reaction mixture.

    • Add sodium ascorbate to initiate the reaction.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification of the Intermediate:

    • Purify the resulting biotin-PEG-linked POI ligand by HPLC to remove unreacted starting materials and catalyst.

  • Conjugation to E3 Ligase Ligand:

    • The purified intermediate can then be conjugated to the E3 ligase ligand through a suitable chemical reaction depending on the available functional groups.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule using HPLC.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes involved in bioconjugation.

Protein_Labeling_Workflow cluster_0 Step 1: Introduce Azide cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Downstream Analysis Metabolic_Labeling Metabolic Labeling (e.g., AHA) Azide_Protein Azide-Modified Protein Metabolic_Labeling->Azide_Protein Enzymatic_Modification Enzymatic Modification Enzymatic_Modification->Azide_Protein Chemical_Modification Chemical Modification Chemical_Modification->Azide_Protein Click_Reaction CuAAC Reaction (CuSO4, Ascorbate, Ligand) Azide_Protein->Click_Reaction Biotin_Alkyne This compound Biotin_Alkyne->Click_Reaction Biotinylated_Protein Biotinylated Protein Click_Reaction->Biotinylated_Protein Purification Purification (Streptavidin Beads) Biotinylated_Protein->Purification Detection Detection (Western Blot) Biotinylated_Protein->Detection Mass_Spec Identification (Mass Spectrometry) Purification->Mass_Spec

Caption: Workflow for protein labeling using this compound.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Molecule (POI Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling

Caption: Mechanism of action for a PROTAC in targeted protein degradation.

Conclusion

This compound is a powerful and versatile tool for researchers engaged in bioconjugation. Its well-defined structure and reactivity in click chemistry reactions enable a wide range of applications, from the specific labeling and analysis of proteins to the innovative design of targeted therapeutics like PROTACs. By understanding its core properties and following optimized protocols, scientists can effectively leverage this reagent to advance their research in complex biological systems.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction using Biotin-PEG2-C4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction used to form a stable triazole linkage between an alkyne and an azide.[1][2] This bioorthogonal reaction has found widespread use in bioconjugation, allowing for the precise labeling of biomolecules in complex biological systems.[3] Biotin-PEG2-C4-Alkyne is a versatile reagent featuring a terminal alkyne for CuAAC, a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance.

These application notes provide a detailed protocol for the use of this compound in a common proteomics workflow: the labeling, enrichment, and identification of newly synthesized proteins in mammalian cells. This method involves the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into nascent proteins, followed by the CuAAC reaction with this compound to tag the proteins for subsequent affinity purification and mass spectrometry analysis.[4][5][6]

Principle of the Method

The experimental workflow is a multi-step process that begins with the metabolic labeling of cells, followed by cell lysis, the core CuAAC reaction, and subsequent downstream processing for protein identification.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Biotinylation (CuAAC) cluster_3 Purification & Analysis A 1. Metabolic Labeling (Incorporate AHA into proteins) B 2. Cell Lysis (Extract cellular proteins) A->B C 3. Click Reaction (Tag AHA-proteins with this compound) B->C D 4. Protein Precipitation (Remove excess reagents) C->D E 5. Streptavidin Pull-Down (Enrich biotinylated proteins) D->E F 6. On-Bead Digestion (Generate peptides for MS) E->F G 7. LC-MS/MS Analysis (Identify and quantify proteins) F->G

Figure 1: Experimental workflow for proteomic analysis using this compound.

Experimental Protocols

Materials and Reagents
  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C.

  • L-azidohomoalanine (AHA): Prepare a 100 mM stock solution in sterile water or PBS. Store at -20°C.

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in sterile water. Store at room temperature.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in sterile water. Store at -20°C. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects proteins from oxidative damage.[7]

  • Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in sterile water immediately before use. Sodium ascorbate is a reducing agent that converts Cu(II) to the active Cu(I) state.[4]

  • Cell Culture Medium: Methionine-free medium is required for efficient AHA incorporation.

  • Lysis Buffer: RIPA buffer or a similar buffer containing protease inhibitors. Tris-based buffers should be avoided during the click reaction as they can chelate copper.[8]

  • Streptavidin-agarose beads or magnetic beads: For enrichment of biotinylated proteins.[1]

  • Mass Spectrometry Grade Trypsin: For protein digestion.

  • General laboratory reagents: PBS, DMSO, acetone, methanol, etc.

Protocol 1: Labeling, Lysis, and Biotinylation

This protocol details the steps for metabolic labeling of proteins with AHA, cell lysis, and the subsequent CuAAC reaction with this compound.

1. Metabolic Labeling of Cells with AHA a. Culture mammalian cells to approximately 70-80% confluency. b. Wash the cells once with warm, sterile PBS. c. Replace the standard culture medium with pre-warmed, methionine-free medium supplemented with dialyzed fetal bovine serum. d. Incubate the cells for 1 hour to deplete intracellular methionine pools. e. Add AHA to the medium to a final concentration of 50-100 µM. f. Incubate the cells for 4-18 hours to allow for AHA incorporation into newly synthesized proteins. The optimal incubation time may vary depending on the cell type and experimental goals.

2. Cell Lysis a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells directly on the plate by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]

3. CuAAC "Click" Reaction a. In a microcentrifuge tube, combine the following reagents in the order listed. The final concentrations provided are a starting point and may require optimization.[9]

ReagentStock ConcentrationFinal ConcentrationVolume for 1 mL reaction
Protein Lysate1-5 mg/mL1 mg/mLAdjust volume
This compound10 mM100 µM10 µL
CuSO₄50 mM1 mM20 µL
THPTA50 mM5 mM100 µL
Sodium Ascorbate100 mM (fresh)5 mM50 µL
Lysis Buffer/PBS--To 1 mL
Protocol 2: Enrichment and On-Bead Digestion of Biotinylated Proteins

This protocol describes the purification of biotinylated proteins using streptavidin beads followed by enzymatic digestion for mass spectrometry analysis.

1. Protein Precipitation a. After the click reaction, precipitate the proteins by adding 4 volumes of ice-cold acetone. b. Incubate at -20°C overnight. c. Pellet the proteins by centrifugation at 14,000 x g for 20 minutes at 4°C. d. Discard the supernatant and wash the pellet with ice-cold methanol. e. Air-dry the protein pellet.

2. Streptavidin Pull-Down a. Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS). b. Prepare the streptavidin beads by washing them according to the manufacturer's instructions. c. Add the resuspended protein lysate to the washed streptavidin beads. d. Incubate for 2-4 hours at room temperature with end-over-end rotation. e. Pellet the beads by centrifugation or using a magnetic rack. f. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., PBS with 0.1% SDS, followed by PBS with 1M NaCl, and finally PBS alone).

3. On-Bead Digestion a. After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. c. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues. d. Add mass spectrometry grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio). e. Incubate overnight at 37°C with shaking. f. The following day, collect the supernatant containing the digested peptides. g. Perform a second elution of peptides from the beads using a solution such as 0.1% trifluoroacetic acid. h. Pool the peptide eluates and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.

Data Presentation

The following table provides representative concentrations for the key components of the CuAAC reaction. These should be optimized for specific experimental systems.

ComponentRecommended Stock ConcentrationRecommended Final ConcentrationPurpose in Reaction
Azide-modified Protein1-5 mg/mL~20-100 µMThe biomolecule to be labeled.
This compound10 mM in DMSO100-250 µMThe biotin-containing probe for the click reaction.
Copper(II) Sulfate50 mM in H₂O0.1-1 mMThe source of the copper catalyst.[10]
THPTA50 mM in H₂O0.5-5 mMA ligand that stabilizes Cu(I) and accelerates the reaction.[7]
Sodium Ascorbate100 mM in H₂O (freshly made)1-5 mMReduces Cu(II) to the active Cu(I) catalytic state.[4]

Signaling and Workflow Diagrams

The CuAAC reaction itself is a chemical ligation and not a biological signaling pathway. The following diagram illustrates the logical relationship in the catalytic cycle of the CuAAC reaction.

CuAAC_Cycle cluster_0 CuAAC Catalytic Cycle cluster_1 Catalyst Regeneration CuI Cu(I) Alkyne This compound Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide-Protein Triazole_Product Biotinylated Protein (Triazole Product) Cu_Acetylide->Triazole_Product + Azide-Protein Triazole_Product->CuI releases CuII Cu(II) CuII->CuI + Ascorbate Ascorbate Sodium Ascorbate

Figure 2: Catalytic cycle of the CuAAC reaction.

Troubleshooting and Optimization

  • Low Labeling Efficiency:

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Optimize the concentration of copper and ligand. A 1:5 to 1:10 ratio of Cu:ligand is often recommended.

    • Increase the incubation time or temperature (up to 37°C) of the click reaction.

    • Confirm the successful incorporation of the azide-modified amino acid.

  • High Background/Non-specific Binding:

    • Include stringent wash steps after the streptavidin pull-down.

    • Ensure complete removal of unreacted biotin-alkyne by performing protein precipitation.

  • Protein Degradation:

    • Always include protease inhibitors in the lysis buffer.

    • The use of a copper-chelating ligand like THPTA is crucial to minimize oxidative damage to proteins.[7]

By following this detailed protocol, researchers can effectively utilize this compound for the specific and efficient labeling of azide-modified proteins, enabling their enrichment and identification in complex biological samples.

References

Applications of Biotin-PEG2-C4-Alkyne in Proteomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-C4-Alkyne is a versatile biotinylation reagent that has become an indispensable tool in modern proteomics research. This molecule features a biotin (B1667282) moiety for high-affinity purification, a terminal alkyne group for bioorthogonal "click" chemistry, and a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility and minimizes steric hindrance, facilitating efficient labeling and capture of target molecules.[1] This combination of features enables a wide range of applications for the identification, quantification, and functional characterization of proteins in complex biological systems.

This document provides detailed application notes and experimental protocols for the use of this compound in key proteomics workflows, including the study of newly synthesized proteins, activity-based protein profiling, and the analysis of protein-protein interactions and post-translational modifications.

Key Applications and Methodologies

This compound is primarily utilized in conjunction with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[1][2][3] This allows for the covalent linkage of the biotin tag to azide-modified biomolecules.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Profiling Newly Synthesized Proteins

BONCAT is a powerful technique to study proteome dynamics by identifying and quantifying newly synthesized proteins. Cells are metabolically labeled with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), which is incorporated into proteins during translation. Subsequently, the azide-modified proteins are tagged with this compound via CuAAC. The biotinylated proteins can then be enriched using streptavidin-based affinity purification for subsequent analysis by mass spectrometry.

a) Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with methionine-free medium supplemented with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM.

  • Incubate the cells for a desired period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

b) Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

c) Click Chemistry Reaction:

  • To the cell lysate (e.g., 1 mg of total protein), add the following click chemistry reagents to the final concentrations:

    • This compound: 100 µM

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

    • Copper(II) sulfate (B86663) (CuSO4): 1 mM

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

d) Affinity Purification of Biotinylated Proteins:

  • Add streptavidin-conjugated magnetic beads to the reaction mixture.

  • Incubate for 1 hour at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the beads.

  • Wash the beads extensively with a series of buffers (e.g., high salt buffer, urea (B33335) buffer, and PBS) to remove non-specifically bound proteins.

e) On-Bead Digestion and Mass Spectrometry Analysis:

  • Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin).

  • Incubate overnight at 37°C to digest the proteins into peptides.

  • Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics strategy used to assess the functional state of enzymes in complex proteomes. This technique utilizes active site-directed chemical probes that covalently label active enzymes. When these probes are designed with an azide (B81097) handle, this compound can be used to attach a biotin tag for enrichment and identification of the active enzymes.

a) Probe Labeling of Proteome:

  • Incubate a cell or tissue lysate (or live cells) with an azide-functionalized activity-based probe specific for the enzyme class of interest.

  • Allow the probe to covalently react with the active sites of the target enzymes.

b) Click Chemistry Reaction:

  • Perform the click chemistry reaction as described in the BONCAT protocol (Section 1c) to attach this compound to the probe-labeled enzymes.

c) Affinity Purification and Mass Spectrometry:

  • Enrich the biotinylated proteins using streptavidin beads as described in the BONCAT protocol (Section 1d).

  • Perform on-bead digestion and analyze the resulting peptides by LC-MS/MS to identify the active enzymes (Section 1e).

Quantitative Data Presentation

The choice of biotin-alkyne linker can influence the efficiency of protein enrichment and the number of identified proteins. The following tables summarize comparative data from proteomics studies.

Linker TypeNumber of Identified PeptidesNumber of Identified ProteinsReference
Cleavable (DADPS)~1.5-2x more than UnC~1.5-2x more than UnC
Uncleavable (Biotin-PEG-Alkyne)BaselineBaseline

Table 1: Comparison of Cleavable vs. Uncleavable Biotin-Alkyne Linkers in BONCAT. Data indicates that cleavable linkers can lead to a higher number of identified peptides and proteins.

LinkerEnrichment EfficiencyIdentification YieldReproducibilityReference
Acid-cleavable (DADPS)HighHighHigh[2]
PhotocleavableModerateModerateModerate[2]
Reduction-cleavableModerateModerateModerate[2]

Table 2: Performance of Different Cleavable Biotin Tags in Chemoproteomics. The acid-cleavable DADPS linker demonstrated superior performance in terms of enrichment efficiency, identification yield, and reproducibility.

Visualizations

BONCAT Experimental Workflow

BONCAT_Workflow cluster_CellCulture Cell Culture cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment & Digestion cluster_Analysis Analysis MetabolicLabeling Metabolic Labeling (AHA incorporation) CellLysis Cell Lysis MetabolicLabeling->CellLysis ClickChemistry Click Chemistry (this compound) CellLysis->ClickChemistry AffinityPurification Affinity Purification (Streptavidin Beads) ClickChemistry->AffinityPurification OnBeadDigestion On-Bead Digestion (Trypsin) AffinityPurification->OnBeadDigestion LCMS LC-MS/MS Analysis OnBeadDigestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Activity-Based Protein Profiling (ABPP) Workflow

ABPP_Workflow cluster_Labeling Labeling cluster_ClickAndEnrich Tagging & Enrichment cluster_Analysis Analysis ProbeLabeling Probe Labeling of Proteome (Azide-functionalized ABPP) ClickReaction Click Reaction (this compound) ProbeLabeling->ClickReaction Enrichment Affinity Enrichment (Streptavidin) ClickReaction->Enrichment Digestion On-Bead Digestion Enrichment->Digestion MSAnalysis LC-MS/MS Analysis Digestion->MSAnalysis ProteinID Protein Identification MSAnalysis->ProteinID

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

This compound is a powerful and versatile reagent that facilitates a broad range of applications in proteomics research. Its use in combination with click chemistry enables the specific and efficient labeling of azide-modified proteins for their subsequent enrichment and identification. The detailed protocols and comparative data presented here provide a valuable resource for researchers and drug development professionals seeking to employ this technology to gain deeper insights into the complexities of the proteome. The continued development and application of such chemical tools will undoubtedly lead to new discoveries in cellular biology and the identification of novel therapeutic targets.

References

Application Notes and Protocols for Labeling Azide-Modified Proteins with Biotin-PEG2-C4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the biotinylation of azide-modified proteins using Biotin-PEG2-C4-Alkyne. This method relies on the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This technique is invaluable for the detection and purification of newly synthesized or specifically modified proteins in complex biological samples.

The introduction of an azide (B81097) group into proteins can be achieved through metabolic labeling, where cells are incubated with an azide-containing analog of a natural amino acid, such as L-azidohomoalanine (AHA) as a surrogate for methionine.[4][5][6] Once incorporated, the azide-modified proteins can be specifically tagged with this compound. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, facilitating the subsequent binding of biotin (B1667282) to avidin (B1170675) or streptavidin conjugates for downstream applications.[7][8]

Core Applications

This biotinylation strategy enables a variety of downstream analyses, including:

  • Western Blotting: For the specific detection of labeled proteins in a complex mixture.

  • Fluorescence Microscopy: To visualize the localization of newly synthesized or modified proteins within cells.

  • Flow Cytometry: For the quantification of labeled proteins in a population of cells.

  • Affinity Purification: For the enrichment and subsequent identification of labeled proteins by mass spectrometry.[1]

Data Presentation

The efficiency of labeling with this compound allows for sensitive detection across various platforms. Below is a summary of representative quantitative data.

ParameterWestern BlotFluorescence MicroscopyFlow Cytometry
Limit of Detection Low femtomole rangeSub-micromolar concentrations of labeled protein~1.5-fold increase in fluorescence over background
Signal-to-Noise Ratio >10-fold over background>5-fold over background>3-fold over background
Labeling Efficiency >90% (in vitro)Dependent on cellular uptake and incorporationDependent on cellular uptake and incorporation

Note: These values are illustrative and can vary depending on the specific experimental conditions, cell type, and protein of interest.

Experimental Workflow & Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for labeling azide-modified proteins and a representative signaling pathway that can be studied using this technique.

G cluster_0 Metabolic Labeling cluster_1 Cell Lysis & Protein Extraction cluster_2 Click Chemistry Reaction cluster_3 Downstream Analysis A Incubate cells with azide-amino acid analog B Lyse cells and prepare protein lysate A->B C Incubate lysate with This compound, CuSO4, and reducing agent B->C D Western Blot C->D E Fluorescence Microscopy C->E F Flow Cytometry C->F G Affinity Purification C->G

Experimental workflow for biotin labeling of azide-modified proteins.

G cluster_0 Cellular Protein Synthesis Pathway A Amino Acid Pool (including azide analog) B Aminoacyl-tRNA Synthetase A->B ATP C Charged tRNA B->C D Ribosome C->D E Nascent Polypeptide Chain (with incorporated azide) D->E mRNA

Visualization of azide-amino acid incorporation during protein synthesis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with an Azide-Amino Acid Analog

This protocol describes the incorporation of an azide-containing amino acid into proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-containing amino acid (e.g., L-azidohomoalanine, AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Prepare the labeling medium by supplementing the complete culture medium with the azide-amino acid analog. The final concentration may need to be optimized but a starting point of 25-50 µM is recommended.[5]

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for the desired period (typically 4-24 hours) under normal cell culture conditions.

  • After incubation, aspirate the labeling medium and wash the cells three times with cold PBS.

  • The cells are now ready for lysis or for fixation and permeabilization for in-situ labeling.

Protocol 2: Biotinylation of Azide-Modified Proteins in Lysate via Click Chemistry

This protocol details the "click" reaction to label azide-modified proteins in a cell lysate with this compound.

Materials:

  • Cell lysate containing azide-modified proteins (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate (B8700270), THPTA)

  • 1.5x Protein labeling buffer[9]

  • DMSO

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 50 mM stock solution of CuSO4 in water.

  • Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).

  • In a microcentrifuge tube, combine the following in order:

    • Cell lysate (up to 1/3 of the total reaction volume)

    • 1.5x Protein labeling buffer

    • This compound stock solution (to a final concentration of 100-200 µM)

    • CuSO4 stock solution (to a final concentration of 1 mM)

    • Sodium ascorbate stock solution (to a final concentration of 1 mM)

  • Vortex the reaction mixture gently.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • The biotinylated protein lysate is now ready for downstream analysis.

Protocol 3: Western Blot Analysis of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins by western blot.

Materials:

  • Biotinylated protein lysate (from Protocol 2)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the biotinylated protein lysate by SDS-PAGE and transfer the proteins to a membrane.[10][11]

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[12][13]

  • Wash the membrane three times for 5 minutes each with TBST.[10][12]

  • Incubate the membrane with Streptavidin-HRP conjugate diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.[12]

  • Wash the membrane three times for 10 minutes each with TBST.[12]

  • Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.[12]

Protocol 4: Fluorescence Microscopy of Biotinylated Proteins

This protocol outlines the visualization of biotinylated proteins in fixed cells.

Materials:

  • Cells cultured on coverslips and metabolically labeled (from Protocol 1)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click chemistry reaction components (as in Protocol 2, but with a fluorescently-labeled alkyne or followed by staining with fluorescent streptavidin)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Mounting medium with DAPI

Procedure:

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[5]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[5]

  • Wash the cells three times with PBS.

  • Perform the click chemistry reaction as described in Protocol 2, directly on the coverslips.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently-labeled streptavidin conjugate (e.g., 1:500 in PBS with 1% BSA) for 1 hour at room temperature, protected from light.[14]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope.

Protocol 5: Flow Cytometry Analysis of Biotinylated Proteins

This protocol provides a method for quantifying biotinylated proteins in a cell population.

Materials:

  • Metabolically labeled cells in suspension (from Protocol 1)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% ice-cold methanol)[15]

  • Click chemistry reaction components (as in Protocol 2)

  • Fluorescently-labeled streptavidin

  • Flow cytometer

Procedure:

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS and centrifuge to pellet.

  • Permeabilize the cells by resuspending in ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.[15]

  • Wash the cells with PBS and centrifuge to pellet.

  • Perform the click chemistry reaction as described in Protocol 2.

  • Wash the cells with PBS.

  • Incubate the cells with a fluorescently-labeled streptavidin conjugate for 30-60 minutes on ice, protected from light.

  • Wash the cells with PBS.

  • Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer.

References

Application Notes and Protocols for Antibody-Drug Conjugate Development using Biotin-PEG2-C4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity. The construction of a stable and homogeneous ADC is critical for its clinical success. Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and bioorthogonality.

This document provides detailed protocols for the development of ADCs using a click chemistry-based workflow. In this workflow, an antibody is first modified to introduce an azide (B81097) functional group. The successful introduction of the azide is a critical step that can be validated using the biotinylation reagent, Biotin-PEG2-C4-Alkyne. This reagent allows for the attachment of a biotin (B1667282) tag to the azide-modified antibody via a CuAAC reaction, which can then be easily detected using standard streptavidin-based assays. Following validation, the azide-modified antibody is conjugated to an alkyne-functionalized cytotoxic payload to generate the final ADC.

The biotin moiety, attached via the this compound linker, serves multiple purposes in ADC development, including:

  • Purification: Biotinylated intermediates or final ADCs can be purified using streptavidin-coated resins.[]

  • Detection and Characterization: The biotin tag facilitates the detection and characterization of ADCs in various assays, such as ELISA and Western blotting.[]

  • Pre-targeting Strategies: In some advanced ADC formats, a biotinylated antibody is administered first, followed by a streptavidin-conjugated drug, leveraging the high-affinity biotin-streptavidin interaction for targeted delivery.

These application notes provide a comprehensive guide, from antibody modification and validation to the final ADC conjugation and characterization.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
Monoclonal Antibody (e.g., Trastuzumab)In-house or CommercialN/A
This compoundBroadPharmBP-22693
Azido-PEG4-NHS EsterBroadPharmBP-21648
Alkyne-modified Cytotoxic Drug (e.g., Alkyne-MMAE)In-house synthesis or CommercialN/A
Copper (II) Sulfate (CuSO4)Sigma-Aldrich451657
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
Sodium Ascorbate (B8700270)Sigma-AldrichA4034
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Amicon® Ultra Centrifugal Filters (50 kDa MWCO)MilliporeUFC905024
Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher Scientific89882
Streptavidin-HRPThermo Fisher Scientific21130
TMB SubstrateThermo Fisher Scientific34028
Hydrophobic Interaction Chromatography (HIC) ColumnWaters186002235
Mass Spectrometer (Q-TOF or Orbitrap)Sciex/Thermo Fisher ScientificN/A

Experimental Protocols

Protocol 1: Azide Modification of the Antibody

This protocol describes the introduction of azide groups onto the antibody by targeting primary amines (lysine residues) using an NHS-ester functionalized azide linker.

1. Antibody Preparation:

  • Start with a purified antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.
  • If the antibody buffer contains primary amines (e.g., Tris) or sodium azide, perform a buffer exchange into PBS using a desalting column or dialysis.[2]

2. Reagent Preparation:

  • Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

3. Conjugation Reaction:

  • Bring the antibody solution to room temperature.
  • Add a 10-fold molar excess of the 10 mM Azido-PEG4-NHS Ester stock solution to the antibody solution.
  • Gently mix the reaction and incubate for 1-2 hours at room temperature.

4. Purification of Azide-Modified Antibody:

  • Remove the excess, unreacted Azido-PEG4-NHS Ester using a desalting column pre-equilibrated with PBS.
  • Collect the fractions containing the purified azide-modified antibody.
  • Measure the concentration of the modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Validation of Antibody Azide-Modification using this compound

This protocol details the use of this compound to confirm the successful introduction of azide groups on the antibody.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Prepare a 20 mM stock solution of CuSO4 in water.
  • Prepare a 100 mM stock solution of THPTA in water.
  • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

2. Click Chemistry Reaction for Biotinylation:

  • In a microcentrifuge tube, combine the following in order:
  • Azide-modified antibody (from Protocol 1) to a final concentration of 1 mg/mL.
  • This compound to a final concentration of 100 µM (10-fold molar excess).
  • Premixed CuSO4:THPTA (1:5 molar ratio) to a final concentration of 1 mM Cu.
  • Sodium ascorbate to a final concentration of 5 mM.
  • Gently mix and incubate for 1 hour at room temperature, protected from light.

3. Purification of Biotinylated Antibody:

  • Purify the biotinylated antibody from the reaction components using a desalting column.

4. Detection of Biotinylation (ELISA):

  • Coat a 96-well plate with a capture antibody specific for the target antibody (e.g., anti-human IgG).
  • Block the plate with a suitable blocking buffer.
  • Add the purified biotinylated antibody and incubate.
  • Wash the plate and add Streptavidin-HRP.
  • Wash the plate and add TMB substrate.
  • Stop the reaction and measure the absorbance at 450 nm. A strong signal indicates successful biotinylation and thus successful azide modification.

Protocol 3: Conjugation of Alkyne-Drug to Azide-Modified Antibody

This protocol describes the final step of conjugating the alkyne-modified cytotoxic drug to the azide-modified antibody to form the ADC.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the alkyne-modified cytotoxic drug (e.g., Alkyne-MMAE) in anhydrous DMSO.
  • Prepare fresh solutions of CuSO4, THPTA, and sodium ascorbate as described in Protocol 2.

2. ADC Conjugation Reaction (CuAAC):

  • In a reaction tube, combine the azide-modified antibody (from Protocol 1) and the alkyne-modified drug at a molar ratio of 1:5 (antibody:drug).
  • Add the premixed CuSO4:THPTA solution to a final concentration of 1 mM Cu.
  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[3]
  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification of the ADC:

  • Purify the ADC from unreacted drug and other reagents using a desalting column or size-exclusion chromatography (SEC).
  • For a more polished product, further purification can be performed using Hydrophobic Interaction Chromatography (HIC) to separate different drug-to-antibody ratio (DAR) species.

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The peak areas of the different species can be used to calculate the average DAR.[4][5]

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the DAR distribution.[4][6]

Table 1: Representative HIC Data for ADC Characterization

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 05.25
DAR 27.825
DAR 49.550
DAR 611.215
DAR 812.95
Average DAR 4.2

Table 2: Representative Mass Spectrometry Data for ADC Characterization

ADC ComponentExpected Mass (Da)Observed Mass (Da)
Unconjugated Light Chain23,50023,501
Light Chain + 1 Drug24,80024,802
Unconjugated Heavy Chain50,00050,002
Heavy Chain + 1 Drug51,30051,303
Heavy Chain + 2 Drugs52,60052,605
Heavy Chain + 3 Drugs53,90053,907

Visualizations

ADC_Development_Workflow cluster_0 Antibody Modification & Validation cluster_1 ADC Synthesis & Characterization Antibody Antibody Azide-Modified Antibody Azide-Modified Antibody Antibody->Azide-Modified Antibody Azido-PEG4-NHS Ester Biotinylated Antibody Biotinylated Antibody Azide-Modified Antibody->Biotinylated Antibody This compound CuAAC ADC ADC Azide-Modified Antibody->ADC Alkyne-Drug CuAAC Validation (ELISA) Validation (ELISA) Biotinylated Antibody->Validation (ELISA) Streptavidin-HRP Characterization Characterization ADC->Characterization HIC, MS

Caption: Overall workflow for ADC development and validation.

Antibody_Modification Antibody Antibody -NH2 Azide_Antibody Azide-Modified Antibody -NH-CO-PEG4-N3 Antibody->Azide_Antibody Lysine Acylation NHS_Azide Azido-PEG4-NHS Ester NHS_Azide->Azide_Antibody

Caption: Antibody modification to introduce azide groups.

ADC_Conjugation Azide_Antibody Azide-Modified Antibody -N3 ADC Antibody-Drug Conjugate Azide_Antibody->ADC Alkyne_Drug Alkyne-Drug Alkyne_Drug->ADC catalyst Cu(I), THPTA NaAscorbate catalyst->ADC

Caption: CuAAC conjugation of an alkyne-drug to an azide-antibody.

HER2_Signaling_Pathway HER2_ADC HER2-Targeting ADC HER2 HER2 Receptor HER2_ADC->HER2 Internalization Internalization HER2->Internalization Cell_Membrane Cell Membrane Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release DNA_Damage DNA Damage & Apoptosis Drug_Release->DNA_Damage

Caption: Mechanism of action for a HER2-targeting ADC.

References

Illuminating the Inner Workings of a Cell: Live-Cell Imaging with Biotin-PEG2-C4-Alkyne Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Live-cell imaging provides an unprecedented window into the dynamic processes that govern cellular function. A powerful technique in this field is the use of bioorthogonal chemistry, which allows for the specific labeling of biomolecules in their native environment without perturbing cellular processes. Biotin-PEG2-C4-Alkyne is a versatile chemical probe that, in conjunction with metabolic labeling and click chemistry, enables the precise visualization of a wide array of biomolecules, including proteins and glycans, in living cells. This technology is invaluable for researchers in basic science and drug development, offering insights into protein synthesis, trafficking, glycosylation, and the study of signaling pathways.

The core principle of this method lies in a two-step labeling process. First, cells are incubated with a metabolic precursor containing a bioorthogonal azide (B81097) group. This precursor is incorporated into newly synthesized biomolecules. Subsequently, the this compound probe is introduced. The alkyne group on the probe reacts with the azide group on the modified biomolecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[1] This reaction forms a stable covalent bond, effectively tagging the biomolecule with biotin (B1667282). The biotin tag can then be visualized using fluorescently labeled streptavidin or avidin (B1170675) conjugates, allowing for sensitive detection and imaging. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and biocompatibility of the probe.

Key Features of this compound Labeling:

  • High Specificity: The bioorthogonal nature of the azide-alkyne reaction ensures that labeling is restricted to the metabolically tagged biomolecules.

  • Biocompatibility: The labeling reaction can be performed under physiological conditions with minimal toxicity to living cells.

  • Versatility: This method can be adapted to label various classes of biomolecules by using different azide-modified metabolic precursors.

  • Signal Amplification: The high affinity of the biotin-streptavidin interaction allows for significant signal amplification, enabling the detection of low-abundance molecules.

Applications in Live-Cell Imaging

The this compound labeling technique has a broad range of applications in cellular biology and drug discovery:

  • Visualizing Newly Synthesized Proteins: By using an azide-modified amino acid analog, such as L-azidohomoalanine (AHA), researchers can specifically label and image proteins synthesized within a defined time window. This is crucial for studying protein dynamics, turnover, and localization in response to various stimuli.

  • Imaging Protein Glycosylation: Glycosylation is a critical post-translational modification involved in numerous cellular processes. By employing azide-modified sugars like N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), scientists can metabolically label glycoproteins and visualize their expression, trafficking, and localization on the cell surface and within intracellular compartments.[2][3][4]

  • Studying Protein Trafficking and Signaling Pathways: The ability to pulse-label specific protein populations allows for the tracking of their movement through different cellular compartments over time. This can provide insights into protein secretion, endocytosis, and recycling pathways. Furthermore, by labeling specific receptors or signaling molecules, researchers can investigate their roles in signal transduction cascades.[5][6]

Quantitative Data Summary

The efficiency of labeling can be influenced by various factors, including the concentrations of the metabolic precursor and the alkyne probe, as well as incubation times. The following table summarizes typical concentration ranges and reported fluorescence enhancements.

ParameterTypical Range/ValueNotesReference
Metabolic Precursor (Azide-modified) 10 - 50 µMConcentration should be optimized for each cell type and precursor to ensure efficient incorporation without cytotoxicity.[1][7]
Biotin-Alkyne Probe Concentration 25 - 50 µMHigher concentrations may increase signal but can also lead to higher background.[1][7]
CuSO4 Concentration 50 µMA key component of the copper(I)-catalyzed click reaction.[1][7]
Copper Ligand (e.g., THPTA) Concentration 250 µMLigands like Tris(hydroxypropyltriazolyl)methylamine (THPTA) accelerate the reaction and reduce copper-induced cytotoxicity.[1]
Fluorescence Enhancement 20 to 38-foldAchieved with a chelating azide and a specific copper ligand (BTTPS), demonstrating the potential for high sensitivity.[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Precursors

This protocol describes the first step of introducing an azide group into cellular biomolecules.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified metabolic precursor (e.g., Ac4ManNAz for glycans, L-azidohomoalanine (AHA) for proteins)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Prepare Labeling Medium: Prepare the cell culture medium containing the desired final concentration of the azide-modified metabolic precursor (e.g., 10-50 µM of Ac4ManNAz). For protein labeling with AHA, methionine-free medium should be used to enhance incorporation.

  • Metabolic Labeling: Remove the normal growth medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a period sufficient for metabolic incorporation. This can range from a few hours to 48 hours, depending on the cell type and the biomolecule of interest.[1]

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated azide precursor. The cells are now ready for the click chemistry reaction.

Protocol 2: this compound Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol details the covalent attachment of the biotin probe to the azide-modified biomolecules on live cells.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper ligand (e.g., THPTA)

  • Sodium Ascorbate (B8700270)

  • Aminoguanidine (optional, to reduce oxidative damage)

  • Labeling buffer (e.g., DPBS)

  • Fluorescently labeled streptavidin conjugate

Procedure:

  • Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix. For a final volume of 1 mL, add the following components in the specified order to the labeling buffer at 4°C:

    • This compound to a final concentration of 25-50 µM.

    • CuSO4 to a final concentration of 50 µM.

    • THPTA to a final concentration of 250 µM.

    • Aminoguanidine to a final concentration of 1 mM (optional).[1]

  • Initiate Reaction: Immediately before adding to the cells, add freshly prepared sodium ascorbate to the click reaction mix to a final concentration of 2.5 mM. Mix gently.[1]

  • Labeling Reaction: Aspirate the PBS from the azide-labeled cells and add the complete click reaction mix. Incubate for 1 to 5 minutes at 4°C.[7] The short incubation time and low temperature help to maintain cell viability.

  • Washing: Gently aspirate the reaction mix and wash the cells three times with cold labeling buffer to remove unreacted reagents.

  • Visualization: To visualize the biotinylated molecules, incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) in a suitable imaging buffer for 15-30 minutes at room temperature.

  • Final Washes and Imaging: Wash the cells three times with imaging buffer to remove unbound streptavidin conjugate. The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets.

Visualizations

Experimental_Workflow cluster_Metabolic_Labeling Metabolic Labeling cluster_Click_Chemistry Click Chemistry Labeling cluster_Imaging Imaging Start Live Cells in Culture AddAzide Add Azide-Modified Metabolic Precursor Start->AddAzide IncubateMetabolic Incubate for Biomolecule Incorporation AddAzide->IncubateMetabolic Wash1 Wash to Remove Excess Precursor IncubateMetabolic->Wash1 AddClickMix Add this compound and CuAAC Reagents Wash1->AddClickMix Azide-labeled cells IncubateClick Incubate Briefly (Click Reaction) AddClickMix->IncubateClick Wash2 Wash to Remove Excess Reagents IncubateClick->Wash2 AddStreptavidin Add Fluorescent Streptavidin Wash2->AddStreptavidin Wash3 Final Wash AddStreptavidin->Wash3 Imaging Live-Cell Fluorescence Microscopy Wash3->Imaging Biotinylated & Fluorescently Labeled Cells Glycosylation_Pathway cluster_Metabolism Metabolic Incorporation cluster_Glycosylation Protein Glycosylation cluster_Detection Detection via Click Chemistry ManNAz Ac4ManNAz (Azide-modified Sugar) Deacetylation Deacetylation ManNAz->Deacetylation SialicAcid Azido-Sialic Acid Deacetylation->SialicAcid Glycoprotein Azide-labeled Glycoprotein SialicAcid->Glycoprotein Incorporation into Glycan Chain Protein Nascent Polypeptide in ER/Golgi Protein->Glycoprotein Glycosyltransferase ClickReaction CuAAC Click Reaction Glycoprotein->ClickReaction BiotinAlkyne This compound BiotinAlkyne->ClickReaction LabeledGlycoprotein Biotinylated Glycoprotein ClickReaction->LabeledGlycoprotein FluorescentStreptavidin Fluorescent Streptavidin LabeledGlycoprotein->FluorescentStreptavidin Biotin-Streptavidin Binding Imaging Fluorescence Imaging FluorescentStreptavidin->Imaging

References

Application Notes and Protocols for Pull-Down Assays Using Biotin-PEG2-C4-Alkyne Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG2-C4-Alkyne for the labeling and subsequent pull-down of proteins to study protein-protein interactions. This technique is a powerful tool in proteomics and drug discovery for identifying binding partners, elucidating signaling pathways, and validating drug targets.

I. Application Notes

Introduction to this compound in Pull-Down Assays

Pull-down assays are a cornerstone of protein interaction studies, serving as an in vitro method to confirm and identify binding partners.[1] This technique utilizes a "bait" protein to capture its interacting "prey" proteins from a cell lysate or other complex protein mixture.[2] The use of a this compound linker offers a versatile and efficient method for biotinylating the bait protein. The alkyne group allows for a highly specific and covalent attachment to an azide-modified protein via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[3] The polyethylene (B3416737) glycol (PEG) spacer minimizes steric hindrance, while the biotin (B1667282) moiety provides a strong and specific handle for affinity purification using streptavidin-coated beads.[1]

Advantages of the this compound System:

  • High Specificity of Labeling: The click chemistry reaction is bio-orthogonal, meaning it does not interfere with native cellular processes.

  • Strong and Specific Capture: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, ensuring efficient capture of the bait protein and its binding partners.[4]

  • Versatility: This method can be applied to a wide range of proteins and is compatible with various downstream analytical techniques, including Western blotting and mass spectrometry.

  • Reduced Non-Specific Binding: The high affinity of the biotin-streptavidin interaction allows for stringent washing conditions, minimizing the co-purification of non-specific protein binders.

Applications in Research and Drug Development
  • Identification of Novel Protein-Protein Interactions: Discovering new binding partners for a protein of interest can provide novel insights into its biological function and the pathways it regulates.

  • Validation of Predicted Interactions: Confirming interactions suggested by other methods, such as yeast two-hybrid screens or computational modeling.

  • Characterization of Signaling Pathways: Elucidating the components of signaling cascades by identifying the proteins that interact with key signaling molecules. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, for instance, is a complex network of protein interactions that can be dissected using these techniques.[5][6]

  • Drug Target Validation and Mechanism of Action Studies: Identifying the cellular targets of a drug or small molecule by attaching the this compound linker to the compound and pulling down its interacting proteins.

  • Enrichment of Low-Abundance Proteins: This technique can be used to enrich for low-abundance proteins that may be difficult to detect in complex lysates.[7]

II. Quantitative Data Presentation

Following a pull-down experiment, quantitative mass spectrometry is often employed to identify and quantify the proteins that have been enriched. The data is typically presented in a table that compares the abundance of each identified protein in the experimental sample (with the biotinylated bait protein) to a negative control (e.g., beads alone or a mock-biotinylated protein).

Table 1: Representative Quantitative Mass Spectrometry Data from a Pull-Down Assay

Protein AccessionGene SymbolProtein NameFold Enrichment (Bait/Control)p-value
P00533EGFREpidermal growth factor receptor25.3<0.001
P62993GRB2Growth factor receptor-bound protein 215.8<0.001
P43403SHC1SHC-transforming protein 112.1<0.005
P29353SOS1Son of sevenless homolog 19.7<0.01
Q13485CBLE3 ubiquitin-protein ligase CBL7.2<0.01
P27361STAT1Signal transducer and activator of transcription 1-alpha/beta5.5<0.05
P61981HSP90AA1Heat shock protein HSP 90-alpha1.2>0.05
P08670VIMVimentin1.1>0.05

Note: This is a representative data table. Actual results will vary depending on the specific experiment.

III. Experimental Protocols

This section provides a detailed methodology for performing a pull-down assay using a this compound labeled protein. The protocol is divided into three main stages: protein labeling, pull-down assay, and analysis.

A. Protein Labeling via Click Chemistry

This protocol assumes the protein of interest has been modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein of interest

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

Protocol:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (e.g., 100 µg) with PBS to a final volume of 85 µL.

    • Add 5 µL of the 10 mM this compound stock solution (final concentration ~0.5 mM).

    • Premix the CuSO₄ and THPTA in a 1:5 molar ratio. Add 2 µL of this mixture to the reaction (final concentration of CuSO₄ ~1 mM).

    • Add 8 µL of the 100 mM sodium ascorbate stock solution to initiate the reaction (final concentration ~8 mM).

    • Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

  • Purification of Labeled Protein:

    • Remove excess, unreacted this compound and reaction components using a desalting column or dialysis according to the manufacturer's instructions.

    • Verify successful biotinylation by Western blot using a streptavidin-HRP conjugate.

B. Pull-Down Assay

Materials:

  • Biotinylated bait protein

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate containing potential prey proteins

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or a solution with a high concentration of free biotin)

Protocol:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin beads and transfer the desired amount to a new tube.

    • Wash the beads three times with wash buffer. Use a magnetic stand for magnetic beads or centrifugation for agarose resin to separate the beads from the supernatant.

  • Immobilize the Bait Protein:

    • Add the biotinylated bait protein to the washed streptavidin beads.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.

  • Prepare Cell Lysate:

    • Lyse cells expressing the potential prey proteins using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • Bait-Prey Interaction:

    • Wash the beads with the immobilized bait protein to remove any unbound bait.

    • Add the cell lysate (e.g., 1-2 mg of total protein) to the beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Separate the beads from the lysate.

    • Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be done by:

      • Adding SDS-PAGE sample buffer and boiling the beads for 5-10 minutes. This method is suitable for subsequent analysis by Western blot or SDS-PAGE.

      • Using a competitive elution buffer containing a high concentration of free biotin (e.g., 2-10 mM). This is a milder elution method suitable for downstream applications where protein integrity is important.

C. Analysis of Pulled-Down Proteins
  • SDS-PAGE and Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • Perform a Western blot to confirm the presence of the bait protein and known or suspected interacting partners using specific antibodies.

  • Mass Spectrometry:

    • For identification of unknown interacting proteins, the eluted sample can be analyzed by mass spectrometry.

    • This typically involves in-gel or in-solution digestion of the proteins with trypsin, followed by LC-MS/MS analysis.

    • The resulting data is then searched against a protein database to identify the proteins present in the sample.

IV. Visualizations

Experimental Workflow Diagram

PullDownWorkflow cluster_labeling Protein Labeling cluster_pulldown Pull-Down Assay cluster_analysis Analysis AzideProtein Azide-Modified Bait Protein ClickReaction Click Chemistry with This compound AzideProtein->ClickReaction BiotinProtein Biotinylated Bait Protein ClickReaction->BiotinProtein Purification Purification BiotinProtein->Purification Immobilization Immobilization Purification->Immobilization StreptavidinBeads Streptavidin Beads StreptavidinBeads->Immobilization Incubation Bait-Prey Incubation Immobilization->Incubation CellLysate Cell Lysate (Prey Proteins) CellLysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE & Western Blot Elution->SDS_PAGE MassSpec Mass Spectrometry Elution->MassSpec

Caption: Workflow for a pull-down assay using a this compound labeled protein.

EGFR Signaling Pathway Diagram

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, etc. ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation

Caption: Simplified overview of the EGFR signaling pathway.

References

Metabolic Labeling of Nascent Proteins with Biotin-PEG2-C4-Alkyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic labeling of newly synthesized proteins using Biotin-PEG2-C4-Alkyne. This technique, a cornerstone of modern proteomics, allows for the specific isolation and analysis of the nascent proteome, offering a dynamic snapshot of cellular responses to various stimuli, developmental changes, or therapeutic interventions.

Introduction

Bio-orthogonal non-canonical amino acid tagging (BONCAT) is a powerful method for identifying and quantifying newly synthesized proteins.[1] This technique relies on the introduction of a non-canonical amino acid, such as L-azidohomoalanine (AHA), into the cellular protein synthesis machinery. AHA, an analog of methionine, is incorporated into nascent polypeptide chains during translation.[1][2] The azide (B81097) moiety on AHA serves as a bio-orthogonal chemical handle, allowing for a highly specific "click" reaction with an alkyne-containing reporter molecule.[1]

This compound is a versatile click chemistry reagent ideal for this application.[3][4] It contains a terminal alkyne group for covalent attachment to the azide-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] The biotin (B1667282) group provides a high-affinity handle for the efficient enrichment of the labeled proteins using streptavidin-based affinity purification.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance, improving the efficiency of both the click reaction and the subsequent affinity capture.[3]

Applications in Research and Drug Development

The ability to specifically isolate and analyze the nascent proteome has significant implications for various research areas:

  • Understanding Cellular Responses: Elucidate the immediate transcriptional and translational responses of cells to external stimuli such as growth factors, stress, or drug candidates.

  • Drug Discovery and Target Validation: Identify proteins whose synthesis is modulated by a drug, providing insights into its mechanism of action and potential off-target effects. For example, this method can be used to study the effects of mTOR inhibitors on protein synthesis.[5]

  • Biomarker Discovery: Identify newly synthesized proteins that are specifically up- or down-regulated in disease states, offering potential biomarkers for diagnosis or prognosis.

  • Neuroscience: Investigate activity-dependent protein synthesis in neurons, a key process in learning and memory.[6]

  • Developmental Biology: Track changes in protein synthesis during different developmental stages.

Experimental Workflow

The overall workflow for metabolic labeling and enrichment of nascent proteins is a multi-step process that requires careful optimization at each stage.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis_click Lysis & Biotinylation cluster_enrichment_analysis Enrichment & Analysis A 1. Cell Culture (e.g., HeLa, K562) B 2. Methionine Depletion (Optional, enhances AHA incorporation) A->B C 3. Metabolic Labeling (Incubate with L-Azidohomoalanine - AHA) B->C D 4. Cell Lysis (Buffer with protease inhibitors) C->D E 5. Click Chemistry Reaction (Add this compound, CuSO4, TBTA, TCEP) D->E F 6. Protein Precipitation & Resuspension E->F G 7. Streptavidin Affinity Purification (Enrichment of biotinylated proteins) F->G H 8. On-Bead Digestion or Elution G->H I 9. LC-MS/MS Analysis (Identification and Quantification) H->I

Caption: Overall experimental workflow for nascent protein labeling and analysis.

Detailed Experimental Protocols

The following protocols provide a general framework. Optimization for specific cell types and experimental goals is highly recommended.

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)

Materials:

  • Cells of interest (e.g., HeLa, K562)

  • Complete cell culture medium

  • Methionine-free medium

  • L-Azidohomoalanine (AHA) stock solution (e.g., 40 mM in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

  • (Optional) Methionine Starvation: To increase the incorporation efficiency of AHA, aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free medium for 30-60 minutes.[2]

  • AHA Labeling: Add the AHA stock solution to the methionine-free medium to a final concentration of 4 mM.[2] The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours).[7] Longer incubation times will result in a greater proportion of labeled proteins.

  • Harvesting: After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay. The lysate is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Biotinylation of AHA-labeled Proteins

Materials:

  • AHA-labeled protein lysate

  • This compound (stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (freshly prepared stock solution in water)

  • Sodium ascorbate (B8700270) (freshly prepared stock solution in water)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the desired amount of AHA-labeled protein lysate (e.g., 1 mg).

  • Addition of Reagents: Add the following reagents to the final concentrations indicated. It is crucial to add the reagents in the specified order:

    • TCEP: 1 mM (to reduce any disulfide bonds)[7]

    • This compound: 100 µM[7]

    • TBTA: 100 µM (to stabilize the Cu(I) catalyst)[7]

    • CuSO₄: 1 mM[7]

  • Initiation of Reaction: Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.[7]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.[7]

  • Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. A common method is cold acetone (B3395972) precipitation overnight at -20°C.[8]

  • Resuspension: After precipitation and washing, resuspend the dried protein pellet in a buffer suitable for the subsequent enrichment step (e.g., 8M urea (B33335) in 100mM HEPES, pH 8.5).[8]

Protocol 3: Enrichment of Biotinylated Nascent Proteins

Materials:

  • Biotinylated protein sample

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

  • Elution buffer (e.g., buffer containing free biotin, or for on-bead digestion, a suitable digestion buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove any preservatives.

  • Binding: Add the resuspended biotinylated protein sample to the prepared streptavidin beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Washing: Pellet the beads (using a magnetic rack or centrifugation) and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include a low-stringency buffer followed by a high-stringency buffer.

  • Elution or On-Bead Digestion:

    • Elution: To elute the intact proteins, incubate the beads with an elution buffer containing a high concentration of free biotin. This method is suitable for downstream applications like Western blotting.

    • On-Bead Digestion: For mass spectrometry-based proteomics, it is often advantageous to perform tryptic digestion directly on the beads. This reduces sample handling losses. After washing, resuspend the beads in a digestion buffer containing trypsin and incubate overnight. The resulting peptides can then be collected from the supernatant for LC-MS/MS analysis.[1]

Data Presentation

The following tables summarize representative quantitative data that can be obtained using this metabolic labeling technique.

Table 1: Reagent Concentrations for Click Chemistry Reaction

ReagentStock ConcentrationFinal ConcentrationReference
This compound10 mM in DMSO100 µM[7]
TCEP50 mM in water (fresh)1 mM[7]
TBTA1.7 mM in DMSO100 µM[7]
CuSO₄50 mM in water (fresh)1 mM[7]
Sodium Ascorbate50 mM in water (fresh)1 mM[7]

Table 2: Example of Nascent Proteome Analysis in K562 Cells

This table presents example data on the number of nascent proteins identified in K562 cells with and without treatment with an mTOR inhibitor (MLN128), demonstrating the utility of this method in studying the effects of drugs on protein synthesis.

ConditionProtein Input (µg)Number of Nascent Proteins IdentifiedReference
Control (DMSO)100~1500[5]
MLN128 (mTOR inhibitor)1001915 (majority downregulated)[5]

Table 3: Comparison of Biotin-Alkyne Reagents for BONCAT Analysis

This table compares the performance of a cleavable biotin-alkyne (DADPS) with an uncleavable one, highlighting the potential for improved sensitivity with certain reagents.

Biotin-Alkyne ReagentProtein Input (mg)Number of Identified AHA PeptidesNumber of Identified AHA ProteinsReference
Uncleavable (Biotin-PEG4-alkyne)4~3000~1200[8][9]
Uncleavable (Biotin-PEG4-alkyne)1~1800~800[8][9]
Cleavable (DADPS)4~4500~1800[8][9]
Cleavable (DADPS)1~3500~1500[8][9]

Signaling Pathway Visualization

The AKT/mTOR signaling pathway is a central regulator of protein synthesis and is frequently studied using metabolic labeling techniques.[10][11][12]

mTOR_pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Regulation cluster_downstream Downstream Effectors GrowthFactors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits PDK1 PDK1 PIP3->PDK1 recruits TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 inhibits PDK1->AKT phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits ProteinSynthesis Protein Synthesis (Nascent Proteins) S6K1->ProteinSynthesis promotes eIF4E_BP1->ProteinSynthesis represses

Caption: The AKT/mTOR signaling pathway regulating protein synthesis.

This pathway diagram illustrates how growth factors activate the PI3K/AKT cascade, leading to the activation of mTORC1.[13][14] mTORC1 then promotes protein synthesis by phosphorylating key downstream targets such as S6K1 and 4E-BP1.[15] Metabolic labeling with this compound allows for the direct measurement of changes in protein synthesis resulting from the modulation of this pathway.

References

Troubleshooting & Optimization

troubleshooting low yield in Biotin-PEG2-C4-Alkyne click reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in your Biotin-PEG2-C4-Alkyne click reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the this compound click reaction?

The this compound click reaction is a copper(I)-catalyzed reaction between a terminal alkyne (this compound) and an azide-modified molecule. This highly efficient and specific reaction, a type of copper-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, effectively biotinylating the target molecule.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and minimizes steric hindrance.[4][5]

Q2: What are the critical components of this reaction?

The essential components for a successful reaction are:

  • This compound: The biotinylating agent with a terminal alkyne.

  • Azide-modified molecule: Your target molecule (e.g., protein, nucleic acid, or small molecule) functionalized with an azide (B81097) group.

  • Copper(I) catalyst: This is the active catalytic species. It is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) using a reducing agent.[6][7]

  • Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[2][6]

  • Copper ligand: A stabilizing ligand like TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) is crucial to protect the Cu(I) from oxidation and improve reaction efficiency.[3][7]

  • Appropriate solvent: The choice of solvent is critical for ensuring all reactants are soluble. Common solvents include aqueous buffers, DMSO, DMF, and mixtures thereof.[4][8][9]

Q3: My reaction yield is very low or I'm seeing no product. What are the most common causes?

Low or no yield in a click reaction can stem from several factors:

  • Inactive Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.[6]

  • Reagent Quality and Stability: Degradation of the this compound, the azide-modified molecule, or the sodium ascorbate solution can significantly impact the reaction.

  • Incorrect Stoichiometry: An improper ratio of reactants, catalyst, ligand, and reducing agent can lead to an incomplete reaction.

  • Solubility Issues: Poor solubility of one or more reactants in the chosen solvent system will result in a heterogeneous mixture and reduced reaction rates.[8]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly affect the reaction kinetics.[8]

  • Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can interfere with the catalyst.

Troubleshooting Guide

Problem: Low to No Product Formation
Possible CauseSuggested Solution(s)
Inactive Copper Catalyst • Prepare fresh solutions of copper sulfate and sodium ascorbate for each experiment. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of Cu(I).[6] • Use a stabilizing ligand such as THPTA or TBTA to protect the Cu(I) catalyst.[7] • Ensure the correct order of addition: pre-mix the copper sulfate and ligand before adding them to the azide and alkyne solution, and add the sodium ascorbate last to initiate the reaction.[2][10]
Degraded Reagents • Use high-quality this compound and azide-modified substrates. Store them under the recommended conditions (e.g., -20°C, desiccated).[4] • Sodium ascorbate solutions are particularly susceptible to oxidation; always use a freshly prepared solution.
Poor Solubility of Reactants • Ensure your this compound and azide-modified molecule are soluble in the chosen reaction solvent. This compound is soluble in DMSO, DMF, and methanol.[4] • Consider using co-solvents. For aqueous reactions, adding organic solvents like DMSO or DMF can improve the solubility of hydrophobic reactants.[9] A common solvent system is a mixture of DMF and water.[9][11]
Incorrect Stoichiometry • Optimize the molar ratios of your reactants. A slight excess of one reactant (often the smaller molecule, like the biotin-alkyne) can drive the reaction to completion. • Ensure sufficient concentrations of the catalyst, ligand, and reducing agent. See the table below for typical concentration ranges.
Suboptimal Reaction Conditions • Optimize the reaction time. While some reactions are complete in under an hour, others may require overnight incubation.[7][12] Monitor progress using an appropriate analytical method (e.g., LC-MS or TLC). • Most click reactions proceed well at room temperature.[6] If the reaction is sluggish, gentle heating (e.g., 37-50°C) may improve the yield, but be cautious as it can also promote side reactions or degradation of sensitive biomolecules.[9][11] • The click reaction is generally pH-insensitive and works well in the pH range of 4-11.[13] However, for reactions involving biomolecules, maintaining a physiological pH (around 7.4) is recommended.
Steric Hindrance • Bulky substituents near the azide or alkyne functional groups can impede the reaction.[6] The PEG spacer in this compound is designed to minimize this, but the structure of your azide-modified molecule can still be a factor.[4] • Increasing the reaction time or temperature may help overcome minor steric hindrance.[6]
Quantitative Parameters for Reaction Optimization

The following table provides typical concentration and ratio ranges for key components in a CuAAC reaction. These should be used as a starting point for optimization.

ComponentTypical Concentration/RatioNotes
Copper(II) Sulfate 50-200 µMHigher concentrations do not always lead to better yields and can be detrimental to biomolecules.[2]
Ligand (e.g., THPTA) 1-5 molar equivalents to CopperA 2:1 to 5:1 ligand to copper ratio is often used to ensure proper chelation.[7]
Sodium Ascorbate 5-50 molar equivalents to CopperA significant excess is used to maintain a reducing environment and regenerate the Cu(I) catalyst.[11]
This compound 1-10 molar equivalents to AzideThe optimal ratio depends on the specific reactants and should be determined empirically.

Experimental Protocols

General Protocol for Biotinylation of an Azide-Modified Protein in Solution

This protocol is a starting point and should be optimized for your specific application.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Azide-Modified Protein: Prepare a solution of your protein at a known concentration (e.g., 1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[7]

  • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be prepared fresh immediately before use. [7]

2. Reaction Assembly:

  • In a microcentrifuge tube, combine your azide-modified protein solution and the this compound stock solution. The final concentration of the alkyne should be in excess (e.g., 10-fold molar excess over the protein).

  • Add the THPTA ligand solution to the mixture.

  • Add the CuSO₄ solution. Vortex briefly to mix. The final copper concentration should be between 50-200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2] Vortex briefly to ensure thorough mixing.

3. Incubation:

  • Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours.[7] Longer incubation times (e.g., overnight at 4°C) may be necessary for difficult conjugations.

4. Analysis and Purification:

  • Analyze the reaction progress and product formation using appropriate techniques such as SDS-PAGE followed by Western blot with streptavidin-HRP, or mass spectrometry.

  • Purify the biotinylated protein from excess reagents using methods like dialysis, size-exclusion chromatography, or affinity purification.

Visualizing the Workflow and Troubleshooting

A clear understanding of the experimental workflow and a logical approach to troubleshooting are essential for success.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_incubation 3. Incubation cluster_analysis 4. Analysis & Purification p1 Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand) r1 Combine Azide-Molecule and Biotin-Alkyne p1->r1 p2 Prepare Fresh Sodium Ascorbate r4 Initiate with Sodium Ascorbate p2->r4 r2 Add Ligand (e.g., THPTA) r1->r2 r3 Add CuSO4 r2->r3 r3->r4 i1 Incubate at Room Temp (e.g., 1-2 hours) r4->i1 a1 Analyze Product Formation (e.g., LC-MS, SDS-PAGE) i1->a1 a2 Purify Conjugate a1->a2

Caption: General workflow for the this compound click reaction.

G start Low or No Product Yield q1 Is the catalyst active? start->q1 s1 Use fresh reagents (CuSO4, Ascorbate). Add ligand (THPTA). Use inert atmosphere. q1->s1 No q2 Are all reagents soluble? q1->q2 Yes end_node Re-run Experiment s1->end_node s2 Use co-solvents (e.g., DMSO, DMF). Ensure proper mixing. q2->s2 No q3 Is stoichiometry correct? q2->q3 Yes s2->end_node s3 Optimize reactant ratios. Ensure sufficient catalyst/ligand. q3->s3 No q4 Are reaction conditions optimal? q3->q4 Yes s3->end_node s4 Increase reaction time. Gently heat if necessary. Check pH. q4->s4 No q4->end_node Yes s4->end_node

Caption: Decision tree for troubleshooting low click reaction yield.

References

Technical Support Center: Optimizing Biotin-PEG2-C4-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biotin-PEG2-C4-Alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper catalyst for the click reaction with this compound?

A1: For optimal results in bioconjugation reactions, a copper (Cu) concentration between 50 µM and 100 µM is generally recommended.[1][2] While higher concentrations might not necessarily increase the reaction rate, they can lead to protein precipitation and oxidative damage to your biomolecule.[2] For particularly demanding situations or non-aqueous reaction conditions, catalyst concentrations up to 250 µM have been used to achieve maximal activity.[3]

Q2: Should I use a Cu(I) or Cu(II) salt as the copper source?

A2: While Cu(I) is the active catalytic species in the click reaction, it is susceptible to oxidation.[2] Therefore, it is often more convenient to use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270). This in situ generation of Cu(I) ensures a sustained catalytic activity throughout the reaction.[2][4]

Q3: What is the recommended ratio of ligand to copper?

A3: To stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility, a stabilizing ligand is crucial.[5] It is recommended to use at least five equivalents of a water-soluble ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), relative to the copper concentration (a 5:1 ligand-to-copper ratio).[1][3][6] This excess of ligand not only accelerates the reaction but also protects sensitive biomolecules from oxidative damage by acting as a sacrificial reductant.[3][6]

Q4: What is the optimal order of adding reagents to the reaction mixture?

A4: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is as follows:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[5] This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing your azide (B81097) and this compound substrates.[1]

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[1][5]

Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before the ligand has coordinated, which could lead to the formation of insoluble copper species.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst due to oxidation of Cu(I).- Degas all solutions to remove dissolved oxygen.[5]- Prepare fresh sodium ascorbate solution for each experiment.[4]- Ensure a sufficient excess of the reducing agent (e.g., 2.5 mM to 5 mM sodium ascorbate).[1]
Suboptimal reagent concentrations.- Titrate the copper catalyst concentration between 50 µM and 250 µM.[3]- Ensure a 5:1 ligand-to-copper ratio.[1][3]- Use a slight excess (e.g., 2-fold) of the azide-containing molecule relative to the this compound.[3]
The biological substrate is sequestering the copper catalyst.- Perform a test reaction with a simple alkyne like propargyl alcohol. If the reaction proceeds, it suggests your biomolecule is interfering. Consider adding excess copper or releasing active copper by adding Zn²⁺.[3]
Precipitate Formation Formation of insoluble copper species.- Strictly follow the recommended order of reagent addition, adding the sodium ascorbate last.[5]- Ensure the ligand is pre-mixed with the copper salt before adding it to the reaction mixture.[5]
The alkyne is reacting with the copper catalyst to form an insoluble complex.- This has been observed with some alkynes like propiolic acid, forming a red precipitate.[7] While less common with PEGylated alkynes, consider changing the solvent system (e.g., using acetonitrile/water).[7]
Degradation of Biomolecule Oxidative damage from reactive oxygen species (ROS) generated during the in situ reduction of Cu(II).- Use a sufficient excess of a copper-chelating ligand (at least 5:1 ratio to copper) to act as a sacrificial reductant.[1][6]- Consider adding aminoguanidine (B1677879) to the reaction mixture to intercept byproducts of ascorbate oxidation.[1]

Experimental Protocols

General Protocol for Click Chemistry with this compound

This protocol is a starting point and may require optimization for your specific application.

Reagent Preparation:

  • This compound Solution: Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO or water).

  • Azide-Containing Molecule Solution: Prepare a stock solution of your azide-modified molecule in a compatible buffer or solvent.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.

  • THPTA Ligand Stock Solution: Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate Solution: Prepare a fresh 100 mM stock solution in water immediately before use. [4]

  • Aminoguanidine Hydrochloride Stock Solution (Optional): Prepare a 100 mM stock solution in water.

Reaction Setup (Example for a 500 µL final volume):

  • In a microcentrifuge tube, combine the following in the specified order:

    • Your azide-containing biomolecule in buffer to a final volume of 432.5 µL (adjust volume as needed). The final concentration of the alkyne should be at least 2 µM.[3]

    • 10 µL of a 5 mM solution of your cargo-azide (final concentration will be 100 µM).

  • In a separate tube, prepare the catalyst premix:

    • Combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.[3] Mix well.

  • Add the 7.5 µL of the catalyst premix to the reaction tube containing the azide and alkyne. This results in final concentrations of 100 µM CuSO₄ and 500 µM THPTA.[3]

  • (Optional) Add 25 µL of 100 mM aminoguanidine for a final concentration of 5 mM.[3]

  • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration 5 mM).[3]

  • Mix the reaction gently and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, SDS-PAGE with fluorescent azide).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_analysis Analysis reagent1 Azide-Biomolecule mix1 Combine Azide and Alkyne reagent1->mix1 reagent2 This compound reagent2->mix1 reagent3 CuSO4 + THPTA (Premix) mix2 Add Catalyst Premix reagent3->mix2 reagent4 Sodium Ascorbate (Fresh) mix3 Initiate with Ascorbate reagent4->mix3 mix1->mix2 1 mix2->mix3 2 incubation Incubate @ RT mix3->incubation 3 analysis Analyze Product incubation->analysis

Caption: Recommended experimental workflow for the CuAAC reaction.

troubleshooting_flowchart start Low/No Product Yield q1 Is Catalyst Premixed? start->q1 s1 Premix CuSO4 and Ligand before adding to reaction. q1->s1 No q2 Is Ascorbate Fresh? q1->q2 Yes a1_yes Yes a1_no No s2 Prepare fresh Sodium Ascorbate solution. q2->s2 No q3 Is Ligand:Cu Ratio ≥ 5:1? q2->q3 Yes a2_yes Yes a2_no No s3 Increase ligand concentration to a 5:1 ratio with copper. q3->s3 No q4 Is Biomolecule Degrading? q3->q4 Yes a3_yes Yes a3_no No s4 Add aminoguanidine. Ensure sufficient ligand excess. q4->s4 Yes s5 Consider optimizing reagent concentrations. q4->s5 No a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for low product yield.

References

Biotin-PEG2-C4-Alkyne Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Biotin-PEG2-C4-Alkyne in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is a hydrophobic molecule and exhibits limited solubility in purely aqueous buffers. The inclusion of a short PEG2 linker is intended to improve hydrophilicity, but for many applications, an organic co-solvent is necessary to achieve a sufficient working concentration.[1][2][3][4][5]

Q2: In which solvents is this compound readily soluble?

A2: This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6][7][8] Several suppliers provide quantitative data on its solubility in these solvents.

Q3: Is there any quantitative data available for the solubility of this compound?

A3: Yes, quantitative solubility data is available from some suppliers. A summary of this data is provided in the table below.

Solubility Data

SolventConcentrationSource
DMF20 mg/mL[7]
DMSO20 mg/mL[7]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[7]
DMSO100 mg/mL (with sonication)[9]

Q4: How should I prepare a working solution of this compound in an aqueous buffer?

A4: The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer of choice. This two-step process helps to avoid precipitation of the compound in the aqueous buffer.

Q5: What is the recommended storage condition for this compound?

A5: It is recommended to store the solid compound at -20°C.[6][7] Stock solutions in DMSO can typically be stored at -20°C for up to one month or at -80°C for up to six months.[9] Always refer to the manufacturer's specific recommendations.

Troubleshooting Guide

Problem: Precipitation is observed when diluting the DMSO stock solution into my aqueous buffer.

This is a common issue due to the hydrophobic nature of the biotin (B1667282) and alkyne moieties. Here are several troubleshooting steps you can take:

  • Decrease the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the final concentration.

  • Increase the Percentage of Organic Co-solvent: If your experimental conditions allow, increasing the final percentage of DMSO in the aqueous buffer can help maintain solubility. However, be mindful of the potential effects of the organic solvent on your biological system.

  • Use a Surfactant: For some applications, the addition of a non-ionic surfactant, such as Tween-80 or PEG300, can help to improve solubility and prevent aggregation.[10][11]

  • Sonication: Gentle sonication of the solution after dilution can help to break up any small aggregates that may have formed.[10]

  • pH Adjustment: While the PEG linker makes the molecule less sensitive to pH, ensuring your buffer pH is optimal for your experiment and compatible with the compound is good practice.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Reagent Preparation: Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve a desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Mixing: Vortex the vial until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) and ensure it is at the correct pH for your experiment.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

  • Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately for best results.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation reagent_prep Equilibrate Reagents to RT dissolution Dissolve in Anhydrous DMSO reagent_prep->dissolution mixing Vortex/Sonicate to Dissolve dissolution->mixing storage Aliquot and Store at -20°C/-80°C mixing->storage dilution Slowly Add Stock to Buffer with Vortexing storage->dilution Use Stock buffer_prep Prepare Aqueous Buffer buffer_prep->dilution final_mixing Mix for Homogeneity dilution->final_mixing use Use Immediately final_mixing->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Precipitation Observed in Aqueous Buffer lower_conc Lower Final Concentration start->lower_conc increase_dmso Increase % DMSO (if possible) start->increase_dmso add_surfactant Add Surfactant (e.g., Tween-80) start->add_surfactant sonicate Sonicate the Final Solution start->sonicate end Solubility Issue Resolved lower_conc->end increase_dmso->end add_surfactant->end sonicate->end

References

preventing degradation of Biotin-PEG2-C4-Alkyne during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Biotin-PEG2-C4-Alkyne to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a dark, desiccated environment.[1][2][3] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1][4] It is critical to protect the compound from moisture to prevent potential degradation.[5] Before opening, always allow the container to equilibrate to room temperature to avoid moisture condensation.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions should be prepared in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][6] For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -80°C, where they can be stable for 6 to 12 months.[1][5][7][8] For short-term storage, -20°C is suitable for up to one month.[5][7] Avoid repeated freeze-thaw cycles as this can degrade the compound.[9]

Q3: What are the primary causes of degradation for this compound?

The two primary points of instability in the this compound molecule are the biotin (B1667282) and alkyne functional groups.

  • Oxidation of Biotin: The sulfur atom within the biotin ring is susceptible to oxidation, which can form biotin sulfoxide and, upon further oxidation, biotin sulfone.[10][11][12] This oxidation can significantly reduce the binding affinity to avidin (B1170675) and streptavidin.[11]

  • Reactions of the Alkyne Group: The terminal alkyne is a reactive group designed for click chemistry.[5][6] While generally stable under recommended storage conditions, its high electron density makes it susceptible to reactions with electrophiles or degradation in the presence of moisture and certain contaminants.[13]

Q4: How can I determine if my this compound has degraded?

Degradation can be suspected if you observe the following issues:

  • Reduced Click Chemistry Efficiency: A significant decrease in the yield of your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction may indicate that the terminal alkyne group has degraded.

  • Decreased Streptavidin/Avidin Binding: If you observe a weaker signal or lower capture efficiency in assays involving streptavidin or avidin, the biotin moiety may have been oxidized.[11]

Q5: Is it safe to ship the compound at ambient temperature?

Yes, this compound is generally stable enough for shipment at ambient temperatures for a few weeks without significant degradation.[3][4][14] However, upon receipt, it should be immediately stored under the recommended long-term conditions.

Storage Condition Summary

The following table summarizes the recommended storage conditions to maintain the stability and functionality of this compound.

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Powder) -20°CLong-Term (up to 3 years)Store in a dark, desiccated container away from moisture.[2][8]
0-4°CShort-Term (days to weeks)Ensure the container is tightly sealed to prevent moisture ingress.[1][4]
Stock Solution -80°CLong-Term (6-12 months)Use dry, amine-free solvents (e.g., DMSO, DMF). Aliquot to avoid freeze-thaw cycles.[1][5][7][8]
-20°CShort-Term (up to 1 month)Protect from moisture and light.[5][7]

Troubleshooting Guide

Problem: I am seeing low or no yield in my click chemistry reaction.

  • Possible Cause: The terminal alkyne group may have degraded.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh vial of this compound if possible.

    • Check Reaction Conditions: Ensure your catalyst, ligands, and solvents are not contaminated and that the reaction is set up under optimal conditions (e.g., inert atmosphere if required).

    • Perform a Control Reaction: Test the compound's reactivity with a reliable azide (B81097) partner (e.g., Azide-PEG4-Fluorophore) and analyze the product formation via LC-MS or TLC to confirm the integrity of the alkyne group.

Problem: My biotin-labeled molecule shows poor binding to streptavidin beads/plates.

  • Possible Cause: The sulfur atom in the biotin moiety may have been oxidized to sulfoxide or sulfone, reducing its binding affinity.[11]

  • Troubleshooting Steps:

    • Protect from Oxidants: Ensure that all buffers and solutions used for storage and experiments are free from oxidizing agents.

    • Limit Light Exposure: Store the compound and its solutions in the dark, as photosensitized oxidation can occur.[11]

    • Perform a Binding Control: Test the binding of your stored this compound against a fresh sample using a standard streptavidin-HRP dot blot or a similar semi-quantitative assay to compare binding efficiency.

Visualized Degradation and Troubleshooting Workflows

Intact Intact this compound Oxidation Oxidation (e.g., air, light, contaminants) Sulfoxide Biotin Sulfoxide Derivative (Reduced Affinity) Intact->Sulfoxide Oxidizing Conditions Oxidation->Sulfoxide Sulfone Biotin Sulfone Derivative (No Affinity) Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathway of the biotin moiety via oxidation.

Start Suspected Compound Degradation Q_Click Poor Click Reaction Yield? Start->Q_Click Q_Binding Poor Streptavidin Binding? Q_Click->Q_Binding No A_Alkyne Potential Alkyne Degradation. - Verify storage (moisture-free). - Run control reaction. Q_Click->A_Alkyne Yes A_Biotin Potential Biotin Oxidation. - Check for exposure to light/oxidants. - Run binding assay vs. new stock. Q_Binding->A_Biotin Yes A_OK Compound Likely Stable. - Review experimental protocol, other reagents, and instrument settings. Q_Binding->A_OK No A_Alkyne->Q_Binding Also check binding A_Both Multiple Issues Possible. - Review all storage & handling procedures. - Use a fresh vial of compound.

Caption: Troubleshooting workflow for diagnosing degradation issues.

Experimental Protocols

Protocol 1: Assessment of Alkyne Group Integrity via a Test Click Reaction

This protocol provides a method to verify the reactivity of the terminal alkyne group.

  • Preparation:

    • Dissolve a small, known amount of this compound in dry DMSO to make a 10 mM stock solution.

    • Prepare a 10 mM stock solution of a commercially available azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488) in DMSO.

    • Prepare fresh solutions of the CuAAC reaction components (e.g., Copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 5 µL of the this compound solution, 5 µL of the azide-fluorophore solution, and your standard CuAAC catalyst cocktail in a suitable reaction buffer (e.g., PBS).

    • Set up a negative control reaction without the copper catalyst.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Analysis:

    • Spot a small amount of the reaction mixture onto a silica (B1680970) TLC plate and elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).

    • Visualize the plate under a UV lamp. Successful product formation will be indicated by a new, fluorescent spot with a different Rf value than the starting azide-fluorophore.

    • Alternatively, analyze the reaction mixture by LC-MS to confirm the mass of the expected product.

Protocol 2: Assessment of Biotin Moiety Integrity via Streptavidin Binding Assay

This protocol helps determine if the biotin group is functional and capable of binding to streptavidin.

  • Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO. Dilute this stock to a working concentration of 10 µM in PBS.

    • Use a high-capacity streptavidin-coated 96-well plate.

    • Prepare a solution of HRP-conjugated Biotin (biotin-HRP) for use in a competitive assay format.

  • Binding Assay (Competitive Format):

    • Wash the streptavidin plate wells twice with PBS containing 0.05% Tween-20 (PBST).

    • Add 50 µL of your diluted this compound solution to the test wells. Add 50 µL of PBS to control wells.

    • Add 50 µL of a fixed, non-saturating concentration of biotin-HRP to all wells.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Wash the wells three times with PBST to remove unbound reagents.

  • Detection and Analysis:

    • Add 100 µL of a TMB substrate solution to each well and incubate in the dark until a blue color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL of 1M sulfuric acid.

    • Read the absorbance at 450 nm using a plate reader.

    • A significant color signal in the test wells (comparable to the control wells) indicates that the this compound did not effectively compete with biotin-HRP, suggesting degradation of the biotin moiety. A low signal indicates successful competition and an intact biotin group.

References

Technical Support Center: Biotin-Alkyne Reagents for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotin-alkyne reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during cell labeling experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind biotin-alkyne labeling?

Biotin-alkyne labeling is a two-step process. First, a molecule of interest within the cell is metabolically, enzymatically, or chemically tagged with a bioorthogonal alkyne group. Second, a biotin-azide molecule is introduced, which specifically reacts with the alkyne group via a "click" reaction, attaching the biotin (B1667282) tag to your molecule of interest. This allows for subsequent detection or purification using streptavidin-based methods.

Q2: What are the main types of "click" reactions used for cell labeling?

The two primary types of click chemistry reactions used are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction is highly efficient and rapid but requires a copper(I) catalyst, which can be toxic to living cells.[1][2] The use of copper-chelating ligands can help mitigate this toxicity.[3][4]

  • SPAAC: This is a copper-free alternative that utilizes a strained cyclooctyne, which reacts spontaneously with an azide.[5] While it avoids copper toxicity, the reaction kinetics are generally slower than CuAAC.[2]

Q3: What are the advantages of using a cleavable biotin-alkyne reagent?

Cleavable biotin-alkyne reagents contain a linker between the biotin and the alkyne that can be broken under specific conditions (e.g., acid, light, or reducing agents).[6][7] This is particularly advantageous for applications like mass spectrometry, as it allows for the release of the labeled biomolecule from streptavidin beads under mild conditions, improving recovery and reducing contamination from the beads themselves.[8][9][10]

Troubleshooting Guide

High Background

Q4: I am observing high background in my negative controls. What are the possible causes and solutions?

High background can obscure your specific signal. Here are common causes and how to address them:

  • Endogenous Biotin: Many cells and tissues, such as the kidney and liver, have high levels of endogenous biotin, which will be detected by streptavidin.[11][12]

    • Solution: Before adding your streptavidin conjugate, block endogenous biotin using an avidin/biotin blocking kit.[11]

  • Nonspecific Binding of Antibodies/Streptavidin: The primary or secondary antibodies (if used) or the streptavidin conjugate may be binding nonspecifically to cellular components.

    • Solution: Increase the concentration and/or composition of your blocking buffer.[11] Ensure adequate washing steps after antibody and streptavidin incubations.[12] You can also try titrating your primary antibody and streptavidin conjugate to find the optimal concentration that maximizes specific signal while minimizing background.[11][13]

  • Excess Biotin-Alkyne or Detection Reagent: Using too high a concentration of the biotin-alkyne or the subsequent detection reagent can lead to increased nonspecific binding.[14][15]

    • Solution: Titrate the concentration of your biotin-alkyne and detection reagents to determine the optimal concentration for your specific cell type and experimental conditions.[14]

Low or No Signal

Q5: I am not seeing a signal, or the signal is very weak. What could be wrong?

Low or no signal can be frustrating. Consider the following potential issues:

  • Inefficient "Click" Reaction: The azide-alkyne cycloaddition may not be proceeding efficiently.

    • Solution (for CuAAC):

      • Ensure your copper source and reducing agent (e.g., sodium ascorbate) are fresh, as they can oxidize over time.[16]

      • Optimize the concentrations of copper, the copper-chelating ligand (like THPTA or BTTAA), and the reducing agent.[16] A common starting point is a 1:5 ratio of copper to ligand.[17]

      • Degas your solutions to remove dissolved oxygen, which can inactivate the copper(I) catalyst.[16][18]

  • Low Incorporation of the Alkyne Handle: The initial metabolic or chemical labeling with the alkyne group may be inefficient.

    • Solution: Increase the concentration of the alkyne-containing precursor or the incubation time. Be sure to check for any potential cytotoxicity of the labeling reagent at higher concentrations.[1][17]

  • Steric Hindrance: The alkyne group on your target molecule might be inaccessible to the biotin-azide due to protein folding or its location within a complex.[19]

    • Solution: Consider using a biotin-alkyne reagent with a longer spacer arm to overcome steric hindrance.[19] For in vitro experiments with cell lysates, you could perform the click reaction under denaturing conditions, if compatible with your downstream analysis.[16]

Cell Viability Issues

Q6: My cells are dying after the labeling procedure. How can I improve cell viability?

Cell death is a significant concern, especially when performing live-cell imaging.

  • Copper Toxicity (in CuAAC): The copper catalyst is a primary cause of cytotoxicity.[1][2]

    • Solution:

      • Minimize the incubation time with the copper-containing reaction cocktail.[1]

      • Use a copper-chelating ligand such as THPTA or BTTAA, which protects the cells from oxidative damage by sequestering the copper ion.[3][4]

      • Reduce the concentration of copper sulfate. Labeling can often be achieved with as low as 50 µM CuSO4.[1][17]

      • Consider using a copper-free click chemistry method like SPAAC.[5]

  • Toxicity of the Alkyne-Containing Precursor: The metabolic label itself can sometimes be toxic at high concentrations.

    • Solution: Perform a dose-response curve to determine the optimal concentration of your alkyne-labeled molecule that allows for sufficient labeling without compromising cell viability.[1][17]

Quantitative Data Summary

ParameterRecommended RangeNotes
Biotin-Alkyne Concentration 2 µM - 40 µMOptimal concentration is cell-type and application-dependent. Start with 20 µM and titrate down if background is high.[14]
Copper (II) Sulfate (CuSO4) Concentration (for CuAAC) 50 µM - 100 µMHigher concentrations can increase reaction efficiency but also cytotoxicity.[17][20]
Copper Ligand (e.g., THPTA) Concentration (for CuAAC) 250 µM - 5 mMA 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state and reduce cytotoxicity.[16][17]
Sodium Ascorbate (B8700270) Concentration (for CuAAC) 1.75 mM - 15 mMShould be in excess of the copper concentration. Always use a freshly prepared solution.[21]
Incubation Time (CuAAC) 1 - 60 minutesShorter times are preferred for live-cell labeling to minimize toxicity.[1][17] Longer times may be needed for lysates.[14]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Labeling

This protocol is a general guideline and may require optimization.

  • Metabolic Labeling:

    • Culture cells in a medium containing the alkyne-functionalized metabolic precursor for a predetermined time and concentration.

  • Cell Fixation and Permeabilization (for fixed-cell imaging):

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • For a 200 µL reaction volume:

      • 10 µL of 20 mM CuSO4 solution (final concentration: 1 mM)

      • 10 µL of 100 mM THPTA ligand solution (final concentration: 5 mM)

      • 4 µL of 1 mM biotin-azide solution in DMSO or water (final concentration: 20 µM)

      • 10 µL of 300 mM sodium ascorbate solution (final concentration: 15 mM)

      • 166 µL of PBS

    • Important: Add the sodium ascorbate last to initiate the reaction.[14][22] Vortex briefly to mix.

  • Click Reaction Incubation:

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS.

  • Detection:

    • Incubate with a fluorescently labeled streptavidin conjugate in a blocking buffer for 1 hour at room temperature.

    • Wash cells three times with PBS.

    • Proceed with imaging or other downstream analysis.

Visual Workflows

Troubleshooting High Background

high_background_troubleshooting start High Background Observed check_biotin Is endogenous biotin a potential issue? start->check_biotin block_biotin Action: Add avidin/biotin blocking step. check_biotin->block_biotin Yes check_reagent_conc Are reagent concentrations optimized? check_biotin->check_reagent_conc No block_biotin->check_reagent_conc titrate_reagents Action: Titrate biotin-alkyne and streptavidin concentrations. check_reagent_conc->titrate_reagents No check_washing Are washing steps adequate? check_reagent_conc->check_washing Yes titrate_reagents->check_washing increase_washing Action: Increase number and/or duration of washes. check_washing->increase_washing No check_blocking Is the blocking buffer sufficient? check_washing->check_blocking Yes increase_washing->check_blocking optimize_blocking Action: Increase blocking buffer concentration or incubation time. check_blocking->optimize_blocking No end Background Reduced check_blocking->end Yes optimize_blocking->end

Caption: Troubleshooting workflow for high background signals.

Experimental Workflow for CuAAC Labeling

cuaac_workflow start Start: Cells in Culture metabolic_labeling 1. Metabolic Labeling with Alkyne Precursor start->metabolic_labeling fix_perm 2. Fixation and Permeabilization metabolic_labeling->fix_perm prepare_cocktail 3. Prepare Fresh Click Reaction Cocktail (CuSO4, Ligand, Biotin-Azide, Ascorbate) fix_perm->prepare_cocktail click_reaction 4. Incubate Cells with Click Cocktail prepare_cocktail->click_reaction wash1 5. Wash Cells click_reaction->wash1 detection 6. Detection with Streptavidin Conjugate wash1->detection wash2 7. Wash Cells detection->wash2 analysis End: Downstream Analysis (e.g., Imaging, Western Blot, MS) wash2->analysis

Caption: Experimental workflow for CuAAC-based cell labeling.

References

adjusting reaction time and temperature for Biotin-PEG2-C4-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG2-C4-Alkyne. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.

Issue 1: Low or No Product Yield

  • Question: My click reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in a CuAAC reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I), which can be easily oxidized to the inactive Copper(II) state by dissolved oxygen.

      • Solution: Ensure a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), is used to maintain copper in the +1 oxidation state. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

    • Suboptimal Reagent Concentrations: The stoichiometry of the reactants and the concentration of the catalyst are crucial for reaction efficiency.

      • Solution: While a 1:1 ratio of alkyne to azide (B81097) is standard, using a slight excess (1.1 to 2-fold) of the less critical or more accessible reagent can drive the reaction to completion.[1] The copper catalyst concentration can also be optimized; typically, concentrations in the micromolar to low millimolar range are effective.

    • Ligand Issues: The ligand stabilizes the Cu(I) catalyst, prevents its disproportionation, and increases reaction rates.

      • Solution: For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are recommended.[1] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1]

    • Steric Hindrance: If the alkyne or azide group is sterically hindered within your molecule, the reaction rate can be significantly reduced.

      • Solution: Increasing the reaction time or temperature may be necessary for sterically hindered substrates.[1]

    • Inhibitory Functional Groups: Certain functional groups on your substrate, such as thiols or boronic acids, can coordinate with the copper catalyst and inhibit the reaction.[1]

      • Solution: Increasing the concentration of the copper-ligand complex can sometimes overcome this inhibition.[1]

Issue 2: Poor Solubility of this compound

  • Question: I am having trouble dissolving the this compound. What are the recommended solvents?

  • Answer: this compound is soluble in organic solvents like DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide). For aqueous reactions, it is recommended to first dissolve the reagent in a minimal amount of DMSO or DMF and then add it to the aqueous reaction buffer. The final concentration of the organic solvent should be optimized to ensure the solubility of all components without negatively impacting the activity of biomolecules, if present.

Issue 3: Side Reactions or Product Impurities

  • Question: I am observing unexpected side products or impurities in my reaction mixture. What could be the cause?

  • Answer: Side reactions in CuAAC can be caused by the oxidation of the copper catalyst or interactions with the substrate.

    • Oxidative Damage to Biomolecules: The combination of a copper salt and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which may damage sensitive biomolecules.

      • Solution: The use of a chelating ligand is crucial to protect biomolecules by sequestering the copper ion.[1] Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.[1] Adding a ROS scavenger like aminoguanidine (B1677879) can also help prevent oxidative damage.

Frequently Asked Questions (FAQs)

  • Question 1: What are the optimal reaction time and temperature for a typical CuAAC reaction with this compound?

  • Answer: CuAAC reactions are often effective at room temperature.[1] However, the optimal conditions are substrate-dependent. Reaction times can vary from a few minutes to several hours. For slow reactions or sterically hindered substrates, increasing the temperature (e.g., to 37-50°C) can improve the reaction rate and yield.[1] It is recommended to monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or a fluorescent assay if using a fluorescent azide) to determine the optimal reaction time.

  • Question 2: How should I prepare my reagents for the click reaction?

  • Answer: A general protocol for preparing reagents is as follows:

    • This compound: Prepare a stock solution in DMSO or DMF.

    • Azide-containing molecule: Dissolve in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) or an organic solvent.

    • Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 20 mM) in water.

    • Ligand (e.g., THPTA): Prepare a stock solution (e.g., 50 mM) in water.

    • Sodium Ascorbate: Prepare a fresh stock solution (e.g., 100 mM) in water immediately before use, as it is prone to oxidation.

  • Question 3: In what order should I add the reagents to the reaction mixture?

  • Answer: A common and effective order of addition is:

    • Add the azide-containing molecule and this compound to your reaction buffer.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions.

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Question 4: How can I monitor the progress of my click reaction?

  • Answer: The reaction progress can be monitored by various techniques depending on your substrates. Thin-layer chromatography (TLC) can be used to observe the disappearance of starting materials and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. If you are using a fluorescent azide, the reaction progress can be monitored by measuring the increase in fluorescence.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for CuAAC Reactions

ReagentTypical Final ConcentrationNotes
Azide/Alkyne10 µM - 10 mMDependent on the specific application and substrates.
Copper(II) Sulfate50 µM - 1 mMA starting concentration of 100 µM is often effective.
Ligand (e.g., THPTA)250 µM - 5 mMA 5-fold excess relative to the copper concentration is recommended.[1]
Sodium Ascorbate1 mM - 10 mMA 10- to 50-fold excess relative to the copper concentration is common.

Table 2: General Reaction Parameter Adjustments

ParameterStandard ConditionAdjustment for Slow Reactions
Temperature Room Temperature (20-25°C)Increase to 37-50°C
Time 1 - 4 hoursExtend to 12-24 hours
Stoichiometry 1:1 (Alkyne:Azide)Use 1.1 to 2-fold excess of one reagent

Experimental Protocol: General Procedure for Biotinylation via CuAAC

This protocol is a starting point and may require optimization for your specific application.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent (e.g., DMSO, water, or buffer).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of a suitable ligand (e.g., THPTA) in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, add your azide-containing molecule to the desired final concentration (e.g., 100 µM).

    • Add the this compound stock solution to achieve a slight molar excess (e.g., 1.1 equivalents).

    • Add the reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to bring the volume to 85 µL.

    • In a separate tube, pre-mix 1 µL of the 20 mM CuSO₄ stock solution with 5 µL of the 100 mM ligand stock solution.

    • Add the 6 µL of the copper/ligand mixture to the reaction tube.

    • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate stock solution.

  • Incubation:

    • Gently mix the reaction by vortexing briefly.

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification:

    • Purify the biotinylated product using a suitable method to remove excess reagents, such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity chromatography if applicable.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Copper Catalyst Activity start->check_catalyst check_reagents Verify Reagent Concentrations & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Properties start->check_substrate catalyst_solution Use Fresh Sodium Ascorbate Degas Solvents Work Under Inert Atmosphere check_catalyst->catalyst_solution Inactive Catalyst? reagents_solution Use Slight Excess of One Reagent Optimize Catalyst & Ligand Concentration check_reagents->reagents_solution Suboptimal Concentrations? conditions_solution Increase Reaction Time Increase Temperature check_conditions->conditions_solution Reaction Too Slow? substrate_solution Increase Catalyst Concentration Consider Alternative Ligation Chemistry check_substrate->substrate_solution Steric Hindrance or Inhibitory Groups? end Successful Reaction catalyst_solution->end reagents_solution->end conditions_solution->end substrate_solution->end

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

References

Biotin-PEG2-C4-Alkyne Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Biotin-PEG2-C4-Alkyne in bioorthogonal reactions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1] For aqueous applications, it is advisable to first prepare a concentrated stock solution in DMSO or DMF and then dilute it with the aqueous buffer of choice.

Q2: Can I use aqueous buffers to dissolve this compound directly?

A2: While this compound has some aqueous solubility due to its PEG linker, it is generally recommended to prepare a stock solution in an organic solvent like DMSO or DMF first. This ensures complete dissolution before further dilution in aqueous buffers. Direct dissolution in aqueous buffers may be difficult and could lead to the formation of precipitates.

Q3: What is the optimal solvent system for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction involving this compound?

A3: The choice of solvent can significantly impact the efficiency of a CuAAC reaction. While DMSO and DMF are commonly used, studies have shown that aqueous media or mixtures of water with organic co-solvents can enhance reaction rates.[2][3] The ideal solvent system depends on the solubility of all reaction components (your azide-containing molecule, the copper catalyst, and the reducing agent). A common practice is to use a mixture of an organic solvent (like DMSO or t-butanol) and water.[3]

Q4: Are there any "green" or more sustainable solvent alternatives for my click reaction?

A4: Yes, recent research has highlighted the effectiveness of sustainable solvents for CuAAC reactions. Water is an excellent choice and often accelerates the reaction.[2] Other green solvents like glycerol (B35011) and deep eutectic solvents (DESs) have also been shown to be effective and can facilitate catalyst recycling.[2][4]

Q5: How should I store my this compound stock solution?

A5: It is recommended to store stock solutions of this compound in an anhydrous organic solvent such as DMSO or DMF at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reaction yield Poor solubility of reactants: One or more components (this compound, azide-molecule, catalyst) are not fully dissolved in the chosen solvent system.- Ensure all components are fully dissolved before initiating the reaction. - Consider using a co-solvent system (e.g., DMSO/water, t-butanol/water) to improve solubility.[3] - Sonication may aid in the dissolution of sparingly soluble compounds.[5]
Suboptimal solvent choice: The selected solvent may not be ideal for the CuAAC reaction, leading to slow kinetics or side reactions.- If using purely organic solvents like DMF or DMSO, consider switching to an aqueous system or a mixture of an organic solvent and water, which can accelerate the reaction.[2][6] - For sensitive biological samples, ensure the chosen organic co-solvent is compatible and used at a low percentage.
Precipitate forms during the reaction Insoluble copper(I) species: The copper(I) catalyst, which is essential for the click reaction, can be insoluble in certain solvent mixtures.[7]- This is not necessarily an indication of reaction failure. The reaction can often proceed even with a heterogeneous mixture.[7] - Ensure adequate stirring to maintain dispersion of the catalyst. - The use of a copper-stabilizing ligand, such as TBTA, can improve the solubility and stability of the copper(I) catalyst in aqueous and organic solvents.
Poor solubility of the product: The resulting biotinylated product may be insoluble in the reaction solvent.- If possible, analyze the precipitate to confirm if it is your desired product. - Consider a different solvent system for the reaction where the product is more soluble.
Inconsistent results Hygroscopic nature of DMSO: DMSO is hygroscopic and absorbed water can affect the solubility of reagents and reaction kinetics.- Use freshly opened, anhydrous DMSO for preparing stock solutions.[5][8] - Store DMSO properly under dry conditions.
Solvent-mediated side reactions: In some specific contexts, such as studies involving reactive oxygen species (ROS), DMSO can be oxidized and interfere with the experiment.[9]- If your experiment is sensitive to solvent oxidation, consider alternative solvents like DMF or test the compatibility of DMSO in a control experiment.[9]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents as reported in the literature.

Solvent Solubility Reference
DMF20 mg/mL[10]
DMSO20 mg/mL[10]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[10]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the biotinylation of an azide-containing molecule with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended for biological applications)

  • Anhydrous DMSO or DMF

  • Degassed water or buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent (e.g., water, DMSO, or buffer).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • (Optional) Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide-containing molecule to the desired final concentration in your chosen reaction buffer (e.g., PBS).

    • Add this compound from the stock solution to a final concentration of 1.5 to 2 equivalents relative to the azide.

    • (Optional) If using TBTA, add it to the reaction mixture to a final concentration equivalent to the copper concentration.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be left overnight. Protect from light if any of the components are light-sensitive.

  • Analysis and Purification:

    • Analyze the reaction progress and product formation using an appropriate technique (e.g., HPLC, mass spectrometry, SDS-PAGE with streptavidin blot).

    • Purify the biotinylated product using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_process 3. Incubation & Analysis prep_biotin Prepare Biotin-Alkyne Stock (DMSO) mix_reagents Combine Azide-Molecule and Biotin-Alkyne prep_biotin->mix_reagents prep_azide Prepare Azide-Molecule Stock prep_azide->mix_reagents prep_cu Prepare CuSO4 Stock (Water) prep_asc Prepare Sodium Ascorbate Stock (Water, Fresh) add_catalyst Add Copper Catalyst (CuSO4) mix_reagents->add_catalyst initiate Initiate with Reducing Agent (Sodium Ascorbate) add_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate analyze Analyze Product (e.g., HPLC, MS) incubate->analyze purify Purify Biotinylated Product analyze->purify

Caption: General experimental workflow for biotinylation using CuAAC.

troubleshooting_logic start Low Reaction Yield check_solubility Are all reactants fully dissolved? start->check_solubility improve_solubility Use co-solvents (e.g., DMSO/water) or sonicate check_solubility->improve_solubility No check_solvent_system Is the solvent system optimal for CuAAC? check_solubility->check_solvent_system Yes improve_solubility->check_solvent_system use_aqueous_system Switch to an aqueous or mixed aqueous/organic system check_solvent_system->use_aqueous_system No check_catalyst Is a precipitate forming? check_solvent_system->check_catalyst Yes use_aqueous_system->check_catalyst use_ligand Add a stabilizing ligand (e.g., TBTA) check_catalyst->use_ligand Yes success Reaction Yield Improved check_catalyst->success No use_ligand->success

Caption: Troubleshooting logic for low reaction yield in CuAAC.

References

Validation & Comparative

A Head-to-Head Comparison of Biotin-PEG2-C4-Alkyne and Biotin-PEG4-C4-Alkyne for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Biotin-Alkyne Reagent for Your Application

In the realm of protein analysis and drug development, the specific and robust labeling of proteins is paramount. The use of biotin-alkyne reagents, in conjunction with click chemistry, has emerged as a powerful tool for the biotinylation of proteins for a variety of downstream applications, including affinity purification, visualization, and interaction studies. The choice of the specific biotin-alkyne linker can significantly impact the efficiency and outcome of these experiments. This guide provides a comprehensive comparison of two commonly used reagents: Biotin-PEG2-C4-Alkyne and Biotin-PEG4-C4-Alkyne.

At the heart of the difference between these two molecules is the length of the polyethylene (B3416737) glycol (PEG) spacer arm. This compound contains two PEG units, while Biotin-PEG4-C4-Alkyne possesses a longer chain of four PEG units. This seemingly subtle structural variation can have significant implications for the performance of the reagent in various experimental contexts. This guide will delve into the physicochemical properties, expected performance differences, and detailed experimental protocols to assist researchers in making an informed decision for their specific needs.

Physicochemical Properties: A Side-by-Side Look

A fundamental understanding of the physical and chemical characteristics of these reagents is the first step in selecting the appropriate tool for your research. The key properties of this compound and Biotin-PEG4-C4-Alkyne are summarized below.

PropertyThis compoundBiotin-PEG4-C4-Alkyne
Molecular Weight 468.61 g/mol [1][2]457.58 - 491.61 g/mol [3][4][5]
Chemical Formula C22H36N4O5S[1][2]C21H35N3O6S[3]
Solubility Soluble in DMSO, DMF[1][6]Soluble in Water, DMSO, DMF, MeOH, DCM, acetonitrile[3][4][7]

The most notable difference in their physicochemical properties is the broader solubility of Biotin-PEG4-C4-Alkyne, which includes aqueous solutions. This enhanced water solubility can be advantageous in biological applications, potentially reducing the need for organic co-solvents that could perturb protein structure and function.

Performance Comparison: The Impact of the PEG Spacer

The length of the PEG spacer arm is the primary determinant of the differential performance between these two reagents. While direct, quantitative head-to-head studies are limited, the established principles of PEG linkers in bioconjugation allow for a clear conceptual comparison.

Performance MetricThis compound (Shorter Spacer)Biotin-PEG4-C4-Alkyne (Longer Spacer)Rationale
Steric Hindrance Potentially higher steric hindrance.Reduced steric hindrance.[8][9][10][11]The longer, more flexible PEG4 spacer provides greater distance between the biotin (B1667282) moiety and the labeled protein, minimizing interference with the biotin-streptavidin interaction.[8][9][11]
Solubility & Aggregation Good solubility in organic solvents.Excellent solubility in a wider range of solvents, including water.[3][7] Reduced protein aggregation.[11]The longer PEG chain enhances the hydrophilicity of the conjugate, which can help to prevent the aggregation of labeled proteins in aqueous buffers.[11]
Labeling Efficiency May be lower for sterically hindered azide (B81097) sites.Potentially higher for sterically hindered azide sites.The longer spacer may allow the alkyne group to access azide-modified amino acids that are partially buried or surrounded by bulky residues.
Pull-Down Efficiency Potentially lower recovery of some protein complexes.Potentially higher recovery of protein complexes.[12]Reduced steric hindrance can lead to more efficient capture of the biotinylated protein by streptavidin-coated beads.[12]
Proximity-Based Assays May be advantageous.May be less suitable.In applications where maintaining close proximity between the biotin and the protein is critical, the shorter PEG2 linker may be preferred.

Visualizing the Molecular Structures and Experimental Workflow

To better understand the tools and processes discussed, the following diagrams illustrate the chemical structures of the two reagents and a typical experimental workflow for protein labeling and subsequent pull-down.

Chemical Structures cluster_PEG2 This compound cluster_PEG4 Biotin-PEG4-C4-Alkyne Biotin_P2 Biotin PEG2 PEG2 Spacer Biotin_P2->PEG2 C4_Alkyne_P2 C4-Alkyne PEG2->C4_Alkyne_P2 Biotin_P4 Biotin PEG4 PEG4 Spacer Biotin_P4->PEG4 C4_Alkyne_P4 C4-Alkyne PEG4->C4_Alkyne_P4

Caption: Molecular components of this compound and Biotin-PEG4-C4-Alkyne.

Protein Labeling and Pull-Down Workflow Metabolic_Labeling 1. Introduce Azide-Modified Amino Acid into Protein Click_Reaction 2. Perform Click Chemistry with Biotin-PEG-Alkyne Metabolic_Labeling->Click_Reaction Labeled_Protein Biotinylated Protein Click_Reaction->Labeled_Protein Streptavidin_Beads 3. Incubate with Streptavidin-Coated Beads Labeled_Protein->Streptavidin_Beads Pull_Down 4. Pull-Down and Wash Streptavidin_Beads->Pull_Down Elution 5. Elute Captured Proteins Pull_Down->Elution Analysis 6. Downstream Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis

Caption: A general workflow for protein biotinylation and affinity purification.

Experimental Protocols

The following are detailed, adaptable protocols for the key experimental procedures discussed in this guide.

Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an azide-modified protein with either this compound or Biotin-PEG4-C4-Alkyne.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, PBS)

  • This compound or Biotin-PEG4-C4-Alkyne

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper chelator solution (e.g., 20 mM BTTAA in water)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagents:

    • Dissolve the Biotin-PEG-Alkyne reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the Biotin-PEG-Alkyne stock solution to a final concentration of 100-200 µM.

    • Add the copper chelator solution to a final concentration of 1 mM.

    • Add the CuSO4 solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove excess, unreacted biotin-alkyne reagent and copper catalyst using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Verification of Labeling (Optional):

    • The efficiency of biotinylation can be assessed by Western blot analysis using a streptavidin-horseradish peroxidase (HRP) conjugate for detection.[13]

Protocol 2: Pull-Down Assay of Biotinylated Proteins

This protocol outlines a general procedure for the affinity purification of biotinylated proteins using streptavidin-coated magnetic beads.[14][15][16][17][18]

Materials:

  • Biotinylated protein sample

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a buffer containing a high concentration of free biotin)

  • Magnetic separation rack

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads thoroughly by vortexing.

    • Transfer the desired amount of bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

    • Wash the beads two to three times with the Binding/Wash Buffer, pelleting the beads with the magnetic rack and removing the supernatant between each wash.

  • Binding of Biotinylated Protein:

    • Resuspend the washed beads in the biotinylated protein sample.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Pellet the beads on the magnetic rack and remove the supernatant (this contains unbound proteins).

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in Elution Buffer.

    • Incubate at room temperature or heat (if using SDS-PAGE sample buffer) to release the bound proteins from the beads.

    • Pellet the beads on the magnetic rack and carefully collect the supernatant containing the eluted proteins.

  • Downstream Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE, Western blotting, mass spectrometry, or other proteomic techniques.

Conclusion: Making the Right Choice

The selection between this compound and Biotin-PEG4-C4-Alkyne is a critical decision that should be guided by the specific requirements of the experiment.

Choose Biotin-PEG4-C4-Alkyne when:

  • Working with proteins that are prone to aggregation.

  • The azide modification site on the target protein is sterically hindered.

  • Maximizing the efficiency of streptavidin binding and pull-down is a priority.

  • High aqueous solubility of the labeling reagent is desired.

Consider this compound when:

  • A shorter spacer arm is necessary for specific applications, such as proximity-based assays.

  • Steric hindrance is not a significant concern for the target protein.

  • Working primarily with organic solvent-based reaction conditions.

By carefully considering the factors outlined in this guide and adapting the provided protocols to their specific experimental systems, researchers can enhance the reliability and success of their protein labeling and analysis endeavors.

References

A Head-to-Head Comparison: Biotin-PEG2-C4-Alkyne Versus Cleavable Biotin Linkers for Target Identification and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of affinity purification and proteomics, the choice of biotinylation reagent is a critical determinant of experimental success. This guide provides an objective comparison of the non-cleavable Biotin-PEG2-C4-Alkyne with a range of popular cleavable biotin (B1667282) linkers, supported by experimental data and detailed protocols to inform your selection process.

The covalent attachment of biotin to a molecule of interest, a process known as biotinylation, is a cornerstone technique for affinity-based applications. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) allows for the efficient capture and enrichment of biotinylated molecules from complex biological samples. While this robust interaction is highly advantageous for capture, the subsequent release of the target molecule can be challenging. This has led to the development of two distinct strategies: the use of non-cleavable biotin tags, such as this compound, often coupled with on-bead analysis, and the implementation of cleavable linkers that allow for the release of the target molecule under specific conditions.

This compound: The Non-Cleavable Workhorse for Click Chemistry

This compound is a biotinylation reagent featuring a terminal alkyne group, making it ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1][2][3]. This bioorthogonal reaction allows for the highly efficient and specific labeling of azide-modified biomolecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Its primary application lies in stably tagging molecules for detection or pull-down experiments where release of the target from the streptavidin resin is not required or is achieved through harsh, denaturing conditions. A significant area of application for this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). In this context, it is used to create biotinylated PROTACs for in vitro pull-down assays to confirm the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase[1].

Cleavable Biotin Linkers: Enabling Target Release for Downstream Analysis

In contrast to their non-cleavable counterparts, cleavable biotin linkers incorporate a labile bond that can be broken under specific chemical or physical stimuli. This allows for the gentle elution of the captured biomolecule, preserving its integrity for downstream applications such as mass spectrometry, Western blotting, or functional assays. The choice of cleavable linker depends on the nature of the target molecule and the desired experimental workflow.

Here, we compare the performance of several common classes of cleavable linkers:

  • Disulfide Linkers: Cleaved by reducing agents.

  • Photocleavable (PC) Linkers: Cleaved by UV light.

  • Acid-Cleavable Linkers: Including the highly efficient Dialkoxydiphenylsilane (DADPS) and vicinal diol linkers.

  • Diazo Linkers: Cleaved by sodium dithionite (B78146).

  • Hydrazone Linkers: Cleaved by changes in pH or through exchange reactions.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound and various cleavable linkers based on published experimental data.

FeatureThis compoundDisulfide LinkerPhotocleavable (PC) LinkerAcid-Cleavable (DADPS)Acid-Cleavable (Vicinal Diol)Diazo LinkerHydrazone Linker
Cleavage Mechanism Non-cleavableReduction of disulfide bondPhotolysis of nitrobenzyl groupAcid hydrolysis of silane (B1218182) etherOxidation of diolReduction of azo bondAcid hydrolysis or hydroxylamine (B1172632) exchange
Typical Cleavage Reagent(s) N/A (harsh elution)DTT, TCEP, β-mercaptoethanolUV light (e.g., 365 nm)Formic acid (e.g., 10%)Sodium periodate (B1199274) (NaIO4)Sodium dithionite (Na2S2O4)Low pH or hydroxylamine
Typical Cleavage Time N/AMinutes to hours< 5 minutes[4]30 minutes[5][6]~1 hourMinutes to hoursHours
Cleavage Efficiency N/AVariable, can be incompleteQuantitative (>95%)[4]>98%[5]HighVariable, can be inefficient~74-88% (hydroxylamine exchange)[7]
Number of Identified Cys Peptides (Relative) N/A (on-bead analysis)LowerLowerHighest[8][9]HighModerateNot consistently reported
Residual Mass after Cleavage N/ASmall thiol-containing fragment5'-phosphate on oligonucleotidesSmall hydroxyl-containing fragment (143 Da)[5][6]Aldehyde or carboxylateAminophenol moietyAldehyde or ketone
Advantages Stable linkage, ideal for click chemistry, good for on-bead analysisMild cleavage conditionsReagent-free cleavage, rapidHigh cleavage efficiency, mild conditions, MS compatibleMild cleavage, reduced backgroundSpecific cleavageTunable stability
Disadvantages Requires harsh elution, biotin can interfere with MSPotential for premature cleavage in reducing cellular environments[10]Potential for UV damage to biomoleculesMay not be suitable for acid-labile moleculesPeriodate can oxidize other biomoleculesDithionite can cause side reactionsCan be unstable at neutral pH

Experimental Workflows and Logical Relationships

To visualize the application of these linkers, the following diagrams illustrate a typical PROTAC pull-down assay using this compound and a general workflow for target enrichment and release using a cleavable linker.

PROTAC_Pull_Down cluster_incubation Ternary Complex Formation cluster_capture Affinity Capture cluster_analysis Analysis Target_Protein Target Protein PROTAC_Biotin This compound -PROTAC Target_Protein->PROTAC_Biotin binds Streptavidin_Beads Streptavidin Beads PROTAC_Biotin->Streptavidin_Beads captures E3_Ligase E3 Ligase E3_Ligase->PROTAC_Biotin binds Wash Wash to remove non-specific binders Streptavidin_Beads->Wash SDS_PAGE SDS-PAGE and Western Blot Wash->SDS_PAGE On-bead analysis

Caption: PROTAC Pull-Down Assay Workflow.

Cleavable_Linker_Workflow Start Azide-modified Target Protein Click_Reaction Click Chemistry with Cleavable Biotin-Alkyne Start->Click_Reaction Affinity_Capture Affinity Capture on Streptavidin Beads Click_Reaction->Affinity_Capture Wash Wash Beads Affinity_Capture->Wash Cleavage Cleavage of Linker Wash->Cleavage Elution Elution of Target Protein Cleavage->Elution Released Target Beads Beads with Biotin Cleavage->Beads Retained Biotin Downstream_Analysis Downstream Analysis (e.g., Mass Spectrometry) Elution->Downstream_Analysis

Caption: Target Enrichment with Cleavable Linker.

The PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism of a PROTAC, a key application where a stable biotin tag like this compound is used for validation studies.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ub Ubiquitin POI->Ub polyubiquitination E3 E3 Ubiquitin Ligase PROTAC->E3 PROTAC_recycled PROTAC PROTAC->PROTAC_recycled recycled E2 E2~Ub E3->E2 recruits E2->POI transfers Ub Ub_recycled Ubiquitin Ub->Ub_recycled recycled Proteasome 26S Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI degrades POI_Ub Ub-POI POI_Ub->Proteasome recognized by

Caption: PROTAC Mechanism of Action.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation

This protocol is applicable for labeling azide-modified proteins with this compound or an alkyne-functionalized cleavable linker.

Materials:

  • Azide-modified protein sample in a compatible buffer (e.g., PBS).

  • This compound or other alkyne-biotin linker (10 mM stock in DMSO).

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO).

  • Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water).

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared).

Procedure:

  • To your protein sample (e.g., 1 mg/mL in 500 µL), add the reagents in the following order, vortexing gently after each addition:

    • Biotin-alkyne linker to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 100 µM.

    • CuSO4 to a final concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Remove excess reagents by buffer exchange or dialysis.

Protocol 2: Affinity Purification of Biotinylated Proteins

Materials:

  • Biotinylated protein sample.

  • Streptavidin-agarose or magnetic beads.

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution/Cleavage Buffer (specific to the linker used).

Procedure:

  • Equilibrate the streptavidin beads with Wash Buffer.

  • Incubate the biotinylated protein sample with the beads for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads and discard the supernatant.

  • Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

Protocol 3: Elution/Cleavage of Captured Proteins

For Disulfide Linkers:

  • Incubate the beads in Wash Buffer containing 50 mM DTT or 10 mM TCEP for 30-60 minutes at room temperature.

  • Collect the supernatant containing the eluted protein.

For Photocleavable Linkers:

  • Resuspend the beads in a minimal volume of a compatible buffer.

  • Expose the bead suspension to UV light at 300-365 nm for 5-15 minutes[4].

  • Pellet the beads and collect the supernatant.

For DADPS Acid-Cleavable Linkers:

  • Incubate the beads in 10% formic acid for 30 minutes at room temperature[5][6].

  • Neutralize the eluate with a suitable buffer if necessary and proceed to downstream analysis.

For On-Bead Digestion (with Non-Cleavable Linkers):

  • After washing, resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

  • Add a protease (e.g., trypsin) and incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides for mass spectrometry analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and a cleavable biotin linker is fundamentally dependent on the experimental goals.

This compound is the reagent of choice for applications requiring a stable, permanent biotin tag. Its utility in click chemistry makes it a powerful tool for labeling and capturing biomolecules for on-bead analysis, such as in validating PROTAC ternary complex formation.

Cleavable biotin linkers are indispensable when the recovery of the intact, unmodified target molecule is paramount. For mass spectrometry-based proteomics, acid-cleavable linkers, particularly the DADPS linker, have demonstrated superior performance in terms of cleavage efficiency and the number of identified peptides[8][9]. Photocleavable linkers offer a rapid and reagent-free cleavage method, while disulfide linkers provide a mild elution option, albeit with the risk of premature cleavage in certain cellular contexts.

By carefully considering the quantitative data, experimental workflows, and protocols presented in this guide, researchers can make an informed decision to select the optimal biotinylation strategy for their specific research needs, ultimately leading to more robust and reliable experimental outcomes.

References

Confirming Biotin-PEG2-C4-Alkyne Labeling: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioconjugation techniques, confirming the successful labeling of target molecules is a critical step. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of proteins and peptides labeled with Biotin-PEG2-C4-Alkyne, offering insights into alternative reagents and detailed experimental protocols to ensure confidence in your results.

The covalent attachment of biotin (B1667282) tags to biomolecules is a cornerstone of modern proteomics, enabling powerful applications such as affinity purification, protein-protein interaction studies, and targeted quantification. The use of this compound, in conjunction with click chemistry, offers a highly specific and efficient method for labeling azide-modified proteins. Mass spectrometry (MS) stands as the gold standard for unequivocally confirming this modification, providing precise mass information and enabling site-specific localization of the label.

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent can significantly impact the outcome of a mass spectrometry experiment. Factors such as the linker arm, cleavability, and the nature of the reactive group all play a role in the efficiency of labeling and the ease of analysis. Below is a comparison of this compound with other commonly used biotinylation reagents.

FeatureThis compoundNHS-Ester BiotinCleavable Biotin-Alkyne (e.g., DADPS)
Target Functional Group Azide (via Click Chemistry)Primary Amines (e.g., Lysine)Azide (via Click Chemistry)
Specificity High, bio-orthogonalLower, targets multiple primary aminesHigh, bio-orthogonal
Linker PEG2Varies (e.g., short, long chain)Acid-cleavable (e.g., DADPS)
Cleavability Non-cleavableTypically non-cleavableAcid-cleavable
MS Peptide Identifications GoodCan suppress ionization of some peptidesIncreased identifications post-cleavage[1][2][3]
Enrichment Strategy Streptavidin/Avidin affinity purificationStreptavidin/Avidin affinity purificationStreptavidin/Avidin affinity purification
MS/MS Fragmentation Biotin signature ions observedBiotin signature ions observedSimpler spectra after cleavage
Quantitative Performance Compatible with quantitative proteomicsCan introduce bias due to variable labelingImproved quantification after cleavage[1][2][3]

DADPS: Dialkoxydiphenylsilane

Recent studies have demonstrated that the use of a cleavable biotin-alkyne reagent, such as DADPS, can lead to a significant increase in the number of identified and quantified peptides compared to a non-cleavable counterpart like Biotin-PEG-alkyne.[1][2][3] This is attributed to the removal of the bulky biotin moiety prior to MS analysis, which can improve the ionization and fragmentation of the target peptides.

Experimental Workflow for Confirmation of Labeling

The following diagram illustrates a typical workflow for confirming this compound labeling using mass spectrometry. This process involves protein labeling, enrichment of biotinylated molecules, and subsequent analysis by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_confirmation Confirmation protein Azide-Modified Protein labeling Click Chemistry Reaction (this compound) protein->labeling Cu(I) catalyst enrichment Streptavidin Affinity Purification labeling->enrichment digestion On-Bead or In-Solution Trypsin Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms Elution of Biotinylated Peptides data_analysis Data Analysis (Database Search) lc_ms->data_analysis mass_shift Identify Peptides with This compound Mass Shift data_analysis->mass_shift fragmentation Confirm with Signature Fragment Ions mass_shift->fragmentation

Mass spectrometry workflow for confirming this compound labeling.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for labeling an azide-modified protein with this compound and confirming the labeling by mass spectrometry.

Protein Labeling via Click Chemistry

This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (stock solution in DMSO)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with this compound to a final concentration of 100-200 µM.

  • Add TCEP to a final concentration of 1 mM.

  • Add TBTA to a final concentration of 100 µM.

  • Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Remove excess reagents by dialysis, desalting column, or protein precipitation.

Enrichment of Biotinylated Proteins/Peptides

For optimal results, it is often advantageous to digest the protein sample before enrichment of the biotinylated peptides, a strategy known as "peptide-level enrichment".[4][5]

Materials:

  • Labeled protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)

  • Elution buffer (e.g., 0.1% Trifluoroacetic acid (TFA) or 80% acetonitrile (B52724)/0.1% TFA)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing 8 M urea (B33335).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free sulfhydryl groups by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Tryptic Digestion:

    • Dilute the urea concentration to less than 2 M with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Incubate the digested peptide mixture with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature with rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.

    • Elute the biotinylated peptides from the beads using the elution buffer.

LC-MS/MS Analysis

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

Procedure:

  • Chromatographic Separation:

    • Load the eluted peptides onto a C18 reverse-phase column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration. A typical gradient might run from 2% to 40% acetonitrile over 60-120 minutes.[6][7]

  • Mass Spectrometry:

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • The mass spectrometer should be programmed to acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

    • Use higher-energy collisional dissociation (HCD) for fragmentation.

Data Analysis

Software:

  • Proteome Discoverer, MaxQuant, or similar proteomics data analysis software.

Procedure:

  • Database Search:

    • Search the acquired MS/MS spectra against a protein database corresponding to the organism from which the protein was derived. .

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set the precursor and fragment mass tolerances appropriately for the instrument used (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions).[8]

    • Include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.

    • Crucially, add the mass of the this compound tag as a variable modification on the amino acid that was originally azide-modified (e.g., a non-canonical amino acid). The exact mass of the modification should be calculated based on the chemical formula of the tag.

  • Confirmation of Labeling:

    • Identify peptides that show the specific mass shift corresponding to the this compound label.

    • Manually inspect the MS/MS spectra of these peptides to confirm the presence of characteristic fragment ions of the biotin tag, which provides an additional layer of confidence in the identification.[8]

By following these protocols and considering the comparative data, researchers can confidently confirm the successful labeling of their target molecules with this compound, ensuring the reliability of their downstream applications.

References

Validating Biotinylation Efficiency: A Comparative Guide to Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking reliable methods to quantify biotinylation efficiency, this guide provides a detailed comparison of the widely used HABA assay and its modern alternatives. Experimental data is presented to objectively evaluate the performance of each method, empowering you to make an informed decision for your specific research needs.

The covalent attachment of biotin (B1667282) to proteins and other macromolecules is a cornerstone technique in biotechnology, enabling a wide range of applications from affinity purification to immunoassays. Accurate quantification of the degree of biotinylation is critical for ensuring experimental reproducibility and optimizing assay performance. This guide delves into the principles, protocols, and performance of four key methods for determining the molar ratio of biotin to protein: the HABA assay, the QuantTag™ Biotin Quantification Kit, the FluoReporter™ Biotin Quantification Kit, and the ChromaLINK® Biotin Assay.

Performance Comparison of Biotinylation Quantification Assays

The choice of a biotin quantification assay depends on several factors, including the required sensitivity, the nature of the biotinylated sample, and the available laboratory equipment. The following table summarizes the key performance characteristics of the HABA assay and its alternatives.

FeatureHABA AssayQuantTag™ Biotin Quantification KitFluoReporter™ Biotin Quantification KitChromaLINK® Biotin Assay
Principle Colorimetric, displacementColorimetric, chemical reactionFluorometric, displacementSpectrophotometric, direct measurement
Sensitivity LowerHigh (≥ 0.1 nmol/well)[1]Very High (50-fold > HABA)[2][3]High
Dynamic Range 20 to 160 µM0.1 to 5 nmol/well[1]4 to 80 pmol/well[2]Wide, dependent on spectrophotometer
Accuracy Underestimates due to steric hindrance[4][5]High, agrees well with Mass Spec[4][6]High with protease digestion[2]High, not affected by steric hindrance[5]
Reproducibility ModerateHigh (%CV < 5%)[1]HighHigh
Time to Result ~10-15 minutes~30 minutes~10 minutes (plus optional overnight digestion)< 10 minutes
Sample Type Purified proteinsProteins, nucleic acids, etc.Proteins, nucleic acidsProteins
Instrumentation SpectrophotometerSpectrophotometerFluorescence plate readerUV-Vis Spectrophotometer

Principles of Biotin Quantification Assays

The underlying principles of these assays vary significantly, impacting their specificity and susceptibility to interference.

HABA (4'-Hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a traditional colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex.[7] HABA binds to avidin (B1170675), forming a complex with a characteristic absorbance at 500 nm.[7] Due to biotin's much higher affinity for avidin, it displaces the HABA dye, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.[7]

cluster_0 HABA-Avidin Complex (Absorbs at 500 nm) cluster_1 Biotinylated Protein Added cluster_2 Biotin Displaces HABA (Absorbance at 500 nm decreases) Avidin Avidin HABA HABA Avidin->HABA Weak Binding Biotinylated_Protein Biotinylated Protein Free_HABA Free HABA Avidin_Biotin Avidin-Biotin Complex Biotinylated_Protein->Avidin_Biotin Strong Binding

Principle of the HABA assay.
QuantTag™ Biotin Quantification Kit

The QuantTag™ kit is a colorimetric assay that relies on a chemical reaction.[4] Proprietary reagents in the kit react specifically with the biotin molecule, producing a colored product with an absorbance maximum at 535 nm.[4] The intensity of the color is directly proportional to the amount of biotin present in the sample. A key advantage of this method is that it is not dependent on the interaction with avidin, thus avoiding issues of steric hindrance.[4]

FluoReporter™ Biotin Quantification Kit

The FluoReporter™ kit is a fluorescence-based displacement assay.[2] It utilizes a fluorescently labeled avidin molecule where the fluorescence is quenched by a HABA derivative bound to the biotin-binding sites.[2] When a biotinylated sample is added, the biotin displaces the quencher, leading to an increase in fluorescence that is proportional to the amount of biotin.[2] This assay is significantly more sensitive than the colorimetric HABA assay.[2][3]

ChromaLINK® Biotin Assay

The ChromaLINK® technology offers a direct spectrophotometric method for quantifying biotin incorporation. The ChromaLINK® biotinylation reagent contains a UV-traceable chromophore.[8] After labeling, the degree of biotinylation can be determined by measuring the absorbance of the sample at two wavelengths: 280 nm for the protein concentration and 354 nm for the incorporated ChromaLINK® biotin.[9] This method is rapid and non-destructive.

Experimental Workflows

The general workflow for quantifying biotinylation efficiency involves sample preparation, the assay procedure, and data analysis.

Start Start Sample_Prep Sample Preparation (Remove excess free biotin) Start->Sample_Prep Assay_Procedure Assay Procedure (e.g., HABA, QuantTag, etc.) Sample_Prep->Assay_Procedure Measurement Spectrophotometric or Fluorometric Measurement Assay_Procedure->Measurement Data_Analysis Data Analysis (Calculate Biotin/Protein Ratio) Measurement->Data_Analysis End End Data_Analysis->End

General experimental workflow.

Experimental Protocols

HABA Assay Protocol (Cuvette Format)
  • Prepare HABA/Avidin Solution: Dissolve the HABA/Avidin mixture in phosphate-buffered saline (PBS) to the recommended concentration.

  • Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is the initial reading (A500 HABA/Avidin).[7]

  • Sample Addition: Add 100 µL of the biotinylated protein sample to the cuvette. Mix well by gentle inversion.[7]

  • Final Measurement: After a brief incubation (typically 2-5 minutes), measure the absorbance at 500 nm again. This is the final reading (A500 HABA/Avidin/Biotin).[10]

  • Calculation: The concentration of biotin is calculated based on the change in absorbance, the extinction coefficient of the HABA-avidin complex (34,000 M-1cm-1), and the path length of the cuvette.[7][11]

QuantTag™ Biotin Quantification Kit Protocol (1 mL Assay)
  • Prepare Working Solution: Mix Reagent 1, Reagent 2, and Reagent 3 according to the kit instructions.

  • Prepare Standards: Create a standard curve using the provided biotin standard solution.

  • Sample Preparation: Add up to 20 µL of the biotinylated sample to a cuvette.

  • Reaction: Add 1 mL of the working solution to each standard and sample cuvette. Incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the standards and samples at 535 nm.

  • Calculation: Determine the amount of biotin in the sample by comparing its absorbance to the standard curve.

FluoReporter™ Biotin Quantification Kit Protocol (Microplate Format)
  • Optional Protease Digestion: For highly biotinylated proteins, an optional overnight digestion with protease can improve accuracy.[2]

  • Prepare Standards: Prepare a serial dilution of the provided biocytin (B1667093) standard.

  • Sample Preparation: Dilute the biotinylated protein sample to fall within the dynamic range of the assay (4-80 pmol).[2]

  • Reaction: Add 50 µL of the standards and samples to the wells of a microplate. Add 50 µL of the Biotective™ Green reagent to each well.

  • Incubation: Incubate for 5 minutes at room temperature in the dark.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[3]

  • Calculation: Determine the amount of biotin in the sample by comparing its fluorescence to the standard curve.

ChromaLINK® Biotin Assay Protocol
  • Buffer Exchange: Ensure the purified biotinylated protein is in a suitable buffer, such as PBS.

  • Spectrophotometric Reading: Measure the absorbance of the biotinylated protein solution at 280 nm and 354 nm using a UV-Vis spectrophotometer.[9]

  • Calculation: The protein concentration is determined from the A280 reading (correcting for the absorbance of the ChromaLINK® label at 280 nm). The concentration of incorporated biotin is determined from the A354 reading using the extinction coefficient of the ChromaLINK® chromophore. The molar substitution ratio (moles of biotin per mole of protein) is then calculated.

Conclusion

While the HABA assay has been a long-standing method for estimating biotinylation efficiency, its limitations, particularly its susceptibility to steric hindrance and lower sensitivity, have led to the development of more robust and accurate alternatives. The QuantTag™, FluoReporter™, and ChromaLINK® assays each offer distinct advantages in terms of accuracy, sensitivity, and ease of use. For researchers requiring high accuracy and confidence in their biotinylation data, especially when dealing with densely labeled proteins, the QuantTag™ and ChromaLINK® assays are excellent choices. The FluoReporter™ kit provides the highest sensitivity, making it ideal for samples with low levels of biotinylation. By understanding the principles and performance characteristics of each assay, researchers can select the most appropriate method to ensure the quality and reliability of their biotin-dependent applications.

References

Biotin-PEG2-C4-Alkyne versus strain-promoted alkyne-azide cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Biotin-PEG2-C4-Alkyne in Copper-Catalyzed vs. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation techniques, the choice between traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent strain-promoted alkyne-azide cycloaddition (SPAAC) is a critical one. This guide provides an objective comparison of these two powerful "click chemistry" methods, with a focus on the use of biotinylation reagents. We will specifically examine the performance of this compound, a terminal alkyne reagent used in CuAAC, against the broader class of biotinylated cyclooctynes employed in SPAAC.

Core Principles: A Tale of Two Alkynes

At the heart of both CuAAC and SPAAC lies the formation of a stable triazole linkage between an alkyne and an azide. However, the mechanism by which this is achieved differs significantly, primarily due to the nature of the alkyne used.

This compound and CuAAC: this compound is a biotinylation reagent featuring a terminal alkyne.[1][2][3][4] This linear alkyne is relatively unreactive on its own and requires the presence of a copper(I) catalyst to efficiently react with an azide. The copper catalyst activates the terminal alkyne, facilitating the [3+2] cycloaddition to form the triazole ring.[5] The inclusion of a hydrophilic PEG2 (polyethylene glycol) spacer in the this compound structure enhances its aqueous solubility and minimizes steric hindrance, which can be beneficial when binding to avidin (B1170675) or streptavidin.[4][6][7]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): SPAAC, in contrast, is a metal-free click reaction.[][9] It utilizes cyclooctynes, which are eight-membered rings containing a highly strained triple bond.[10] This inherent ring strain provides the driving force for the reaction with an azide, lowering the activation energy and allowing the cycloaddition to proceed rapidly without the need for a toxic copper catalyst.[10][11] This "bioorthogonal" nature of SPAAC makes it particularly well-suited for applications in living cells and whole organisms.[9][12][13] A variety of cyclooctynes have been developed for SPAAC, including dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and difluorinated cyclooctyne (B158145) (DIFO), each with distinct reactivity and stability profiles.[9][12]

Visualizing the Reactions

To better understand the fundamental differences, let's visualize the chemical structures and reaction pathways.

Figure 1: Chemical structure of this compound.

reagent1 This compound (Terminal Alkyne) product Biotinylated Molecule (Triazole Linkage) reagent1->product + reagent2 Azide-modified Molecule reagent2->product catalyst {Cu(I) Catalyst} catalyst->product CuAAC

Figure 2: Workflow of CuAAC using this compound.

Figure 3: Workflow of SPAAC using a biotinylated cyclooctyne.

Performance Comparison: A Data-Driven Analysis

The choice between CuAAC with a reagent like this compound and SPAAC often comes down to considerations of reaction kinetics, efficiency, and biocompatibility.

FeatureThis compound (in CuAAC)Biotinylated Cyclooctynes (in SPAAC)
Reaction Mechanism Copper(I)-catalyzed azide-alkyne cycloaddition[1]Strain-promoted azide-alkyne cycloaddition[]
Catalyst Requirement Requires Cu(I) catalyst[3]Metal-free[9]
Biocompatibility Limited by copper cytotoxicity, generally not for in vivo use[12]Excellent, widely used for live cell and in vivo applications[13]
Reaction Kinetics Generally fast, but dependent on catalyst and ligand concentration.Highly dependent on the cyclooctyne structure. Second-order rate constants can vary significantly.[14]
Side Reactions Potential for side reactions with cellular components due to copper.Cycloalkynes are generally bioorthogonal, with minimal side reactions.[10]
Reagent Availability This compound is commercially available.[3][15]A wide variety of biotinylated cyclooctynes (e.g., Biotin-DBCO) are commercially available.[9]
Applications In vitro bioconjugation, proteomics, PROTAC synthesis.[1][16]Live cell imaging, in vivo labeling, drug delivery, proteomics.[][12][13][17]

A study comparing CuAAC and SPAAC for the identification of O-GlcNAc modified proteins in A549 cells found that CuAAC with a "Biotin-Diazo-Alkyne" identified 229 putative proteins, while SPAAC with "Biotin-DIBO-Alkyne" identified 188 proteins, with 114 proteins overlapping between the two methods.[16] This suggests that, in this specific proteomics workflow, CuAAC yielded a higher number of identified proteins.[16]

The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
DibenzocyclooctyneDIBO~0.3[14]
BicyclononyneBCN0.07 - 0.15[14]
DibenzoazacyclooctyneDBCO / DIBAC0.24 - 0.31[14]
BiarylazacyclooctynoneBARAC~0.96[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for protein labeling using both CuAAC and SPAAC.

Protocol 1: Protein Biotinylation using this compound (CuAAC)

This protocol describes a general procedure for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). Avoid buffers that can chelate copper, such as Tris.

  • This compound dissolved in a compatible solvent (e.g., DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water).

Procedure:

  • In a microcentrifuge tube, add the azide-modified protein to the buffer to achieve the desired final concentration (e.g., 1-5 mg/mL).

  • Add the this compound from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. Let it stand for a few minutes.

  • Add the catalyst premix to the protein solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the solution and incubate at room temperature for 1-4 hours.

  • Once the reaction is complete, purify the biotinylated protein using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the copper catalyst.

Protocol 2: Protein Biotinylation using a Biotinylated Cyclooctyne (SPAAC)

This protocol describes a general method for labeling an azide-modified protein with a biotinylated cyclooctyne (e.g., Biotin-DBCO).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Biotinylated cyclooctyne (e.g., Biotin-DBCO) dissolved in DMSO.

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1-10 mg/mL).[10]

  • Add the biotinylated cyclooctyne from its stock solution to the desired final concentration (typically a 2-5 fold molar excess over the protein). The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.

  • Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).

  • Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove the unreacted biotinylated cyclooctyne.

Conclusion and Recommendations

The choice between this compound (for CuAAC) and a biotinylated cyclooctyne (for SPAAC) is highly dependent on the specific application.

Choose this compound (CuAAC) when:

  • The experiment is conducted in vitro and cytotoxicity from the copper catalyst is not a concern.

  • High reaction speed is critical, and the presence of a catalyst is acceptable.

  • Potentially higher yields in certain applications, such as proteomics, are desired.[16]

Choose a Biotinylated Cyclooctyne (SPAAC) when:

  • The experiment involves living cells or whole organisms, where the toxicity of copper is a limiting factor.[13]

  • A truly bioorthogonal reaction is required to avoid interference with native biological processes.[10]

  • Simplicity of the reaction setup is preferred, as no catalyst or additional reagents are needed.

Ultimately, both CuAAC and SPAAC are powerful tools for bioconjugation. By understanding their fundamental differences in mechanism, performance, and experimental requirements, researchers can make an informed decision to select the most appropriate method for their scientific goals.

References

Assessing the Impact of a PEG2 Linker on Biotin-Avidin/Streptavidin Binding: A Guide to Understanding Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is a cornerstone of numerous biotechnological applications, from immunoassays to drug delivery. However, the conjugation of biotin to larger molecules can introduce steric hindrance, impeding its access to the deep binding pocket of avidin/streptavidin and reducing binding affinity. This guide provides a comparative analysis of unconjugated biotin and biotin functionalized with a short polyethylene (B3416737) glycol (PEG2) linker, focusing on how this modification mitigates steric hindrance and influences binding kinetics.

The Role of PEG Linkers in Overcoming Steric Hindrance

The biotin-binding site of avidin and streptavidin is located deep within the protein structure. When biotin is directly conjugated to a bulky molecule, the proximity of this molecule can physically block the biotin from effectively entering and binding within this pocket. This phenomenon, known as steric hindrance, can significantly weaken the otherwise robust biotin-avidin interaction.

A PEG linker acts as a flexible spacer arm, distancing the biotin moiety from the conjugated molecule. This increased separation and flexibility allows the biotin to more readily access the binding pocket, thus overcoming steric hindrance and preserving a high binding affinity. The PEG2 linker, composed of two ethylene (B1197577) glycol units, represents a short and hydrophilic spacer that can effectively improve binding without introducing excessive bulk.

Comparative Analysis of Binding Affinity and Kinetics

While direct comparative data for a PEG2 linker is not extensively published in a single study, trends observed with longer PEG chains can provide valuable insights. Generally, the introduction of a PEG linker is expected to slightly decrease the intrinsic binding affinity (increase the dissociation constant, KD) compared to free biotin due to the entropic penalty of the flexible linker. However, in the context of a biotinylated macromolecule, the PEG2 linker is anticipated to result in a significantly stronger apparent affinity compared to a direct conjugation without a linker, as it overcomes the more pronounced negative effect of steric hindrance.

Below is a table summarizing the expected and reported binding parameters for biotin and biotin conjugated with PEG linkers of varying lengths when interacting with avidin/streptavidin.

LigandAssociation Rate Constant (k on) (M -1s -1)Dissociation Rate Constant (k off) (s -1)Dissociation Constant (K D) (M)Stoichiometry (Biotin:Avidin)Reference
Biotin (Free) ~1 x 10 7~1 x 10 -8~10 -154:1[1][2]
Biotin-PEG2 (Expected) Slightly Slower than Free BiotinSlightly Faster than Free Biotin~10 -13 - 10 -144:1Hypothetical
Biotin-PEG (MW 588) Not ReportedNot Reported~10 -84:1[3]
Biotin-PEG (MW 3400) Not ReportedNot Reported~10 -84:1[3]
Biotin-PEG (MW 5000) Not ReportedNot Reported~10 -81:1[3]

Note: The values for Biotin-PEG2 are hypothetical and extrapolated based on the established principles of steric hindrance and the observed trends with longer PEG chains. The actual values can vary depending on the specific experimental conditions and the nature of the conjugated molecule.

The data for longer PEG chains (MW 588, 3400, and 5000) demonstrate a significant decrease in binding affinity compared to free biotin.[3] This is likely due to the increased hydrodynamic radius and potential for the longer PEG chains to partially obstruct the binding site.[3] The change in stoichiometry with the 5000 MW PEG linker strongly indicates that the large polymer chain creates significant steric hindrance, preventing more than one biotinylated molecule from binding to the tetrameric avidin.[3] For a short linker like PEG2, the reduction in intrinsic affinity is expected to be minimal, while its ability to overcome steric hindrance from a conjugated molecule would lead to a significant improvement in the overall functional affinity.

Visualizing Steric Hindrance and Experimental Workflow

The following diagrams illustrate the concept of steric hindrance in biotin-avidin binding and a general workflow for assessing binding affinity.

StericHindrance cluster_0 Without PEG2 Linker cluster_1 With PEG2 Linker Biotin_NoLinker Biotin BindingPocket_A Biotin_NoLinker->BindingPocket_A Hindrance Steric Hindrance Molecule_A Large Molecule Molecule_A->Biotin_NoLinker Avidin_A Avidin Biotin_Linker Biotin BindingPocket_B Biotin_Linker->BindingPocket_B SuccessfulBinding Successful Binding PEG2 PEG2 Linker PEG2->Biotin_Linker Molecule_B Large Molecule Molecule_B->PEG2 Avidin_B Avidin

Caption: Steric hindrance in biotin-avidin binding.

ExperimentalWorkflow Start Start: Prepare Biotinylated Ligands (with and without PEG2 linker) Immobilize Immobilize Streptavidin on Sensor Surface (e.g., SPR chip, ITC cell) Start->Immobilize BindingAssay Perform Binding Assay (SPR or ITC) Immobilize->BindingAssay DataAcquisition Acquire Real-time Binding Data BindingAssay->DataAcquisition Analysis Analyze Data to Determine kon, koff, KD, ΔH, ΔS DataAcquisition->Analysis Comparison Compare Binding Parameters Analysis->Comparison Conclusion Draw Conclusions on the Effect of PEG2 Linker Comparison->Conclusion

Caption: Experimental workflow for assessing binding affinity.

Experimental Protocols

Accurate assessment of binding kinetics and thermodynamics requires precise experimental techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful methods for characterizing biomolecular interactions.

Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Methodology:

  • Sensor Chip Preparation: A sensor chip with a gold surface is functionalized with a carboxymethylated dextran (B179266) matrix.

  • Streptavidin Immobilization: Streptavidin is immobilized on the sensor chip surface via amine coupling. Unreacted sites are then blocked.

  • Ligand Capture: The biotinylated ligand (with or without the PEG2 linker) is injected over the streptavidin-coated surface, allowing for its capture.

  • Analyte Injection: A series of concentrations of the analyte (avidin or another binding partner) are injected over the surface, and the binding response is monitored over time.

  • Dissociation: A buffer is flowed over the chip to monitor the dissociation of the analyte.

  • Regeneration: A regeneration solution (e.g., a high salt buffer or a low pH solution) is injected to remove the bound analyte, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: Prepare solutions of avidin/streptavidin and the biotinylated ligand (with or without the PEG2 linker) in the same buffer to minimize heats of dilution.

  • Loading the Calorimeter: The avidin/streptavidin solution is loaded into the sample cell, and the biotinylated ligand is loaded into the injection syringe.

  • Titration: A series of small injections of the biotinylated ligand are made into the sample cell while the temperature is kept constant. The heat released or absorbed upon each injection is measured.

  • Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: The integrated heat for each injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the KD, ΔH, and the stoichiometry of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Conclusion

The incorporation of a PEG2 linker is a valuable strategy to mitigate steric hindrance in biotin-avidin/streptavidin interactions, particularly when biotin is conjugated to large molecules. While a slight decrease in the intrinsic binding affinity may be observed due to the linker's flexibility, the ability to overcome steric barriers results in a significant improvement in the functional affinity and ensures the robust performance of biotin-based technologies. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of PEG linkers and optimize their specific applications.

References

A Comparative Guide to Biotin-PEG2-C4-Alkyne: Applications, Limitations, and Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotin-PEG2-C4-Alkyne has emerged as a valuable tool for biotinylation, leveraging the power of click chemistry for targeted applications. This guide provides an objective comparison of its performance with other biotinylation reagents, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.

Introduction to this compound

This compound is a biotinylation reagent that incorporates a terminal alkyne group, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction forms a stable triazole linkage with azide-modified molecules. The structure includes a biotin (B1667282) moiety for high-affinity binding to streptavidin or avidin, a short hydrophilic diethylene glycol (PEG2) spacer to enhance water solubility, and a C4 alkyne for the click reaction. Its primary applications lie in the specific labeling and detection of biomolecules in proteomics, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Comparison with Alternative Biotinylation Reagents

The choice of a biotinylation reagent depends on the target molecule, the desired specificity of labeling, and the experimental conditions. This compound offers distinct advantages and disadvantages when compared to traditional and other advanced biotinylation reagents.

Biotin-PEG-Alkyne vs. Amine-Reactive and Thiol-Reactive Reagents

Traditional biotinylation methods often rely on reagents that target common functional groups on proteins, such as primary amines (e.g., NHS esters) or free thiols (e.g., maleimides). While effective, these methods can lead to non-specific and heterogeneous labeling due to the abundance of these functional groups on protein surfaces.

FeatureBiotin-PEG-Alkyne (Click Chemistry)Biotin-NHS EsterBiotin-Maleimide
Target Azide-modified moleculesPrimary amines (Lysine residues, N-terminus)Free thiols (Cysteine residues)
Specificity High (Bioorthogonal)Moderate to LowHigh (for free thiols)
Control over Labeling Site High (requires introduction of azide)LowHigh (if free cysteines are rare)
Reaction Conditions Mild, aqueous (pH 4-11)pH 7-9, amine-free buffers requiredpH 6.5-7.5, requires reduced thiols
Reaction Kinetics Fast and quantitativeFastFast
In Vivo Applications Suitable (especially copper-free click chemistry)Less suitable due to side reactionsCan be used, but potential for off-target reactions
Comparison with Other Click Chemistry Reagents

Within the realm of click chemistry, different alkyne modifications offer varying reaction kinetics and stability. Strain-promoted alkyne-azide cycloaddition (SPAAC) reagents, such as those containing Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), circumvent the need for a potentially cytotoxic copper catalyst, making them ideal for live-cell imaging.

FeatureBiotin-PEG-Alkyne (CuAAC)Biotin-PEG-DBCO (SPAAC)Biotin-PEG-BCN (SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst Required Copper(I)NoneNone
Live Cell Applications Limited by copper cytotoxicityIdealIdeal
Reaction Kinetics Generally very fastFastModerate to Fast
Stability in Thiols (e.g., Glutathione) HighModerate to LowHigh

The Impact of the PEG Linker

The polyethylene (B3416737) glycol (PEG) spacer in biotinylation reagents plays a crucial role in their performance. It enhances hydrophilicity, reduces aggregation of the labeled molecule, and minimizes steric hindrance.

Short vs. Long PEG Chains

The PEG2 linker in this compound is relatively short. While this can be advantageous in certain applications requiring close proximity, it may also present limitations.

FeatureShort PEG Linker (e.g., PEG2)Long PEG Linker (e.g., PEG4, PEG12)
Steric Hindrance Potentially higher, may limit access of streptavidin to biotinLower, provides greater flexibility and accessibility
Solubility GoodExcellent
Proximity-Based Assays AdvantageousMay be less suitable
Pulldown Efficiency May be lower if steric hindrance is an issueGenerally higher

Experimental data suggests that longer PEG linkers can lead to more effective enrichment of target proteins in affinity pulldown assays. One study found that a biotinylated probe with a PEG5 linker provided optimal enrichment compared to shorter linkers.

Applications of this compound

The primary application of this compound is in the targeted biotinylation of azide-modified biomolecules. This is particularly powerful in combination with metabolic labeling techniques.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a widely used method for labeling and identifying newly synthesized proteins.[4] In this technique, cells are cultured with an amino acid analog containing an azide (B81097) group, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. Following cell lysis, the azide-modified proteins can be specifically tagged with this compound via a click reaction. The biotinylated proteins can then be enriched using streptavidin beads for subsequent analysis by mass spectrometry.

BONCAT_Workflow cluster_cell In-Cell Metabolic Labeling cluster_lysis Cell Lysis & Labeling cluster_enrichment Enrichment & Analysis AHA L-Azidohomoalanine (AHA) Protein_Synthesis Protein Synthesis AHA->Protein_Synthesis Incorporation Azide_Protein Newly Synthesized Protein with Azide Protein_Synthesis->Azide_Protein Cell_Lysis Cell Lysis Click_Reaction Click Chemistry (CuAAC) Cell_Lysis->Click_Reaction Biotin_Alkyne This compound Biotin_Alkyne->Click_Reaction Biotinylated_Protein Biotinylated Protein Click_Reaction->Biotinylated_Protein Enrichment Affinity Purification Biotinylated_Protein->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Mass_Spec Mass Spectrometry Enrichment->Mass_Spec

BONCAT experimental workflow.
Targeted Drug Delivery

This compound can be used to construct targeted drug delivery systems. The alkyne group allows for the conjugation of the biotin moiety to a drug carrier or a therapeutic molecule that has been modified with an azide group. The biotin then acts as a targeting ligand, directing the conjugate to cells that overexpress the biotin receptor.

Limitations of this compound

Despite its utility, this compound has some limitations that researchers should consider.

  • Potential for Steric Hindrance: The short PEG2 linker may not be sufficient to overcome steric hindrance in all cases, potentially reducing the efficiency of the biotin-streptavidin interaction, especially with bulky target molecules.

  • Requirement for Copper Catalyst: The use of a copper(I) catalyst for the CuAAC reaction can be toxic to living cells, limiting its application in live-cell imaging. For in vivo studies, copper-free click chemistry reagents are generally preferred.

  • Two-Step Labeling Process: The use of this compound requires the target molecule to be first modified with an azide group, which adds an extra step to the experimental workflow compared to direct labeling methods.

Experimental Protocols

General Protocol for Biotinylation of Azide-Modified Proteins via CuAAC

This protocol provides a general guideline for labeling azide-modified proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., TBTA)

  • DMSO

  • Desalting column for purification

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.

    • Add this compound to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein).

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO4 to a final concentration of 50 µM.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 500 µM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification:

    • Remove excess unreacted this compound and other small molecules using a desalting column equilibrated with a buffer of choice (e.g., PBS).

  • Verification:

    • Confirm biotinylation using a Western blot with streptavidin-HRP or by mass spectrometry.

experimental_workflow Start Start Prepare_Reagents Prepare Stock Solutions (Biotin-Alkyne, CuSO4, Ascorbate, TBTA) Start->Prepare_Reagents Mix_Protein Combine Azide-Protein with This compound and TBTA Prepare_Reagents->Mix_Protein Add_Copper Add CuSO4 Mix_Protein->Add_Copper Initiate_Reaction Initiate with Sodium Ascorbate Add_Copper->Initiate_Reaction Incubate Incubate at Room Temperature (1-2 hours) Initiate_Reaction->Incubate Purify Purify using Desalting Column Incubate->Purify Verify Verify Biotinylation (Western Blot / Mass Spec) Purify->Verify End End Verify->End

Experimental workflow for protein biotinylation.

Conclusion and Recommendations

This compound is a powerful and specific tool for the biotinylation of azide-modified biomolecules. Its primary strength lies in the bioorthogonality of the click chemistry reaction, which allows for highly specific labeling in complex biological samples.

When to choose this compound:

  • When high specificity of labeling is required.

  • For applications like BONCAT where metabolic labeling with an azide is feasible.

  • When working with purified proteins or in cell lysates where copper cytotoxicity is not a concern.

When to consider alternatives:

  • For live-cell imaging or in vivo applications, copper-free click chemistry reagents like Biotin-PEG-DBCO or Biotin-PEG-BCN are recommended.

  • If steric hindrance is a concern due to a bulky target molecule, a reagent with a longer PEG linker (e.g., Biotin-PEG4-Alkyne) may provide better results.

  • For general, non-specific labeling of proteins where site-specificity is not critical, traditional NHS esters or maleimides can be a simpler and more cost-effective option.

decision_tree Start Start: Choose a Biotinylation Reagent Live_Cells Working with live cells? Start->Live_Cells Site_Specific Need site-specific labeling? Live_Cells->Site_Specific No Copper_Free Use Copper-Free Click Chemistry (e.g., Biotin-PEG-DBCO/BCN) Live_Cells->Copper_Free Yes Click_Chemistry Use Click Chemistry (e.g., Biotin-PEG-Alkyne) Site_Specific->Click_Chemistry Yes Traditional Use Traditional Reagents (e.g., Biotin-NHS, Biotin-Maleimide) Site_Specific->Traditional No CuAAC_or_Enzymatic Consider CuAAC (ex vivo) or enzymatic biotinylation (in vivo) Steric_Hindrance Is steric hindrance a concern? Click_Chemistry->Steric_Hindrance Long_PEG Use a reagent with a longer PEG linker (e.g., Biotin-PEG4-Alkyne) Steric_Hindrance->Long_PEG Yes Short_PEG This compound is suitable Steric_Hindrance->Short_PEG No

Decision tree for selecting a biotinylation reagent.

References

A Comparative Guide to Different Length PEG Linkers in Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of polyethylene (B3416737) glycol (PEG) linkers in biotinylation is a cornerstone of many biotechnological applications, from diagnostics to drug delivery. The length of the PEG spacer between the biotin (B1667282) molecule and the target biomolecule is a critical parameter that can significantly influence the efficiency of biotin-streptavidin binding, the stability of the conjugate, and the overall performance of an assay. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to aid in the selection of an optimal linker for your specific research needs.

Comparative Performance of Different Length PEG Linkers

The choice of PEG linker length can impact both in vitro binding kinetics and in vivo performance. Longer linkers can help to overcome steric hindrance, which is particularly important when one or both of the binding partners are large molecules or are attached to a surface.

Table 1: In Vitro Performance of Biotin-PEG Linkers

Linker LengthApplicationKey Performance MetricFindingReference
PEG4 (2.9 nm)Biosensing (Silicon Nanowire FET)Dissociation Constant (Kd)56 fM[1]
Short (e.g., NHS-biotin, 1.35 nm)ELISA on microplateDose-responseLess sensitive dose-response curve due to steric hindrance from HRP-streptavidin.[2]
Long (e.g., NHS-LC-LC-biotin, 3.05 nm)ELISA on microplateDose-responseA good dose-response curve was achieved as the bridge length increased, overcoming steric hindrance.[2]
PEG5 (2.8 nm)Affinity pulldownEnrichment of target proteinsEnabled the most effective enrichment of target proteins (OSBP and ORP4) from cell lysate.[3]
5 kDa PEGQCM-D AnalysisProtein AdsorptionCompletely prevented non-specific protein (BSA) adsorption.[4]
40 kDa PEGQCM-D AnalysisProtein AdsorptionDid not effectively prevent non-specific protein adsorption due to the inability to pack at a high density.[4]

Table 2: In Vivo Performance of PEG Linkers in Targeted Drug Delivery

Linker LengthApplicationKey Performance MetricFindingReference
2 kDaFolate-linked liposomal doxorubicin (B1662922) for tumor targetingTumor size reductionLess effective in reducing tumor size compared to the 10 kDa linker.[5]
5 kDaFolate-linked liposomal doxorubicin for tumor targetingTumor size reductionLess effective in reducing tumor size compared to the 10 kDa linker.[5]
10 kDaFolate-linked liposomal doxorubicin for tumor targetingTumor size reductionTumor size was reduced by >40% compared to groups treated with 2 kDa or 5 kDa linkers, suggesting enhanced tumor-targeting ability.[5]
5 kDa PEGPEGylated StaphylokinaseBioactivityAltered bioactivity compared to non-PEGylated protein.[6]
20 kDa PEGPEGylated StaphylokinaseBioactivityAltered bioactivity, with the effect being dependent on the PEG chain length and conjugation site.[6]

Key Considerations for Selecting PEG Linker Length

The optimal PEG linker length is application-dependent. Here are some key factors to consider:

  • Steric Hindrance: This is a primary consideration. If the biotinylated molecule or the streptavidin conjugate is large, or if the biotin is located in a sterically hindered position, a longer PEG linker will be beneficial.[2][7][8] Longer linkers provide greater flexibility and physical separation, allowing for more efficient binding.[9]

  • Solubility: PEGylation is known to improve the solubility and stability of biomolecules.[9] Longer PEG chains generally offer better solubility in aqueous environments.

  • Application:

    • Surface-based Assays (ELISA, SPR, etc.): Longer linkers are often preferred to extend the biotin away from the surface, making it more accessible to streptavidin conjugates.[2]

    • Proximity Assays (e.g., FRET): Shorter linkers may be necessary to keep the biotin and streptavidin within the required distance for the assay to work.[9]

    • Drug Delivery: Longer PEG chains can increase the circulation half-life of a drug but may also lead to reduced cellular uptake in some cases.[5][10] The choice of linker length requires a balance between pharmacokinetic properties and target engagement.

Experimental Protocols

This protocol describes the biotinylation of a protein using a Biotin-PEGn-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be biotinylated (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEGn-NHS ester (e.g., Biotin-PEG4-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration.

  • Prepare Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEGn-NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent by size exclusion chromatography (desalting column) or dialysis.

  • Characterization: Confirm biotinylation using a HABA assay or by SDS-PAGE and Western blot analysis with a streptavidin-HRP conjugate.

This protocol can be used to compare the binding of a biotinylated protein with different PEG linker lengths to immobilized streptavidin.

Materials:

  • Streptavidin-coated 96-well microplate

  • Biotinylated proteins with different PEG linker lengths (from Protocol 1)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Blocking: Block the streptavidin-coated plate with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Binding of Biotinylated Protein: Add serial dilutions of the biotinylated proteins (with different PEG linkers) to the wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add the primary antibody at its optimal dilution and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Compare the signal-to-noise ratios and dose-response curves for the different PEG linker lengths. A higher signal at a given concentration indicates more efficient binding.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_biotinylation Biotinylation cluster_analysis Comparative Analysis Protein Protein Conjugation_4 Biotinylate Protein (PEG4) Conjugation_8 Biotinylate Protein (PEG8) Conjugation_12 Biotinylate Protein (PEG12) Biotin_PEG4_NHS Biotin-PEG4-NHS Biotin_PEG4_NHS->Conjugation_4 Biotin_PEG8_NHS Biotin-PEG8-NHS Biotin_PEG8_NHS->Conjugation_8 Biotin_PEG12_NHS Biotin-PEG12-NHS Biotin_PEG12_NHS->Conjugation_12 ELISA Streptavidin Plate ELISA Conjugation_4->ELISA SPR Surface Plasmon Resonance Conjugation_4->SPR Pulldown Affinity Pulldown Conjugation_4->Pulldown Conjugation_8->ELISA Conjugation_8->SPR Conjugation_8->Pulldown Conjugation_12->ELISA Conjugation_12->SPR Conjugation_12->Pulldown

Caption: Experimental workflow for comparing different length PEG linkers in biotinylation.

steric_hindrance cluster_short Short PEG Linker cluster_long Long PEG Linker Streptavidin_short Streptavidin Biotin_short Biotin Streptavidin_short->Biotin_short Binding Hindered Surface_short Surface Biotin_short->Surface_short PEG4 Streptavidin_long Streptavidin Biotin_long Biotin Streptavidin_long->Biotin_long Efficient Binding Surface_long Surface Biotin_long->Surface_long PEG12

Caption: Overcoming steric hindrance with longer PEG linkers.

decision_tree Start Choosing a PEG Linker Length Steric_Hindrance High Steric Hindrance? Start->Steric_Hindrance Proximity_Needed Proximity Assay? Steric_Hindrance->Proximity_Needed No Long_Linker Use Long PEG Linker (e.g., PEG12, PEG24) Steric_Hindrance->Long_Linker Yes Solubility_Issue Solubility a Concern? Proximity_Needed->Solubility_Issue No Short_Linker Use Short PEG Linker (e.g., PEG2, PEG4) Proximity_Needed->Short_Linker Yes Solubility_Issue->Long_Linker Yes Medium_Linker Consider Medium Length Linker (e.g., PEG8) Solubility_Issue->Medium_Linker No

Caption: Logical considerations for selecting a PEG linker length.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG2-C4-Alkyne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and disposal protocols for Biotin-PEG2-C4-Alkyne, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.

While this compound is not classified as a hazardous substance, proper handling and disposal are crucial for maintaining laboratory safety and environmental standards. The following procedures are based on established best practices for chemical waste management.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Always handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.

II. Step-by-Step Disposal Protocol

The primary route for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal service. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Step 1: Waste Segregation

Proper segregation is the foundational step in safe disposal.

  • Solid Waste:

    • Examples: Contaminated gloves, pipette tips, weighing paper, and paper towels.

    • Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound". Keep the container sealed when not in use.

  • Liquid Waste:

    • Examples: Unused solutions, reaction mixtures containing the compound.

    • Procedure: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous chemical waste container. Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Examples: Contaminated needles, syringes, and glass Pasteur pipettes.

    • Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. Label the container as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".

Step 2: Decontamination of Glassware

  • Procedure: Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). The initial rinsate should be collected as hazardous liquid waste. Subsequent washes with detergent and water can typically be disposed of down the drain, but always confirm with your institution's guidelines.

Step 3: Waste Collection and Pickup

  • Once a waste container is full, securely seal it and arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.

  • Collect: Carefully sweep up the absorbed material and any solid spill, placing it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and collect all cleaning materials as hazardous waste.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_waste_type Identify Waste Type cluster_containment Segregate and Contain start Waste Generation (this compound) solid Solid Waste (Gloves, Tips, etc.) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Sharps Waste (Needles, Glassware) start->sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps->sharps_container disposal Arrange for Pickup by Licensed Waste Disposal Service solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Disposal workflow for this compound waste.

×

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.